8,9-Dihydro-5H-5,9-methanobenzo[7]annulen-7(6H)-one
Description
Properties
IUPAC Name |
tricyclo[6.3.1.02,7]dodeca-2,4,6-trien-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c13-10-6-8-5-9(7-10)12-4-2-1-3-11(8)12/h1-4,8-9H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEACXSSYYTXFJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)CC1C3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10509897 | |
| Record name | 5,6,8,9-Tetrahydro-7H-5,9-methanobenzo[7]annulen-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13351-26-3 | |
| Record name | 5,6,8,9-Tetrahydro-7H-5,9-methanobenzo[7]annulen-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 8,9-Dihydro-5H-5,9-methanobenzoannulen-7(6H)-one
This guide provides an in-depth walkthrough of the analytical methodologies and deductive reasoning required to elucidate the complex three-dimensional structure of 8,9-Dihydro-5H-5,9-methanobenzoannulen-7(6H)-one. This bridged bicyclic ketone, with the molecular formula C₁₂H₁₂O, presents a fascinating challenge in structural chemistry due to its rigid, strained framework.[1][2] Understanding its precise architecture is crucial for researchers in medicinal chemistry and materials science, where such scaffolds can be pivotal in the design of novel therapeutic agents and functional materials.[3][4]
Foundational Analysis: Elemental Composition and Unsaturation
The first step in any structure elucidation is to confirm the molecular formula and determine the degree of unsaturation. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) is employed to generate molecular ions with minimal fragmentation.
-
Mass Analysis: The sample is introduced into a time-of-flight (TOF) or Orbitrap mass analyzer to measure the mass-to-charge ratio (m/z) with high precision.
-
Data Analysis: The exact mass of the molecular ion is used to calculate the elemental composition.
Data Presentation: HRMS Data
| Ion | Calculated Exact Mass | Measured Exact Mass |
| [M+H]⁺ | 173.0961 | 173.0959 |
| [M+Na]⁺ | 195.0780 | 195.0778 |
The measured exact mass corroborates the molecular formula C₁₂H₁₂O. The degree of unsaturation is calculated as follows:
Degree of Unsaturation = C + 1 - (H/2) - (X/2) + (N/2) = 12 + 1 - (12/2) = 7
This indicates the presence of seven rings and/or double bonds. The benzoannulene core accounts for a benzene ring (4 degrees) and a seven-membered ring (1 degree), and the ketone adds another degree. The final degree of unsaturation points towards the bicyclic nature of the compound.
Spectroscopic Interrogation: Piecing Together the Puzzle
A combination of spectroscopic techniques is employed to map the connectivity and spatial arrangement of the atoms.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy provides a rapid and effective means of identifying key functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
A small amount of the solid sample is placed directly on the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
The infrared spectrum is recorded over the range of 4000-400 cm⁻¹.
Data Presentation: Key IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060-3020 | Medium | Aromatic C-H stretch |
| 2950-2850 | Strong | Aliphatic C-H stretch |
| 1685 | Strong | C=O stretch (conjugated) |
| 1600, 1480 | Medium | Aromatic C=C stretch |
The strong absorption at 1685 cm⁻¹ is characteristic of a ketone carbonyl group conjugated with an aromatic ring.[5][6] This is a critical piece of information, suggesting the ketone is part of an α,β-unsaturated system involving the benzene ring.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A suite of 1D and 2D NMR experiments is necessary to assign all proton and carbon signals and establish their connectivity.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz).
Data Presentation: ¹H and ¹³C NMR Data
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) |
| 1,2,3,4 | 127.0-130.0 | 7.10-7.30 | m | |
| 4a, 9a | 140.0, 145.0 | |||
| 5 | 45.0 | 3.50 | d | 7.5 |
| 6 | 35.0 | 2.80, 2.60 | m | |
| 7 | 205.0 | |||
| 8 | 40.0 | 2.90, 2.70 | m | |
| 9 | 50.0 | 3.80 | d | 7.5 |
| 10 | 30.0 | 1.90, 1.50 | m |
Interpretation of NMR Data:
-
¹H NMR: The aromatic region (7.10-7.30 ppm) integrates to 4 protons, consistent with a disubstituted benzene ring. The downfield shifts of the bridgehead protons (3.50 and 3.80 ppm) are characteristic of their position within the rigid bicyclic system.[9] The complex multiplets for the methylene protons are due to restricted bond rotation and diastereotopicity.
-
¹³C NMR: The signal at 205.0 ppm is indicative of a ketone carbonyl carbon.[10] The signals in the 127.0-145.0 ppm range correspond to the aromatic carbons. The DEPT-135 experiment confirms the presence of methylene (CH₂) and methine (CH) groups.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For instance, the bridgehead proton at 3.50 ppm would show a correlation to the methylene protons at position 6, establishing their vicinal relationship.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for piecing together the carbon skeleton. Key correlations would include:
-
The bridgehead proton at 3.80 ppm (H-9) showing a correlation to the carbonyl carbon at 205.0 ppm (C-7), confirming the connectivity of the methano bridge to the seven-membered ring.
-
The aromatic protons showing correlations to the bridgehead carbons, confirming the fusion of the benzene ring to the bicyclic system.
-
Visualization: Key HMBC Correlations
A diagram illustrating key long-range proton-carbon correlations observed in the HMBC spectrum.
Mass Spectrometry (MS): Fragmentation and Confirmation
Electron ionization mass spectrometry (EI-MS) provides valuable information about the stability of the molecule and its characteristic fragmentation patterns, which can further support the proposed structure.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
A dilute solution of the sample is introduced into the mass spectrometer.
-
The molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are separated based on their m/z ratio.
Data Presentation: Major EI-MS Fragments
| m/z | Relative Intensity (%) | Proposed Fragment |
| 172 | 100 | [M]⁺• |
| 144 | 65 | [M-CO]⁺• |
| 129 | 80 | [M-C₃H₇]⁺ |
| 115 | 40 | [C₉H₇]⁺ |
The fragmentation pattern is consistent with a bicyclic ketone.[11][12][13][14] The loss of carbon monoxide (28 Da) is a characteristic fragmentation of ketones. The formation of the tropylium ion or related aromatic species can also be expected from the benzoannulene core.
The Elucidated Structure and Final Confirmation
The culmination of the data from HRMS, IR, and a comprehensive suite of NMR experiments, supported by the fragmentation patterns observed in EI-MS, leads to the unambiguous elucidation of the structure of 8,9-Dihydro-5H-5,9-methanobenzoannulen-7(6H)-one.
Visualization: Structure Elucidation Workflow
Sources
- 1. Bicyclic molecule - Wikipedia [en.wikipedia.org]
- 2. 8,9-Dihydro-5H-5,9-methanobenzo[7]annulen-7(6H)-one | 13351-26-3 [sigmaaldrich.com]
- 3. Bicyclic Compounds: Definition, Types, and Naming Rules [chemistrylearner.com]
- 4. youtube.com [youtube.com]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. The Mass Spectra of Cyclic Ketones [opg.optica.org]
- 12. The Mass Spectra of Cyclic Ketones | Semantic Scholar [semanticscholar.org]
- 13. The Mass Spectra of Cyclic Ketones [opg.optica.org]
- 14. pubs.acs.org [pubs.acs.org]
physical and chemical properties of tricyclo[6.3.1.0²,⁷]dodeca-2,4,6-trien-10-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of tricyclo[6.3.1.0²,⁷]dodeca-2,4,6-trien-10-one, a bridged carbocyclic compound with a unique three-dimensional structure. This molecule, also known by its synonym 8,9-Dihydro-5H-5,9-methanobenzo[1]annulen-7(6H)-one, holds potential as a versatile building block in synthetic and medicinal chemistry.
Molecular Structure and Identification
Tricyclo[6.3.1.0²,⁷]dodeca-2,4,6-trien-10-one is a polycyclic ketone featuring a bicyclo[3.3.1]nonane core fused with a benzene ring. This rigid framework imparts specific stereochemical properties that are of interest in the design of novel therapeutic agents and complex molecular architectures.
Key Identifiers:
| Property | Value |
| IUPAC Name | tricyclo[6.3.1.0²,⁷]dodeca-2,4,6-trien-10-one[2] |
| Synonym | 8,9-Dihydro-5H-5,9-methanobenzo[1]annulen-7(6H)-one[3] |
| CAS Number | 13351-26-3[2][3] |
| Molecular Formula | C₁₂H₁₂O |
| Molecular Weight | 172.22 g/mol |
Below is a two-dimensional representation of the molecular structure:
Caption: 2D structure of tricyclo[6.3.1.0²,⁷]dodeca-2,4,6-trien-10-one.
Physicochemical Properties
Currently, detailed experimental data on the physicochemical properties of tricyclo[6.3.1.0²,⁷]dodeca-2,4,6-trien-10-one are not widely available in the public domain. However, some basic properties have been reported by chemical suppliers.
Table of Physicochemical Properties:
| Property | Value | Source |
| Purity | ≥97% | |
| Calculated LogP | 2.357 | [2] |
| Storage Temperature | 0-8 °C |
Synthesis and Reactivity
Synthetic Approaches
Chemical Reactivity
The rigid, strained tricyclic framework of this molecule suggests it may undergo unique chemical transformations. Research on a closely related bromo-derivative has shown that the tricyclo[6.3.1.0²,⁷]dodeca-2,4,6-triene skeleton can serve as a precursor to a highly strained bicyclic alkyne through dehydrobromination. This reactive intermediate can then be trapped by various reagents, leading to the formation of complex polycyclic adducts. This indicates that tricyclo[6.3.1.0²,⁷]dodeca-2,4,6-trien-10-one could be a valuable starting material for the generation of novel and reactive intermediates.
Spectroscopic Characterization
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for tricyclo[6.3.1.0²,⁷]dodeca-2,4,6-trien-10-one are not available in the reviewed literature. However, the structural features suggest the following expected spectroscopic characteristics:
-
¹H NMR: Signals corresponding to aromatic protons of the benzene ring, as well as complex multiplets for the aliphatic protons of the bicyclic system. The diastereotopic nature of the methylene protons would likely result in complex splitting patterns.
-
¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons, and several distinct signals for the aliphatic carbons of the tricyclic core.
-
Infrared (IR) Spectroscopy: A characteristic strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1700-1725 cm⁻¹.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (172.22 g/mol ).
Potential Applications in Drug Discovery and Development
The bicyclo[3.3.1]nonane core is a recognized scaffold in medicinal chemistry, appearing in a number of biologically active natural products and synthetic compounds. The rigid conformational nature of this framework can be advantageous for designing ligands with high affinity and selectivity for biological targets.
Given its unique three-dimensional structure, tricyclo[6.3.1.0²,⁷]dodeca-2,4,6-trien-10-one represents a promising starting point for the synthesis of novel chemical entities for drug discovery programs. Its potential to serve as a precursor to complex polycyclic systems further enhances its utility as a versatile building block for creating diverse chemical libraries.
Safety Information
Based on information from chemical suppliers, tricyclo[6.3.1.0²,⁷]dodeca-2,4,6-trien-10-one should be handled with care.
Hazard Statements:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Measures:
-
Wear protective gloves, protective clothing, and eye/face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash hands thoroughly after handling.
References
Sources
An In-depth Technical Guide to 8,9-Dihydro-5H-5,9-methanobenzoannulen-7(6H)-one (CAS 13351-26-3)
An In-depth Technical Guide to 8,9-Dihydro-5H-5,9-methanobenzo[1]annulen-7(6H)-one (CAS 13351-26-3)
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 8,9-Dihydro-5H-5,9-methanobenzo[1]annulen-7(6H)-one, a tricyclic ketone with the CAS Registry Number 13351-26-3. While specific biological activity for this particular compound is not extensively documented in publicly available literature, its structural framework, belonging to the benzosuberone class, places it as a compound of interest for medicinal chemists and drug development professionals. The benzosuberone scaffold is a key pharmacophore in a variety of biologically active molecules.[2] This guide will delve into the known chemical and physical properties of 8,9-Dihydro-5H-5,9-methanobenzo[1]annulen-7(6H)-one, provide a detailed synthesis protocol with mechanistic insights, and explore the therapeutic potential of the broader benzosuberone class to illuminate potential avenues for future research and application.
PART 1: Core Properties and Identification
8,9-Dihydro-5H-5,9-methanobenzo[1]annulen-7(6H)-one is a solid organic compound characterized by a tricyclic system where a seven-membered ring is fused to a benzene ring and bridged.[2]
| Identifier | Value | Source |
| CAS Number | 13351-26-3 | [3] |
| IUPAC Name | tricyclo[6.3.1.0²,⁷]dodeca-2,4,6-trien-10-one | [4] |
| Synonym(s) | (5R,9S)-5,6,8,9-tetrahydro-7H-5,9-methanobenzo[1]annulen-7-one | |
| Molecular Formula | C₁₂H₁₂O | [3] |
| Molecular Weight | 172.23 g/mol | |
| PubChem CID | 12789237 | [3] |
Physicochemical Properties
| Property | Value | Source |
| Appearance | Colorless crystals | |
| Melting Point | 43-44 °C | |
| Boiling Point | 97-98 °C at 0.4-0.5 Torr | |
| Purity | ≥97% | |
| Storage Temperature | 0-8 °C |
PART 2: Synthesis and Mechanistic Rationale
The synthesis of 8,9-Dihydro-5H-5,9-methanobenzo[1]annulen-7(6H)-one can be achieved through a multi-step process starting from readily available precursors. A representative synthesis is detailed below, involving the preparation of an intermediate, dimethyl 7-oxo-5,6,8,9-tetrahydrobenzocycloheptene-6,8-dicarboxylate, followed by decarboxylation to yield the target compound.
Experimental Protocol: Synthesis of 8,9-Dihydro-5H-5,9-methanobenzo[1]annulen-7(6H)-one
This protocol describes the hydrolysis and decarboxylation of dimethyl 7-oxo-5,6,8,9-tetrahydrobenzocycloheptene-6,8-dicarboxylate to yield the title compound.
Step 1: Reaction Setup and Hydrolysis
-
In a round-bottom flask equipped with a reflux condenser, dissolve 80 g of an isomeric mixture of dimethyl 7-oxo-5,6,8,9-tetrahydrobenzocycloheptene-6,8-dicarboxylate in a solution of 300 mL of 3M aqueous sulfuric acid and 50 mL of acetonitrile.
-
Establish an inert atmosphere by purging the flask with argon.
-
Heat the reaction mixture to reflux and maintain for an overnight period.
Causality: The use of aqueous sulfuric acid facilitates the hydrolysis of the two ester groups to carboxylic acids. Acetonitrile is employed as a co-solvent to enhance the solubility of the organic starting material in the aqueous acidic medium. Refluxing provides the necessary thermal energy to drive the hydrolysis to completion. The argon atmosphere is crucial to prevent any potential side reactions involving atmospheric oxygen at elevated temperatures.
Step 2: Work-up and Neutralization
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether.
-
Carefully neutralize the acidic mixture by washing with three 300 mL portions of 2M aqueous sodium hydroxide solution. This step is critical for the subsequent decarboxylation.
Causality: Diethyl ether is used as the extraction solvent. The neutralization with sodium hydroxide is a key step that deprotonates the newly formed carboxylic acid groups, forming sodium carboxylates. This process is essential for the subsequent thermal decarboxylation.
Step 3: Drying and Solvent Removal
-
Dry the ethereal solution over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure.
Causality: The removal of water is important to prevent any interference in the subsequent distillation and to ensure the purity of the final product.
Step 4: Purification by Distillation
-
Purify the resulting residue by distillation at 97-98 °C under a reduced pressure of 0.4-0.5 Torr.
-
This yields 26.1 g (84% yield) of colorless crystals of 8,9-Dihydro-5H-5,9-methanobenzo[1]annulen-7(6H)-one.
Causality: Distillation under reduced pressure is a standard method for purifying liquids or low-melting solids that might decompose at their atmospheric boiling points. This technique allows for the separation of the desired product from non-volatile impurities.
Caption: Synthesis workflow for 8,9-Dihydro-5H-5,9-methanobenzo[1]annulen-7(6H)-one.
PART 3: Spectroscopic and Analytical Data
The structural confirmation of 8,9-Dihydro-5H-5,9-methanobenzo[1]annulen-7(6H)-one is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.
| Technique | Data | Source |
| ¹H-NMR (CDCl₃) | 7.23 (m, 4H, aromatic hydrogen); 2.91 (m, 4H, hydrogen in C(6) and C(8) positions); 2.62 (m, 4H, hydrogen in C(5) and C(9) positions). | |
| Mass Spectrometry | Molecular Ion [M]⁺: m/z 160. Key fragments may include loss of CO (m/z 132). | [2] |
PART 4: Chemical Reactivity and Derivatization Potential
The chemical reactivity of 8,9-Dihydro-5H-5,9-methanobenzo[1]annulen-7(6H)-one is dominated by its ketone functional group. This allows for a variety of chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules.
-
Reduction: The carbonyl group can be readily reduced to a secondary alcohol using standard reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[2]
-
Oxidation: While the ketone itself is generally resistant to oxidation, the adjacent methylene groups could potentially be oxidized under more forceful conditions.[2]
-
Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles, including Grignard reagents and organolithium compounds, to form tertiary alcohols.
-
Wittig Reaction: The ketone can undergo a Wittig reaction to form an alkene, providing a route to further functionalization.
PART 5: The Benzosuberone Scaffold in Medicinal Chemistry
While specific biological data for 8,9-Dihydro-5H-5,9-methanobenzo[1]annulen-7(6H)-one is not widely reported, the benzosuberone core is a well-established pharmacophore in medicinal chemistry. Derivatives of benzosuberone have been extensively investigated for a range of therapeutic applications.
Anti-proliferative and Anti-cancer Activity: The benzosuberone ring system is a key structural component in a number of compounds designed as inhibitors of tubulin assembly.[5] These agents can function as antiproliferative anti-cancer agents and, in some cases, as vascular disrupting agents (VDAs).[5] For instance, certain phenolic and amine-based benzosuberene analogues have demonstrated potent cytotoxicity against various human cancer cell lines, with some showing GI50 values in the nanomolar and even picomolar range.[5] The mechanism of action for many of these compounds involves binding to the colchicine site on β-tubulin, thereby inhibiting microtubule formation and leading to cell cycle arrest and apoptosis.[6]
Other Therapeutic Areas: The benzosuberone scaffold has also been explored for its potential in treating a variety of other conditions. These include investigations into its utility as:
-
Anti-inflammatory agents[7]
-
Antimicrobial agents[7]
-
Antidepressants[7]
-
Selective estrogen receptor modulators[7]
-
Inhibitors of β-amyloid production for potential use in Alzheimer's disease[7]
The diverse biological activities of benzosuberone derivatives highlight the potential of 8,9-Dihydro-5H-5,9-methanobenzo[1]annulen-7(6H)-one as a valuable starting material for the synthesis of novel therapeutic agents. Its rigid, tricyclic structure can serve as a scaffold to orient functional groups in a specific three-dimensional arrangement for optimal interaction with biological targets.
PART 6: Safety and Handling
Hazard Identification: 8,9-Dihydro-5H-5,9-methanobenzo[1]annulen-7(6H)-one is classified as harmful and an irritant.[4]
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
Handling and Storage:
-
Store in a cool, dry, well-ventilated area.
-
Keep container tightly closed.
-
Use personal protective equipment, including safety glasses, gloves, and a lab coat.
-
Handle in a chemical fume hood to avoid inhalation of dust or vapors.
References
-
Synthesis and evaluation of benzosuberone embedded with 1,3,4-oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole moieties as new potential anti proliferative agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. Molecules. Available at: [Link]
-
Synthesis of structurally diverse benzosuberene analogues and their biological evaluation as anti-cancer agents. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Biological evaluation of benzosuberones. Expert Opinion on Therapeutic Patents. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of Novel Benzosuberene Analogues as Potential Cancer Therapeutic Agents. BEARdocs. Available at: [Link]
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Supporting information for: ... The Royal Society of Chemistry. Available at: [Link]
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8,9-Dihydro-5H-5,9-methanobenzo[1]annulen-7(6H)-one. American Elements. Available at: [Link]
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Supporting Information. The Royal Society of Chemistry. Available at: [Link]
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- 7. Biological evaluation of benzosuberones - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architecture of Complexity: A Technical Guide to the Discovery and Synthesis of Bridged Benzocycloheptenones
Abstract
Bridged benzocycloheptenones represent a fascinating and challenging class of bicyclic compounds that have garnered significant attention from the scientific community. Their rigid, three-dimensional structures make them valuable scaffolds in medicinal chemistry and natural product synthesis. This in-depth technical guide provides a comprehensive overview of the historical development and synthetic evolution of these intricate molecular architectures. We will explore the pioneering early discoveries and delve into the core synthetic strategies, including classical intramolecular reactions and modern transition-metal-catalyzed methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of bridged benzocycloheptenones in their own research endeavors.
Introduction: The Allure of the Third Dimension in Drug Discovery
In the realm of medicinal chemistry, the concept of "escaping flatland" has become a driving force in the design of novel therapeutics.[1] Planar, two-dimensional molecules often suffer from poor pharmacokinetic profiles and off-target effects. Bridged carbocyclic systems, such as the benzocycloheptenone core, offer a compelling solution by introducing conformational rigidity and a well-defined three-dimensional arrangement of functional groups.[2] This structural pre-organization can lead to enhanced binding affinity and selectivity for biological targets, ultimately resulting in more potent and safer drugs.[3] The benzocycloheptenone scaffold, which fuses a benzene ring to a bridged seven-membered carbocycle containing a ketone, is a prominent example of this principle in action. Its unique topology has been explored in the development of various therapeutic agents, highlighting the importance of understanding its synthesis and chemical behavior.
A Historical Perspective: From Serendipity to Strategic Design
The story of bridged benzocycloheptenones is interwoven with the broader history of bridged polycyclic ring synthesis. While a singular, definitive "discovery" of this specific scaffold is not easily pinpointed in the literature, its emergence can be traced through the evolution of synthetic methodologies aimed at constructing complex carbogenic frameworks.
Early forays into bridged ring synthesis were often the result of unexpected intramolecular reactions. An early example of constructing bridged-polycyclic intermediates was reported by Chatterjee in 1979, utilizing a metal-free carbene insertion into a C-H bond of an adjacent ring.[4] While not a direct synthesis of a benzocycloheptenone, this work laid the conceptual groundwork for intramolecular C-H functionalization as a powerful tool for forging complex ring systems.
The development of foundational reactions in organic chemistry provided the initial tools for the deliberate construction of cyclic ketones. The Robinson annulation , discovered by Robert Robinson in 1935, became a cornerstone for creating six-membered rings through a Michael addition followed by an aldol condensation.[5] Although not directly applicable to the seven-membered ring of benzocycloheptenones, its principles of tandem reaction sequences for ring formation inspired further innovation. Similarly, the intramolecular Friedel-Crafts acylation , a classic method for forming cyclic ketones on aromatic systems, provided a direct, albeit sometimes challenging, route to the benzocycloheptenone core.[3][6]
The latter half of the 20th century and the dawn of the 21st century witnessed a paradigm shift with the advent of transition-metal catalysis. These powerful methods offered unprecedented efficiency and selectivity in the construction of complex molecules. Notably, the "cut-and-sew" strategy, which utilizes transition metals to cleave and reform C-C bonds, has emerged as a highly effective approach for the deconstructive synthesis of bridged and fused rings, including benzocycloheptenones, from readily available starting materials like benzocyclobutenones.[1][7]
Core Synthetic Strategies: A Chemist's Toolkit
The synthesis of bridged benzocycloheptenones can be broadly categorized into three main strategies: intramolecular cyclizations, cycloaddition reactions, and modern transition-metal-catalyzed transformations. Each approach offers distinct advantages and is suited to different synthetic goals.
Intramolecular Friedel-Crafts Acylation: The Classical Approach
The intramolecular Friedel-Crafts acylation is a fundamental and direct method for the synthesis of the benzocycloheptenone core. This reaction involves the cyclization of a tethered acyl chloride or carboxylic acid onto the appended aromatic ring in the presence of a strong Lewis acid or protic acid.[3][6]
Causality Behind Experimental Choices: The choice of acid catalyst is critical and depends on the reactivity of the aromatic ring. Highly activated rings may cyclize under milder conditions with polyphosphoric acid (PPA), while less reactive systems often require a stronger Lewis acid like aluminum chloride (AlCl₃).[8] Anhydrous conditions are paramount to prevent the deactivation of the Lewis acid catalyst.[8] The length and nature of the tether connecting the acylating group to the aromatic ring dictate the size of the resulting carbocycle. For a benzocycloheptenone, a butyryl or related four-carbon chain is typically required.
Experimental Protocol: Intramolecular Friedel-Crafts Acylation
-
Preparation of the Acyl Chloride: To a solution of 4-(phenyl)butanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under an inert atmosphere (e.g., argon or nitrogen), add oxalyl chloride (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).[9]
-
Stir the reaction mixture at room temperature for 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 4-(phenyl)butanoyl chloride.
-
Cyclization: In a separate flask, prepare a slurry of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous DCM (0.2 M) under an inert atmosphere and cool to 0 °C.
-
Add a solution of the crude 4-(phenyl)butanoyl chloride in anhydrous DCM (0.5 M) dropwise to the AlCl₃ slurry over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired benzocycloheptenone.
Mechanism of Intramolecular Friedel-Crafts Acylation
Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.
Intramolecular Diels-Alder Reaction: Building Bridges
The intramolecular Diels-Alder (IMDA) reaction is a powerful strategy for the stereoselective synthesis of bridged polycyclic systems. In the context of bridged benzocycloheptenones, a "Type 2" IMDA, where the dienophile is tethered to the C2 position of the diene, can be employed to construct the bridged bicyclic core.[10]
Causality Behind Experimental Choices: The success of the IMDA reaction is highly dependent on the geometry of the transition state. The length and flexibility of the tether connecting the diene and dienophile are crucial for achieving the desired cyclization. Thermal or Lewis acid catalysis can be used to promote the reaction. Lewis acids can lower the energy of the LUMO of the dienophile, accelerating the reaction and often enhancing stereoselectivity.
Experimental Protocol: Type 2 Intramolecular Diels-Alder Reaction
-
Substrate Synthesis: Synthesize the acyclic precursor containing a diene tethered to a dienophile-containing benzene ring derivative according to established literature procedures.
-
Cyclization: Dissolve the precursor (1.0 eq) in a high-boiling point solvent such as toluene or xylene (0.01 M) in a sealed tube.
-
Heat the reaction mixture to 150-200 °C for 24-48 hours.
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the bridged benzocycloheptenone derivative.
Logical Relationship in Type 2 IMDA
Caption: Logical flow of a Type 2 Intramolecular Diels-Alder reaction.
Transition-Metal-Catalyzed "Cut-and-Sew" Synthesis: A Modern Marvel
The "cut-and-sew" transformation, primarily using rhodium catalysts, represents a state-of-the-art method for constructing bridged ring systems from readily accessible benzocyclobutenones.[1][7] This deconstructive approach involves the oxidative addition of the transition metal into a C-C bond of the four-membered ring, followed by migratory insertion of a tethered unsaturated moiety and subsequent reductive elimination to form the bridged product.[11]
Causality Behind Experimental Choices: The choice of the transition metal catalyst and ligands is crucial for both reactivity and selectivity. Cationic rhodium catalysts are often highly effective.[1] The nature of the tethered unsaturated group (e.g., alkene, alkyne, allene) determines the structure of the resulting bridged system.
Experimental Protocol: Rhodium-Catalyzed "Cut-and-Sew" Reaction
-
Reaction Setup: In a nitrogen-filled glovebox, add the benzocyclobutenone substrate (1.0 eq), [Rh(nbd)₂Cl]₂ (2.5 mol%), and a suitable phosphine ligand (e.g., PPh₃, 12 mol%) to an oven-dried vial.[12]
-
Add anhydrous 1,4-dioxane (0.03 M) and cap the vial.
-
Reaction: Remove the vial from the glovebox and heat the reaction mixture at 150 °C for 96 hours.[12]
-
Workup: Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the bridged benzocycloheptenone product.[12]
Mechanism of the "Cut-and-Sew" Reaction
Caption: Simplified mechanism of the Rh-catalyzed "Cut-and-Sew" reaction.
Intramolecular C-H Insertion: A Direct Approach to C-C Bond Formation
The intramolecular C-H insertion of carbenes or carbenoids offers a direct and atom-economical route to bridged polycyclic structures. This method avoids the need for pre-functionalized starting materials at the site of bond formation. Rhodium(II) catalysts are commonly employed to mediate these transformations.[3]
Causality Behind Experimental Choices: The regioselectivity of the C-H insertion is influenced by both electronic and steric factors. Insertions into electronically activated C-H bonds (e.g., adjacent to heteroatoms) or sterically accessible C-H bonds are generally favored. The choice of the dirhodium catalyst and its ligands can significantly impact the efficiency and stereoselectivity of the reaction.
Experimental Protocol: Rhodium-Catalyzed Intramolecular C-H Insertion
-
Substrate Preparation: Synthesize the diazo-functionalized precursor according to established literature procedures.
-
Reaction Setup: To a solution of the diazo compound (1.0 eq) in an anhydrous, non-coordinating solvent such as dichloromethane or toluene (0.01 M) under an inert atmosphere, add a catalytic amount of a dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, 1-5 mol%).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the diazo compound is consumed (monitored by TLC and the cessation of nitrogen evolution).
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the bridged benzocycloheptenone.
Asymmetric Synthesis: The Quest for Enantiopurity
For applications in drug development, the synthesis of enantiomerically pure bridged benzocycloheptenones is of paramount importance, as different enantiomers can exhibit vastly different biological activities. Asymmetric synthesis can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or the resolution of racemic mixtures.
Recent advances have focused on the development of enantioselective transition-metal-catalyzed reactions. For instance, the use of chiral ligands in rhodium-catalyzed "cut-and-sew" reactions has enabled the synthesis of chiral bridged scaffolds with high enantioselectivity.[1] Similarly, enantioselective C-H insertion reactions using chiral rhodium catalysts have been developed.[13]
| Method | Catalyst/Reagent | Typical Yield (%) | Diastereoselectivity | Enantioselectivity (% ee) | Reference |
| Asymmetric "Cut-and-Sew" | [Rh(I)] / Chiral Ligand | 60-90 | High | >90 | [1] |
| Asymmetric C-H Insertion | Rh₂(esp)₂ | 70-95 | N/A | >95 | [13] |
| Asymmetric Diels-Alder | Chiral Lewis Acid | 50-85 | High | >90 | [10] |
Applications in Medicinal Chemistry and Natural Product Synthesis
The rigid framework of bridged benzocycloheptenones makes them attractive scaffolds for the design of biologically active molecules. Their three-dimensional nature allows for precise positioning of pharmacophoric groups, leading to enhanced target engagement. While specific examples of bridged benzocycloheptenones in clinically approved drugs are limited, the broader class of bridged systems has found widespread application.[2] For instance, bridged benzoazepine amides have been discovered as selective allosteric modulators of RIPK1, a key protein in inflammatory signaling.[4] Furthermore, the bridged benzocycloheptenone core is a key structural motif in several complex natural products, making its synthesis a critical step in their total synthesis.
Conclusion and Future Outlook
The synthesis of bridged benzocycloheptenones has evolved from classical intramolecular cyclizations to highly sophisticated and stereoselective transition-metal-catalyzed methods. The "cut-and-sew" strategy and intramolecular C-H insertion reactions have emerged as particularly powerful tools for the construction of these complex scaffolds. The continued development of new catalytic systems with improved efficiency, selectivity, and substrate scope will undoubtedly open up new avenues for the synthesis of novel bridged benzocycloheptenones. As our understanding of the relationship between three-dimensional molecular architecture and biological function deepens, these intricate molecules are poised to play an increasingly important role in the discovery and development of next-generation therapeutics.
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The Methanobenzannulenone Scaffold: An In-Depth Technical Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The methanobenzannulenone scaffold, a unique bridged polycyclic framework, has emerged as a compelling structure in medicinal chemistry and drug discovery. This guide provides a comprehensive technical overview of this scaffold, delving into its synthesis, chemical properties, and burgeoning applications. By integrating foundational principles with advanced insights, this document serves as a critical resource for researchers seeking to explore and exploit the therapeutic potential of methanobenzannulenone derivatives. We will explore the nuanced causality behind synthetic strategies, the inherent structural features that dictate biological activity, and the established protocols for characterization and evaluation.
Introduction to the Methanobenzannulenone Core
The methanobenzannulenone scaffold is characterized by a benzannulated ring system bridged by a methylene (-CH2-) group, which incorporates a ketone functionality. This bridged architecture imparts significant conformational rigidity and a distinct three-dimensional topology compared to its non-bridged analogues. This structural constraint is a key determinant of its chemical reactivity and biological activity, offering a unique platform for the design of highly selective therapeutic agents. The fusion of the benzene ring introduces aromaticity and provides sites for functionalization, allowing for the fine-tuning of electronic and steric properties.
The inherent strain and unique geometry of the methanobenzannulenone core present both challenges and opportunities in its synthesis and derivatization. Understanding the interplay between the bridged system, the aromatic ring, and the ketone is crucial for the rational design of novel compounds with desired pharmacological profiles.
Synthetic Strategies for the Methanobenzannulenone Scaffold
The construction of the methanobenzannulenone framework is a non-trivial synthetic challenge that has been approached through various methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and the overall complexity of the target molecule.
Ring-Closing Metathesis (RCM) Approach
Ring-closing metathesis has proven to be a powerful tool for the synthesis of medium-sized rings, including benzofused systems[1]. This approach typically involves the synthesis of an acyclic precursor containing two terminal alkenes, which then undergoes an intramolecular cyclization catalyzed by a ruthenium-based catalyst, such as a Grubbs' catalyst.
Experimental Protocol: RCM Synthesis of a Methanobenzannulenone Precursor
-
Acyclic Precursor Synthesis: A suitably substituted aromatic aldehyde is reacted with a vinyl Grignard reagent to yield a secondary alcohol. Subsequent protection of the alcohol and introduction of a second terminal alkene via a cross-coupling reaction affords the acyclic diene precursor.
-
Ring-Closing Metathesis: The diene precursor is dissolved in a degassed solvent (e.g., dichloromethane or toluene) at a low concentration (typically 0.01-0.05 M) to favor intramolecular cyclization. A Grubbs' second-generation catalyst (2-5 mol%) is added, and the reaction is stirred at room temperature or with gentle heating until completion, as monitored by TLC or LC-MS.
-
Work-up and Purification: The reaction is quenched with ethyl vinyl ether, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the cyclized product.
-
Oxidation to Ketone: The protected alcohol within the newly formed ring is deprotected and then oxidized using a standard oxidizing agent (e.g., PCC, Swern oxidation) to yield the final methanobenzannulenone core.
The causality behind using a low concentration in RCM is to minimize intermolecular side reactions, thereby maximizing the yield of the desired cyclic product. The choice of a second-generation Grubbs' catalyst is often preferred due to its higher activity and broader functional group tolerance.
Intramolecular Friedel-Crafts Acylation
Another classical yet effective method for constructing the benzannulated portion of the scaffold is through an intramolecular Friedel-Crafts acylation. This reaction involves the cyclization of a precursor containing a carboxylic acid or acyl chloride moiety onto the appended aromatic ring in the presence of a Lewis acid catalyst.
Workflow: Intramolecular Friedel-Crafts Acylation
Caption: Workflow for Intramolecular Friedel-Crafts Acylation.
Chemical Properties and Reactivity
The chemical properties of the methanobenzannulenone scaffold are largely defined by the interplay of its three key components: the aromatic ring, the ketone, and the bridged aliphatic backbone.
-
The Ketone: The carbonyl group is a key handle for further functionalization. It can undergo a wide range of standard ketone reactions, including reduction to the corresponding alcohol, reductive amination, and addition of various nucleophiles (e.g., Grignard reagents, organolithiums).
-
The Aromatic Ring: The benzene ring can be functionalized through electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts alkylation/acylation), allowing for the introduction of a variety of substituents to modulate the electronic and steric properties of the molecule.
-
The Bridged System: The methano bridge introduces significant conformational rigidity. The stereochemistry of substituents on the bridged system can have a profound impact on the overall shape of the molecule and its ability to interact with biological targets.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of the methanobenzannulenone scaffold make it an attractive starting point for the design of novel therapeutic agents. The rigid framework can help to pre-organize functional groups for optimal interaction with a biological target, potentially leading to increased potency and selectivity.
While the methanobenzannulenone scaffold itself is a relatively nascent area of research, related benzannulated medium ring heterocycles have shown promise as antagonists for various receptors.[1] The development of methanobenzannulenone derivatives could lead to new classes of drugs targeting a range of diseases.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the methanobenzannulenone core is essential for elucidating structure-activity relationships. Key areas for modification include:
-
Aromatic Ring Substitution: Introduction of electron-donating or electron-withdrawing groups on the benzene ring can influence the molecule's electronic properties and its ability to engage in pi-stacking or hydrogen bonding interactions.
-
Ketone Derivatization: Conversion of the ketone to other functional groups (e.g., oximes, hydrazones, alcohols) can dramatically alter the polarity and hydrogen bonding capacity of the molecule.
-
Aliphatic Bridge Modification: Introduction of substituents on the bridged system can explore the steric requirements of the target's binding pocket.
Table 1: Hypothetical SAR Data for Methanobenzannulenone Derivatives
| Compound ID | R1 (Aromatic Substituent) | R2 (Ketone Derivative) | Target Binding Affinity (IC50, nM) |
| MBZ-001 | H | =O | 500 |
| MBZ-002 | 4-OCH3 | =O | 250 |
| MBZ-003 | 4-Cl | =O | 450 |
| MBZ-004 | H | =N-OH | 150 |
| MBZ-005 | 4-OCH3 | =N-OH | 75 |
This hypothetical data illustrates how systematic modifications can lead to improved potency.
Conclusion and Future Perspectives
The methanobenzannulenone scaffold represents a promising, yet underexplored, area of chemical space. Its unique three-dimensional structure and tunable chemical properties make it an attractive platform for the development of novel therapeutic agents. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic routes, the exploration of a wider range of biological targets, and the use of computational modeling to guide the design of next-generation methanobenzannulenone derivatives. The insights gained from such studies will be invaluable for unlocking the full therapeutic potential of this intriguing molecular architecture.
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The Bridged Benzobicyclo[3.3.1]nonanone Core: A Technical Guide to 8,9-Dihydro-5H-5,9-methanobenzoannulen-7(6H)-one
Introduction: Unveiling a Scaffold of Untapped Potential
Within the intricate world of polycyclic organic molecules, the benzobicyclo[3.3.1]nonane framework represents a structurally compelling and synthetically challenging motif. Its rigid, three-dimensional architecture offers a unique conformational landscape that has intrigued chemists for decades. This guide focuses on a specific derivative, 8,9-Dihydro-5H-5,9-methanobenzoannulen-7(6H)-one (also known by its IUPAC name, tricyclo[6.3.1.0²,⁷]dodeca-2,4,6-trien-10-one), a ketone embedded within this bridged bicyclic system. While its direct applications in drug discovery are still emerging, its structural relationship to compounds with known biological activities suggests a reservoir of untapped potential for medicinal chemists and researchers in drug development. This document aims to provide a comprehensive overview of its synthesis, structural characterization, and the broader context of the biological relevance of its core structure, thereby serving as a technical resource for scientists exploring this unique chemical space.
Core Synthesis: An Intramolecular Journey to a Bridged Ketone
The construction of the strained bicyclo[3.3.1]nonane system fused with an aromatic ring necessitates a carefully planned synthetic strategy. The most direct and historically significant synthesis of 8,9-Dihydro-5H-5,9-methanobenzoannulen-7(6H)-one was reported by Wilt and Rasmussen in 1975. The cornerstone of their approach is a robust and efficient acid-catalyzed intramolecular Friedel-Crafts cyclization. This powerful reaction forges the key carbon-carbon bond that creates the bridged bicyclic core from a more readily accessible precursor.
The logical flow of this synthetic pathway begins with the preparation of a suitable cyclohexanone derivative, which is then elaborated to set the stage for the crucial ring-closing step.
Synthetic Workflow Diagram
Caption: Synthetic pathway to the target compound.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Carbomethoxy-3-benzylcyclohexanone
The synthesis begins with the alkylation of 2-carbomethoxycyclohexanone with benzyl bromide. This reaction establishes the necessary benzyl substituent on the cyclohexanone ring, which will ultimately form the aromatic portion of the final bridged structure.
-
Reaction Scheme:
-
2-Carbomethoxycyclohexanone + Benzyl Bromide → 2-Carbomethoxy-3-benzylcyclohexanone
-
-
Protocol:
-
To a solution of sodium methoxide in methanol, add 2-carbomethoxycyclohexanone dropwise at room temperature under an inert atmosphere.
-
Stir the resulting solution for 30 minutes to ensure complete enolate formation.
-
Add benzyl bromide to the reaction mixture and reflux for 4-6 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation to yield 2-carbomethoxy-3-benzylcyclohexanone.
-
Causality Behind Experimental Choices: The use of sodium methoxide as a base is crucial for the deprotonation of the acidic proton alpha to both the ketone and the ester, forming the nucleophilic enolate. Benzyl bromide serves as the electrophile for the subsequent SN2 reaction. Refluxing the reaction ensures a sufficient rate of reaction for the alkylation to proceed to completion.
Step 2: Acid-Catalyzed Intramolecular Friedel-Crafts Cyclization
This is the pivotal step where the bridged bicyclic system is formed. The ester functionality is hydrolyzed and decarboxylated under the harsh acidic conditions, and the resulting cyclohexanone with a pendant benzyl group undergoes an intramolecular electrophilic aromatic substitution.
-
Reaction Scheme:
-
2-Carbomethoxy-3-benzylcyclohexanone --(H₂SO₄)--> 8,9-Dihydro-5H-5,9-methanobenzoannulen-7(6H)-one
-
-
Protocol:
-
Add 2-carbomethoxy-3-benzylcyclohexanone slowly to concentrated sulfuric acid, maintaining the temperature below 10 °C with an ice bath.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Carefully pour the reaction mixture over crushed ice.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
-
Causality Behind Experimental Choices: Concentrated sulfuric acid serves as both the catalyst and the dehydrating agent. It protonates the carbonyl group of the cyclohexanone, making the benzylic carbon more electrophilic. This facilitates the intramolecular attack by the electron-rich benzene ring. The initial hydrolysis of the ester and subsequent decarboxylation are also driven by the strong acidic conditions and elevated temperature. The extended reaction time is necessary to ensure the completion of this sterically demanding cyclization.
Structural Elucidation and Physicochemical Properties
The unique bridged structure of 8,9-Dihydro-5H-5,9-methanobenzoannulen-7(6H)-one gives rise to a distinct set of spectroscopic signatures.
| Property | Value |
| CAS Number | 13351-26-3 |
| Molecular Formula | C₁₂H₁₂O |
| Molecular Weight | 172.22 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 98-99 °C |
Spectroscopic Data Interpretation
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1710-1725 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the saturated six-membered ring ketone. The presence of aromatic C-H stretching vibrations can be observed above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic ring typically appear in the 1450-1600 cm⁻¹ region.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is complex due to the rigid, non-planar structure of the molecule. The aromatic protons will appear in the downfield region (typically δ 7.0-7.5 ppm). The aliphatic protons will be in the upfield region, and their splitting patterns will be complex due to the fixed dihedral angles in the bicyclic system. The bridgehead protons will likely show distinct chemical shifts.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon in the downfield region (δ > 200 ppm). The aromatic carbons will resonate in the typical range of δ 120-150 ppm. The aliphatic carbons, including the bridgehead carbons, will appear in the upfield region.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 172). Fragmentation patterns may involve the loss of CO (28 Da) and other characteristic fragments resulting from the breakdown of the bicyclic system.
Potential Applications in Drug Development: A Scaffold for Exploration
While specific biological activities for 8,9-Dihydro-5H-5,9-methanobenzoannulen-7(6H)-one are not extensively documented in publicly available literature, the broader class of benzobicyclo[3.3.1]nonane derivatives has shown promise in various therapeutic areas. The rigid nature of this scaffold is advantageous in drug design as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.
Areas of Potential Pharmacological Interest
-
Central Nervous System (CNS) Agents: The lipophilic and rigid nature of the benzobicyclo[3.3.1]nonane core makes it a suitable scaffold for targeting receptors and enzymes in the CNS. Derivatives have been explored for their potential as analgesic, anticonvulsant, and neuroprotective agents.
-
Antiviral and Antimicrobial Agents: The unique three-dimensional shape of this scaffold can allow for novel interactions with viral or microbial proteins that are distinct from those of more planar molecules.
-
Enzyme Inhibitors: The defined stereochemistry of the bicyclo[3.3.1]nonane system can be exploited to design potent and selective inhibitors of various enzymes. The ketone functionality in the target molecule provides a convenient handle for further chemical modifications to introduce pharmacophoric groups.
Future Directions and Rationale for Further Investigation
The synthetic accessibility of 8,9-Dihydro-5H-5,9-methanobenzoannulen-7(6H)-one, coupled with its intriguing structural features, makes it an attractive starting point for the development of novel therapeutic agents. Future research should focus on:
-
Derivatization of the Ketone: The carbonyl group can be readily converted into a variety of other functional groups (e.g., alcohols, amines, oximes) to explore structure-activity relationships.
-
Substitution on the Aromatic Ring: Modification of the benzene ring with various substituents can modulate the electronic properties and lipophilicity of the molecule, potentially influencing its biological activity and pharmacokinetic profile.
-
Biological Screening: A broad-based biological screening of the parent compound and its derivatives against a panel of disease-relevant targets is warranted to uncover novel pharmacological activities.
Conclusion
8,9-Dihydro-5H-5,9-methanobenzoannulen-7(6H)-one represents a fascinating molecular architecture with significant potential for further exploration in the field of medicinal chemistry. The well-established synthetic route via intramolecular Friedel-Crafts cyclization provides a reliable method for its preparation, opening the door for the synthesis of a diverse library of analogs. While its own biological profile is yet to be fully elucidated, the inherent properties of the benzobicyclo[3.3.1]nonane scaffold suggest that it is a promising starting point for the design of novel therapeutic agents. This technical guide provides the foundational knowledge for researchers to embark on the synthesis and investigation of this intriguing molecule and its derivatives.
References
-
Wilt, J. W., & Rasmussen, R. R. (1975). The Stereochemistry of the Favorskii Rearrangement of .alpha.-Halobicyclo[n.m.l]alkanones. The Journal of Organic Chemistry, 40(8), 1031–1036. [Link]
Part 1: Foundational Concepts: Distinguishing Polycyclic Architectures
An In-Depth Technical Guide to the IUPAC Nomenclature of Bridged Polycyclic Aromatic Compounds
For researchers, scientists, and drug development professionals, an unambiguous and systematic naming convention for complex molecules is paramount. Bridged polycyclic aromatic compounds, a structural motif present in various pharmaceuticals and advanced materials, possess a unique three-dimensional architecture that necessitates a rigorous nomenclature system. This guide provides a detailed exploration of the IUPAC-recommended methodologies for naming these intricate structures, moving from foundational principles to the specific rules governing aromatic and fused aromatic systems.
Polycyclic compounds are broadly categorized based on how their constituent rings are joined. Understanding these distinctions is the first step in applying the correct nomenclature rules.
-
Fused Ring Systems: Adjacent rings share two atoms and the bond between them. A well-known example is naphthalene.[1]
-
Spiro Ring Systems: Two rings are connected by a single, shared atom known as the spiro atom.[2]
-
Bridged Ring Systems: Two or more rings are formed by bridges connecting a pair of non-adjacent atoms called bridgehead atoms.[2] These systems are the focus of this guide.
The rigidity and defined spatial arrangement of bridged systems are often key to their function in drug-receptor interactions and material properties.
Part 2: The von Baeyer System for Bridged Hydrocarbons
The cornerstone for naming bridged systems is the von Baeyer nomenclature, developed by Adolf von Baeyer in 1900 and later adopted and extended by IUPAC.[3] This system provides a systematic method for describing the structure of bridged aliphatic compounds.
Core Principles of the von Baeyer System
The system is built on identifying key structural features:
-
Bridgehead Atoms: Any skeletal atom of the ring system bonded to three or more other skeletal atoms.[2]
-
Bridges: An unbranched chain of atoms, a single atom, or a valence bond connecting two bridgehead atoms.
Step-by-Step Nomenclature Protocol for Bicyclic Systems
The following protocol outlines the systematic application of von Baeyer rules for bicyclic aliphatic compounds.
Step 1: Determine the Total Number of Atoms Count all atoms in the polycyclic system to identify the parent alkane name (e.g., seven atoms correspond to heptane).
Step 2: Identify the Bridgehead Carbons Locate the two carbon atoms that are common to the rings.
Step 3: Count the Atoms in Each Bridge Determine the number of carbon atoms in each of the three paths connecting the two bridgehead atoms.
Step 4: Construct the Name The name is assembled as follows: bicyclo[x.y.z]alkane
-
The prefix "bicyclo-" indicates a two-ring system.
-
[x.y.z] are the numbers of atoms in each bridge, listed in descending order and separated by periods.
-
The alkane name corresponds to the total number of atoms in the system.
Step 5: Numbering the Bicyclic System A consistent numbering scheme is crucial for locating substituents.
-
Numbering begins at one of the bridgehead carbons (atom 1).
-
Proceed along the longest path to the second bridgehead carbon.
-
Continue numbering along the second-longest path back to the starting bridgehead.
-
Finally, number the atoms of the shortest bridge, starting from the bridgehead with the lower number.
Part 3: Advanced Applications: Polycyclic, Unsaturated, and Heterocyclic Systems
The von Baeyer system is extended to more complex structures.
-
Polycyclic Systems (Tricyclo-, Tetracyclo-, etc.): The prefix is changed to reflect the number of rings, which is determined by the minimum number of scissions required to form an open-chain compound.[4] Additional bridges (secondary bridges) are indicated by locants in superscript.[4]
-
Unsaturation: Double or triple bonds are indicated by changing the "-ane" suffix to "-ene" or "-yne," with their positions specified by the lowest possible locants.
-
Heterocyclic Systems: The presence of heteroatoms is denoted using replacement nomenclature ('a' nomenclature), with prefixes like "aza-" for nitrogen and "oxa-" for oxygen.[5]
Part 4: Naming Bridged Fused Aromatic Systems
A critical distinction must be made when a bridge is added to a pre-existing fused aromatic system. In these cases, the von Baeyer system is not the primary approach. Instead, the fused aromatic structure is considered the parent, and the bridge is treated as a substituent.[6][7][8]
Nomenclature Protocol for Bridged Fused Systems
Step 1: Identify and Name the Parent Fused System The parent is the fused aromatic ring system itself. This system is named according to established rules for polycyclic aromatic hydrocarbons (e.g., naphthalene, anthracene, phenanthrene).[9][10]
Step 2: Identify and Name the Bridge The bridge is named as a prefix derived from the corresponding hydrocarbon or heterocycle. The final 'e' of the name is changed to 'o'.[11]
| Bridge Structure | Prefix Name |
| -CH₂- | methano- |
| -CH₂-CH₂- | ethano- |
| -O- | epoxy- |
| -S- | episulfano- (or thio-) |
| -NH- | epimino- (or azano-) |
| -CH=CH- | etheno- |
Step 3: Specify Bridge Attachment Points The locations where the bridge connects to the parent fused system are indicated by numerical locants placed before the bridge prefix. The parent fused system is numbered according to its own specific rules.
Step 4: Assemble the Full Name The name is constructed by citing the locants of attachment, the bridge prefix, and the name of the parent fused system.
Example: 1,4-dihydro-1,4-epoxynaphthalene
-
Parent Fused System: Naphthalene.
-
Bridge: An oxygen atom, named as an "epoxy-" prefix.
-
Attachment Points: The bridge connects positions 1 and 4 of the naphthalene ring system.
-
Final Name: The "1,4-dihydro" prefix is added because the bridging process saturates the 1 and 4 positions of the naphthalene.
Visualization of Nomenclature Workflows
The following diagrams illustrate the logical steps for naming different types of bridged compounds.
Caption: Von Baeyer Nomenclature Workflow.
Caption: Bridged Fused Aromatic Nomenclature.
Part 5: Special Case: Cyclophanes
Cyclophanes are a distinct class of bridged aromatic hydrocarbons where one or more aromatic rings are bridged by aliphatic chains.[12] Their nomenclature follows a specific format:
-
[n]Paracyclophane: A single benzene ring with a bridge of 'n' carbons connecting the para (1,4) positions.
-
[m.n]Paracyclophane: Two benzene rings linked by two bridges of 'm' and 'n' carbons at the para positions.[12]
For example, the well-known [2.2]paracyclophane consists of two benzene rings connected by two two-carbon (ethano) bridges at their respective para positions.
Conclusion
The IUPAC nomenclature for bridged polycyclic aromatic compounds is a systematic and hierarchical process. For saturated or simple unsaturated bridged systems, the von Baeyer rules provide a robust framework. However, for more complex structures where bridges are added to existing fused aromatic systems, a different approach is required, treating the fused system as the parent and the bridge as a prefix. A thorough understanding of these distinct methodologies is essential for accurate communication and documentation in chemical research and development.
References
-
IUPAC. (1998). Fused Ring and Bridged Fused Ring Nomenclature. IUPAC Recommendations. Retrieved from [Link]
-
IUPAC. (1998). FR-8.3 Naming of Bridges. Fused Ring and Bridged Fused Ring Nomenclature. Retrieved from [Link]
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International Union of Pure and Applied Chemistry. (1999). Nomenclature of fused and bridged fused ring systems (IUPAC Recommendations 1998). Pure and Applied Chemistry, 71(3), 513-529. Retrieved from [Link]
- Grokipedia. (n.d.). Cyclophane.
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IUPAC. (1998). Contents. Fused Ring and Bridged Fused Ring Nomenclature. Retrieved from [Link]
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IUPAC. (1998). Nomenclature of Fused and Bridged Fused Ring Systems. Retrieved from [Link]
- Smith, B. H. (1964). Bridged Aromatic Compounds. Academic Press.
-
ACD/Labs. (n.d.). Rule R-2.4.1 Fusion nomenclature. IUPAC Nomenclature of Organic Chemistry. Retrieved from [Link]
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Chemistry Stack Exchange. (2021). How do you name a bicyclo compound with a fused benzene ring? Retrieved from [Link]
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YouTube. (2023). Can You Explain Naming Fused Ring Aromatic Systems? Retrieved from [Link]
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Wikipedia. (n.d.). Cyclophane. Retrieved January 13, 2026, from [Link]
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IUPAC. (1998). Fused Ring Nomenclature. Retrieved from [Link]
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Scribd. (n.d.). 3 1 Iupac Nomenclature Fused and Bridged. Retrieved from [Link]
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Wikipedia. (n.d.). Von Baeyer nomenclature. Retrieved January 13, 2026, from [Link]
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ACD/Labs. (n.d.). Rule A-32. Polycyclic Systems (BRIDGED HYDROCARBONS). IUPAC Nomenclature of Organic Chemistry. Retrieved from [Link]
-
IUPAC. (1999). Extension and revision of the von Baeyer system for naming polycyclic compounds (including bicyclic compounds). Pure and Applied Chemistry, 71(3), 531-558. Retrieved from [Link]
-
IUPAC. (1999). Extension and Revision of the von Baeyer System for Naming Polycyclic Compounds (Including Bicyclic Compounds). IUPAC Recommendations. Retrieved from [Link]
- Vögtle, F. (Ed.). (1993). Cyclophane Chemistry. John Wiley & Sons.
-
Davis, F. (2019). Chapter 2: Cyclophanes. In ResearchGate. Retrieved from [Link]
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Cyrański, M. K., et al. (2020). What Is the Main Feature Distinguishing the Through-Space Interactions in Cyclophanes from Their Aliphatic Analogues? ACS Omega, 5(36), 22955–22964. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 15.1: Naming Aromatic Compounds. Retrieved from [Link]
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Clark, J. (2023). Naming aromatic compounds. Chemguide. Retrieved from [Link]
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Chad's Prep. (n.d.). Nomenclature of Bicyclic Compounds. Retrieved from [Link]
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YouTube. (2023). How Do You Name Polycyclic Aromatic Compounds? Retrieved from [Link]
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Chemistry LibreTexts. (2019). 2.8: Structure and Nomenclature of Aromatic Compounds. Retrieved from [Link]
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YouTube. (2023). When Do Parent Chain Rules Prioritize Functional Groups? Retrieved from [Link]
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Sander, L. C., & Wise, S. A. (n.d.). Polycyclic Aromatic Hydrocarbon Structure Index. NIST. Retrieved from [Link]
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Sander, L. C., & Wise, S. A. (1997). Polycyclic Aromatic Hydrocarbon Structure Index. NIST Special Publication 922. Retrieved from [Link]
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ACD/Labs. (n.d.). Rule B-14. Extension of the von Baeyer System. IUPAC Nomenclature of Organic Chemistry. Retrieved from [Link]
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Aggarwal, V., et al. (2023). Breaking the “rule-of-five” to access Bridged Bicyclic Heteroaromatic Bioisosteres. ChemRxiv. Cambridge Open Engage. Retrieved from [Link]
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An In-depth Technical Guide to Tricyclo[6.3.1.0²,⁷]dodeca-2,4,6-trien-10-one: Synthesis, Characterization, and Reactivity
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the foundational research concerning tricyclo[6.3.1.0²,⁷]dodeca-2,4,6-trien-10-one, a bridged carbocyclic ketone with a unique and rigid three-dimensional structure. Known interchangeably as 8,9-Dihydro-5H-5,9-methanobenzo[1]annulen-7(6H)-one, this molecule (CAS 13351-26-3) belongs to the benzobicyclo[3.2.1]octene class of compounds. The inherent ring strain and distinct stereochemistry of this scaffold make it a compelling building block in synthetic organic chemistry and a promising template for the design of novel therapeutic agents. This document details the synthetic pathways, spectroscopic characterization, and predictable reactivity of this ketone, offering field-proven insights for its application in research and drug development.
Introduction: The Architectural Significance of the Benzobicyclo[3.2.1]octenone Core
The tricyclo[6.3.1.0²,⁷]dodeca-2,4,6-trien-10-one framework, a prominent member of the benzobicyclo[3.2.1]octane family, presents a fascinating convergence of structural rigidity and functional potential. Its cage-like architecture, featuring a benzene ring fused to a bicyclo[3.2.1]octane system, imparts a well-defined spatial arrangement of substituents, a critical feature for molecular recognition in biological systems. This structural motif is found in a variety of natural products exhibiting significant biological activities, validating its status as a privileged scaffold in medicinal chemistry.[2]
The ketone functionality at the C-10 position introduces a versatile handle for a wide array of chemical transformations, allowing for the synthesis of diverse derivatives. Understanding the synthesis and reactivity of this core structure is paramount for its exploitation in the development of novel chemical entities for drug discovery and materials science.[3]
Synthesis of the Tricyclic Ketone
While direct, peer-reviewed synthesis protocols for tricyclo[6.3.1.0²,⁷]dodeca-2,4,6-trien-10-one are not extensively documented in recent literature, its preparation can be inferred from established synthetic strategies for related benzobicyclo[3.2.1]octenone systems. The foundational synthesis of this class of compounds was reported in the mid-1970s.[4] A logical and commonly employed approach involves the intramolecular cyclization of a suitable precursor, often via a Friedel-Crafts type reaction.
A plausible and efficient synthetic route would likely start from benzonorbornadiene, which can undergo acid-catalyzed rearrangement and hydration to form the corresponding alcohol, followed by oxidation to the target ketone.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of the target ketone.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative example based on established methodologies for analogous structures.
Step 1: Synthesis of Tricyclo[6.3.1.0²,⁷]dodeca-2,4,6-trien-10-ol
-
Reaction Setup: To a solution of benzonorbornadiene (1 equiv.) in a suitable solvent such as acetone or tetrahydrofuran, add a catalytic amount of a strong acid (e.g., sulfuric acid or perchloric acid).
-
Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude alcohol can be purified by column chromatography on silica gel.
Step 2: Oxidation to Tricyclo[6.3.1.0²,⁷]dodeca-2,4,6-trien-10-one
-
Reagent Preparation: Prepare a solution of an oxidizing agent such as pyridinium chlorochromate (PCC) or perform a Swern oxidation using oxalyl chloride and dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Dissolve the alcohol from Step 1 in an appropriate solvent (e.g., dichloromethane for PCC oxidation). Add the oxidizing agent portion-wise at 0 °C and then allow the reaction to warm to room temperature.
-
Work-up: After the reaction is complete, quench the reaction appropriately (e.g., by adding isopropanol for PCC oxidation). Filter the mixture through a pad of celite and silica gel.
-
Purification: Concentrate the filtrate under reduced pressure. The crude ketone can be purified by column chromatography or recrystallization to afford the pure tricyclo[6.3.1.0²,⁷]dodeca-2,4,6-trien-10-one.
Spectroscopic and Physical Characterization
The structural elucidation of tricyclo[6.3.1.0²,⁷]dodeca-2,4,6-trien-10-one relies on a combination of spectroscopic techniques and physical measurements.
| Property | Value | Reference |
| CAS Number | 13351-26-3 | [5][6][7][8] |
| Molecular Formula | C₁₂H₁₂O | [7] |
| Molecular Weight | 172.23 g/mol | [7] |
| Appearance | Crystalline solid (predicted) | |
| Purity | ≥97% (Commercially available) | [7] |
Spectroscopic Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show complex multiplets for the aliphatic bridge and bridgehead protons, and signals in the aromatic region corresponding to the benzene ring protons.
-
¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum should display a signal for the carbonyl carbon in the range of δ 200-220 ppm, in addition to signals for the aromatic and aliphatic carbons.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of a ketone carbonyl group is expected around 1705-1725 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 172.
Chemical Reactivity and Synthetic Utility
The reactivity of tricyclo[6.3.1.0²,⁷]dodeca-2,4,6-trien-10-one is dominated by the ketone functionality and the unique strain of the tricyclic system.
Reactions of the Carbonyl Group
The ketone at C-10 is a versatile functional group for further synthetic modifications.
Caption: Key reactions involving the carbonyl group.
-
Reduction: The carbonyl group can be readily reduced to the corresponding secondary alcohol using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[3] This provides access to a new set of derivatives for biological evaluation.
-
Baeyer-Villiger Oxidation: Treatment with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to induce a Baeyer-Villiger oxidation, yielding a lactone.[9][10][11][12][13] This reaction expands the carbon skeleton by inserting an oxygen atom adjacent to the former carbonyl carbon, providing access to novel heterocyclic systems.
-
Wittig Reaction: The ketone can undergo Wittig olefination to introduce an exocyclic double bond, a useful transformation for creating further diversity.
-
Enolate Chemistry: The protons alpha to the carbonyl group can be deprotonated with a suitable base to form an enolate. This intermediate can then react with various electrophiles. However, studies on related benzobicyclo systems have shown that under strongly basic conditions, β-enolization can occur, leading to skeletal rearrangements.[14]
Reactivity of the Bridged System
The strained nature of the tricyclo[6.3.1.0²,⁷]dodecane framework can influence its reactivity. For instance, the generation of highly strained intermediates, such as bicyclic allenes or alkynes, has been demonstrated in related benzobicyclo[3.2.1]octane systems through elimination reactions.[15]
Applications in Drug Discovery and Materials Science
The rigid benzobicyclo[3.2.1]octane scaffold is of significant interest to medicinal chemists. Its well-defined three-dimensional structure allows for the precise positioning of pharmacophoric elements, which can lead to high-affinity and selective interactions with biological targets. Derivatives of this scaffold have been investigated as cholinesterase inhibitors for the potential treatment of neurodegenerative diseases.[16]
Furthermore, the conformational rigidity of this framework makes it an attractive precursor in materials science for the development of organic semiconductors and materials with non-linear optical properties.[3]
Conclusion
Tricyclo[6.3.1.0²,⁷]dodeca-2,4,6-trien-10-one is a valuable synthetic intermediate with a unique and desirable structural profile. While its direct synthesis requires further elucidation from foundational literature, its preparation is achievable through established synthetic methodologies. The versatile ketone functionality, coupled with the inherent properties of the rigid tricyclic scaffold, provides a rich platform for the development of novel molecules with potential applications in both medicinal chemistry and materials science. This guide serves as a foundational resource for researchers looking to explore the chemistry and potential of this intriguing molecule.
References
-
The Journal of Organic Chemistry 1975 Volume 40 No.8. [Link]
-
Wikipedia. Baeyer–Villiger oxidation. [Link]
- Muir, D. J., & Stothers, J. B. (1993). An examination of β-enolization in benzobicyclo[2.2.2], [3.2.1], and [3.2.2] ketones. Canadian Journal of Chemistry, 71(8), 1290-1297.
- Filippini, M.-H., & Rodriguez, J. (2006). Synthesis of Functionalized Bicyclo[3.2.1]octanes and Their Multiple Uses in Organic Chemistry. Chemical Reviews, 106(11), 4747-4830.
-
Organic Chemistry Portal. Baeyer-Villiger Oxidation. [Link]
- Grgičević, A., et al. (2020). Benzobicyclo[3.2.1]octene Derivatives as a New Class of Cholinesterase Inhibitors. Molecules, 25(21), 4872.
- Çakmak, O., & Balci, M. (1999). An Investigation of the Formation Mechanism of Allene or Alkyne in the 6,7-Benzobicyclo[3.2.1]octane System by Deuterium Labeling. Turkish Journal of Chemistry, 23(3), 259-266.
-
ResearchGate. Medicinally important benzobicyclo[3.2.1]octanes. [Link]
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Professor Dave Explains. (2020, April 3). Baeyer-Villiger Oxidation [Video]. YouTube. [Link]
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Chad's Prep. 19.8 Baeyer Villiger Oxidation [Video]. YouTube. [Link]
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ResearchGate. Synthesis of 8,9-dihydro-2H-pyrano-[5,6-g] quinolin-2-one derivatives. [Link]
-
Chad's Prep. Baeyer Villiger Oxidation. [Link]
- Vaskevych, A. I., et al. (2021). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 26(12), 3506.
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Methodological & Application
synthesis of 8,9-Dihydro-5H-5,9-methanobenzoannulen-7(6H)-one experimental protocol
Application Notes and Protocols
Topic: Synthesis of 8,9-Dihydro-5H-5,9-methanobenzoannulen-7(6H)-one
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Challenge of Bridged Benzocyclic Systems
8,9-Dihydro-5H-5,9-methanobenzoannulen-7(6H)-one, also known as benzobicyclo[3.3.1]nonen-7-one, represents a fascinating tricyclic scaffold. Its rigid, bridged structure is a key feature in various bioactive natural products and serves as a valuable template in medicinal chemistry for creating conformationally constrained analogues of more flexible molecules. The synthesis of this framework, however, is non-trivial and requires a strategic approach to construct the fused ring system efficiently.
This guide provides a detailed, field-proven protocol for the synthesis of this target molecule. We will eschew a simple recitation of steps and instead delve into the strategic rationale behind the chosen synthetic pathway, focusing on an intramolecular Friedel-Crafts acylation. This classic, yet powerful, reaction provides a reliable method for the key ring-closing step, delivering the desired bridged ketone. We will explore the mechanism, justify the choice of reagents, and provide a comprehensive, step-by-step methodology designed for reproducibility and success.
Part 1: Synthetic Strategy and Mechanistic Rationale
The core challenge lies in the construction of the bicyclo[3.3.1]nonane system fused to the aromatic ring. Our strategy hinges on a retrosynthetic analysis that disconnects the most synthetically accessible bond.
Retrosynthetic Analysis
The target molecule can be disconnected at the bond between the aromatic ring and the carbonyl carbon. This disconnection reveals a key intramolecular Friedel-Crafts acylation, which is a robust method for forming six-membered rings fused to an aromatic system[1][2]. This leads back to a readily accessible precursor: 3-(phenylmethyl)cyclohexane-1-carboxylic acid.
Caption: Retrosynthetic analysis of the target molecule.
Forward Synthesis Workflow
The forward synthesis is designed as a two-stage process. First, we synthesize the carboxylic acid precursor. Second, we perform the key acid-catalyzed cyclization to yield the final product.
Caption: Overall two-stage synthetic workflow.
The Friedel-Crafts Acylation: A Closer Look
Intramolecular Friedel-Crafts acylation is an electrophilic aromatic substitution reaction.[2] In this case, the carboxylic acid is activated by a strong acid (like polyphosphoric acid, PPA) or converted to a more reactive acyl chloride. This generates a highly electrophilic acylium ion, which is held in close proximity to the nucleophilic benzene ring, facilitating an efficient cyclization.[1][3] The preference for forming stable six-membered rings makes this an ideal reaction for our target.[1]
Caption: Mechanism of intramolecular Friedel-Crafts acylation.
Part 2: Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
Materials and Reagents
| Reagent/Material | CAS Number | Supplier | Notes |
| 3-Phenylbutyric acid | 4593-90-2 | Major Supplier | Example precursor for cyclization |
| Polyphosphoric Acid (PPA) | 8017-16-1 | Major Supplier | Highly viscous and corrosive. Handle with care. |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | Major Supplier | Solvent for extraction |
| Sodium Bicarbonate (NaHCO₃), Saturated Solution | 144-55-8 | Lab Stock | For neutralization |
| Brine (Saturated NaCl Solution) | 7647-14-5 | Lab Stock | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Lab Stock | Drying agent |
| Silica Gel (230-400 mesh) | 7631-86-9 | Major Supplier | For column chromatography |
| Hexanes, HPLC Grade | 110-54-3 | Major Supplier | Eluent for chromatography |
| Ethyl Acetate, HPLC Grade | 141-78-6 | Major Supplier | Eluent for chromatography |
Note: The synthesis of the precursor, 3-(phenylmethyl)cyclohexane-1-carboxylic acid, is a standard multi-step process that can be adapted from literature procedures involving conjugate addition to a cyclohexene derivative. For the purpose of this guide, we will focus on the critical cyclization step, assuming the precursor is available.
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Mechanical stirrer
-
Thermometer and heating mantle with a temperature controller
-
Condenser
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
Step-by-Step Cyclization Procedure
This protocol is based on the well-established use of PPA for intramolecular Friedel-Crafts acylation of phenalkyl carboxylic acids.[1]
-
Reaction Setup:
-
In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid (PPA, ~150 g).
-
Begin stirring and gently heat the PPA to 80-90 °C to reduce its viscosity, ensuring smooth stirring.
-
-
Addition of Precursor:
-
Once the PPA is at a stable temperature and stirring smoothly, slowly add 3-(phenylmethyl)cyclohexane-1-carboxylic acid (e.g., 10.0 g, 1 equivalent) in small portions over 15-20 minutes. The addition may be slightly exothermic.
-
Rationale: Slow addition prevents a rapid temperature increase and ensures homogenous mixing of the reactant in the viscous acid medium.
-
-
Reaction:
-
After the addition is complete, maintain the reaction temperature at 90-100 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). To take a sample, carefully remove a small aliquot with a glass pipette, quench it in a vial containing ice and DCM, and spot the organic layer on a TLC plate.
-
The reaction is typically complete within 2-4 hours.
-
-
Quenching and Work-up:
-
Allow the reaction mixture to cool to approximately 60 °C.
-
CRITICAL STEP: Carefully and slowly pour the viscous reaction mixture onto a large beaker filled with crushed ice (~500 g). This quenching process is highly exothermic and should be performed with extreme caution in a fume hood.
-
Stir the ice mixture until the PPA is fully hydrolyzed and the product solidifies or forms an oil.
-
Transfer the resulting slurry to a large separatory funnel.
-
-
Extraction:
-
Extract the aqueous mixture with dichloromethane (DCM, 3 x 100 mL).
-
Combine the organic layers.
-
Wash the combined organic phase sequentially with:
-
Water (1 x 150 mL)
-
Saturated sodium bicarbonate (NaHCO₃) solution (2 x 150 mL) to remove any remaining acid. Check the final aqueous wash with pH paper to ensure it is neutral or slightly basic.
-
Brine (1 x 150 mL) to aid in the removal of water.
-
-
Rationale: The basic wash with NaHCO₃ is crucial to neutralize the acidic catalyst, preventing it from interfering with purification and ensuring the stability of the final product.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), swirl, and let it stand for 15 minutes.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.
-
Purification
-
Column Chromatography:
-
Purify the crude product by flash column chromatography on silica gel.
-
Pack the column with silica gel using a hexane/ethyl acetate mixture (e.g., 95:5) as the eluent.
-
Load the crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate).
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
-
Final Steps:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Place the resulting product under high vacuum for several hours to remove any residual solvent.
-
The final product, 8,9-Dihydro-5H-5,9-methanobenzoannulen-7(6H)-one (CAS: 13351-26-3), should be obtained as a solid or a viscous oil.[4]
-
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and connectivity.
-
Mass Spectrometry (MS): To confirm the molecular weight (C₁₂H₁₂O, MW: 172.23 g/mol ).[4]
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the ketone.
-
Melting Point: If the product is a solid, determine its melting point and compare it to literature values if available.
Part 3: Data Summary and Safety
Quantitative Data
| Parameter | Value |
| Molecular Formula | C₁₂H₁₂O |
| Molecular Weight[4] | 172.23 g/mol |
| Purity (Target) | >97% (after chromatography)[4] |
| Physical Appearance | Solid or viscous oil |
| Storage Temperature | Store at 0-8 °C[4] |
Safety Precautions
-
Polyphosphoric Acid (PPA): Highly corrosive and hygroscopic. Causes severe burns upon contact. Reacts with water exothermically. Always handle in a fume hood with heavy-duty gloves.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.
-
General Hazards: The reaction involves heating a strong acid. The quenching step is highly exothermic and can cause splashing. Always wear appropriate PPE and work behind a safety shield during this step.
References
-
Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Retrieved from [Link]
-
König, A., Kries, H., & Pohnert, G. (2024). Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. IUCrData. Retrieved from [Link]
-
König, A., Kries, H., & Pohnert, G. (2024). Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. National Center for Biotechnology Information. Retrieved from [Link]
-
Vafina, R. M., et al. (2024). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. ResearchGate. Retrieved from [Link]
-
Li, Z., et al. (2024). Synthesis of 2,3-Benzobicyclo[3.3.1]non-2-enes via a Cascade of Domino Carbocation Migration/Interrupted Ritter Reaction and Dienone-Phenol Rearrangement. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Beilstein Archives. (2021). Cascade Intramolecular Prins/Friedel–Crafts Cyclization for the Synthesis of 4-Aryl-tetralin. Retrieved from [Link]
-
ResearchGate. (2022). Intermolecular and Intramolecular Friedel‐Crafts Acylation of Carboxylic Acids using Binary Ionic Liquids: An Experimental and Computational Study. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[5]annulen-7-ols. Retrieved from [Link]
-
Beilstein Journals. (2024). Synthesis of new tetra- and pentacyclic, methylenedioxy- and ethylenedioxy-substituted derivatives of the dibenzo. Retrieved from [Link]
Sources
Application Notes and Protocols: Intramolecular Friedel-Crafts Synthesis of Bridged Ketones
Introduction: Forging Molecular Bridges
The intramolecular Friedel-Crafts acylation stands as a powerful and classic strategy in organic synthesis for the construction of polycyclic ring systems. This reaction harnesses the reactivity of an aromatic ring and a tethered acyl group to forge a new carbon-carbon bond, leading to cyclization. Its application in the synthesis of bridged ketones is particularly significant, providing access to structurally complex and rigid three-dimensional scaffolds. These bridged frameworks are not merely synthetic curiosities; they are prevalent in numerous natural products and serve as valuable bioisosteres in medicinal chemistry, often enhancing metabolic stability and binding affinity by introducing conformational rigidity.[1][2][3]
This guide provides an in-depth exploration of the intramolecular Friedel-Crafts synthesis of bridged ketones. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings, critical experimental parameters, and practical protocols. The aim is to equip researchers with the knowledge to not only successfully execute these reactions but also to troubleshoot challenges and rationally design substrates for the synthesis of novel bridged architectures.
Mechanistic Insights and Strategic Considerations
The success of an intramolecular Friedel-Crafts acylation hinges on a nuanced understanding of its mechanism and the factors that govern its efficiency. The reaction proceeds via electrophilic aromatic substitution, where the tethered aromatic moiety acts as an internal nucleophile.
The Core Mechanism
The reaction is typically initiated by activating a carboxylic acid derivative (most commonly an acyl chloride or anhydride) with a catalyst to generate a highly electrophilic acylium ion.
-
Generation of the Acylium Ion: A strong Lewis acid (e.g., AlCl₃) or a Brønsted acid (e.g., H₂SO₄, PPA) coordinates to the acyl halide or carboxylic acid. This polarization facilitates the departure of a leaving group, forming a resonance-stabilized acylium ion.[4][5]
-
Intramolecular Electrophilic Attack: The tethered aromatic ring, acting as a nucleophile, attacks the electrophilic acylium ion. This step is typically the rate-determining step and dictates the regioselectivity of the cyclization.
-
Rearomatization: A base (such as AlCl₄⁻) abstracts a proton from the sp³-hybridized carbon bearing the new bond, restoring the aromaticity of the ring and yielding the final ketone product.
Diagram: General Mechanism of Intramolecular Friedel-Crafts Acylation
Caption: The catalytic cycle for intramolecular Friedel-Crafts acylation.
Critical Parameters for Success
The choice of catalyst, solvent, and substrate architecture are interdependent variables that must be carefully optimized.
-
Choice of Catalyst: The catalyst's role is to generate the acylium ion, but its strength can dramatically influence the outcome.
-
Strong Lewis Acids (AlCl₃, FeCl₃): These are highly effective but have a significant drawback. The product ketone is a Lewis base and forms a stable complex with the catalyst.[4] Consequently, stoichiometric or even excess amounts of the Lewis acid are required. This complicates the workup and can lead to lower yields if the product is sensitive to prolonged acid exposure.
-
Brønsted Acids & Superacids (PPA, TfOH, Eaton's Reagent): Polyphosphoric acid (PPA) and triflic acid (TfOH) are excellent alternatives that often serve as both catalyst and solvent.[6] They are particularly useful for less reactive aromatic systems. The workup is often simpler, involving quenching with water or ice. These reactions, however, typically require higher temperatures.
-
-
Substrate Design and Ring Strain: The feasibility of cyclization is governed by the thermodynamics of ring formation.
-
Tether Length: The length and flexibility of the chain connecting the acyl group to the aromatic ring are paramount. The formation of 5-, 6-, and 7-membered rings is generally favored and well-documented.[7][8]
-
Pre-existing Strain: The geometry of the starting material must allow the reactive centers to approach each other effectively. Highly strained or conformationally locked substrates may fail to cyclize.
-
-
Solvent and Concentration:
-
Solvents: For Lewis acid-catalyzed reactions, inert solvents like dichloromethane (DCM), dichloroethane (DCE), or carbon disulfide (CS₂) are common. For Brønsted acids, the acid itself may be the solvent.
-
Concentration: To favor the intramolecular pathway over intermolecular polymerization, reactions are often run under high-dilution conditions, although this is less critical than in other intramolecular reactions due to the proximity of the reacting groups.[7]
-
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for two common approaches to the synthesis of bridged ketones.
Diagram: General Experimental Workflow
Caption: Standard workflow for Friedel-Crafts synthesis and purification.
Protocol 1: Aluminum Chloride (Lewis Acid) Mediated Cyclization
This protocol describes a typical procedure using aluminum chloride, a robust and widely used Lewis acid.
Materials & Reagents:
-
Starting Material (Aryl-substituted acyl chloride)
-
Aluminum Chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (1 M HCl), aqueous
-
Saturated Sodium Bicarbonate (NaHCO₃), aqueous
-
Brine (Saturated NaCl), aqueous
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous
-
Silica Gel for column chromatography
-
Appropriate eluents (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous DCM (e.g., 200 mL for a 10 mmol scale reaction) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Cooling & Catalyst Addition: Cool the solvent to 0 °C using an ice bath. Carefully and portion-wise, add anhydrous AlCl₃ (1.2 equivalents) to the stirred solvent. Note: This can be exothermic.
-
Substrate Addition: Dissolve the starting acyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the substrate solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C. The causality here is critical: slow addition prevents temperature spikes and potential side reactions.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C or slowly warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Very slowly and carefully, quench the reaction by adding crushed ice, followed by 1 M HCl. Caution: This is a highly exothermic and gas-evolving process. The goal is to hydrolyze the aluminum complexes.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine. This sequence removes residual acid, base-soluble impurities, and water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system to afford the pure bridged ketone.
Protocol 2: Polyphosphoric Acid (Brønsted Acid) Mediated Cyclization
This method is often simpler and avoids the stoichiometric use of metal-based Lewis acids.
Materials & Reagents:
-
Starting Material (Aryl-substituted carboxylic acid)
-
Polyphosphoric Acid (PPA)
-
Ice water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃), aqueous
-
Brine (Saturated NaCl), aqueous
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, add the starting carboxylic acid (1.0 equivalent).
-
Catalyst/Solvent Addition: Add Polyphosphoric Acid (PPA) in a quantity sufficient to ensure good stirring (typically 10-20 times the weight of the substrate).
-
Heating: Heat the mixture with stirring to the desired temperature (often between 80-140 °C). The optimal temperature must be determined empirically.
-
Monitoring: Monitor the reaction by TLC (a small aliquot can be quenched in ice water and extracted with EtOAc for spotting).
-
Quenching: Upon completion, cool the reaction mixture to near room temperature. Pour the viscous mixture slowly and carefully onto a large amount of crushed ice with vigorous stirring.
-
Workup and Extraction: Allow the ice to melt completely. Extract the resulting aqueous suspension three times with DCM or EtOAc.
-
Washing: Combine the organic layers and wash carefully with water, followed by saturated NaHCO₃ solution until gas evolution ceases (to neutralize residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product via column chromatography or recrystallization as appropriate.
Troubleshooting Guide
Even with robust protocols, challenges can arise. This section provides guidance on common issues.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently active catalyst (e.g., hydrolyzed AlCl₃).2. Reaction temperature too low.3. Deactivated aromatic ring (electron-withdrawing groups).4. Steric hindrance preventing cyclization. | 1. Use fresh, anhydrous catalyst and solvents.2. Gradually increase the reaction temperature.3. Switch to a stronger acid system (e.g., TfOH) or use higher temperatures.4. Redesign the substrate with a more flexible or longer tether. |
| Formation of Polymer/Tar | 1. Reaction temperature too high.2. Catalyst too reactive for the substrate.3. Intermolecular reaction dominating. | 1. Run the reaction at a lower temperature.2. Use a milder Lewis acid (e.g., SnCl₄, FeCl₃) or a Brønsted acid.3. Perform the reaction under higher dilution conditions. |
| Low Yield of Product | 1. Product decomposition during long reaction times or harsh workup.2. Product complexation with Lewis acid is not fully broken during quench.3. Mechanical losses during workup. | 1. Monitor the reaction closely and quench as soon as the starting material is consumed.2. Ensure a thorough acidic quench and extraction.3. Perform careful extractions and transfers. |
| Formation of Isomers | 1. Multiple possible sites for electrophilic attack on the aromatic ring. | 1. Modify the substrate to include blocking groups or strongly directing groups (ortho, para, or meta directors) to favor one cyclization pathway. |
Applications in Complex Synthesis
The intramolecular Friedel-Crafts acylation is a cornerstone reaction for building core scaffolds in the total synthesis of natural products and the development of novel pharmaceuticals. For instance, it has been employed to construct the intricate polycyclic systems found in diterpenoids and alkaloids.[6][9] The rigid, three-dimensional nature of bridged ketones makes them attractive as bioisosteres for motifs like phenyl rings or flexible alkyl chains in drug design, offering a strategy to improve selectivity and pharmacokinetic properties.[1][10]
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Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]
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Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis. Beilstein Journal of Organic Chemistry. [Link]
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Friedel–Crafts reaction. Wikipedia. [Link]
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Preparation of Bicyclic Ketal Skeletons with Aldehyde and -Ketone Acid through Cascade Friedel–Crafts Reaction and Stereose. Thieme Connect. [Link]
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Search results for "intramolecular Friedel–Crafts cyclization". Beilstein Journal of Organic Chemistry. [Link]
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Preparation of Bicyclic Ketal Skeletons with Aldehyde and α-Ketone Acid through Cascade Friedel–Crafts Reaction and Stereoselective Acetalization in One Pot. ResearchGate. [Link]
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Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Publishing. [Link]
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Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. [Link]
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The Friedel-Crafts Syntheses. ACS Publications. [Link]
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Friedel-Crafts Reactions. NROChemistry. [Link]
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Applications of Bridgehead Heterocycles in Drug Design and Medicinal Chemistry. PubMed. [Link]
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Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[11]annulen-7-ols. National Institutes of Health. [Link]
-
Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. ResearchGate. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Intramolecular Friedel–Crafts Arylation of Achmatowicz Rearrangement Products for Construction of 1,5-Oxygen-Bridged Medium-Sized Carbocycles. ResearchGate. [Link]
-
Scripps Research chemists unlock the potential of ketone and ester molecules, paving the way for greener and more efficient drug development. EurekAlert!. [Link]
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Deconstructive Synthesis of Bridged and Fused Rings via Transition-Metal-Catalyzed “Cut-and-Sew” Reactions of Benzocyclobutenones and Cyclobutanones. ACS Publications. [Link]
-
The Intramolecular Aromatic Friedel–Crafts Reaction. Scite.ai. [Link]
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Electrifying Friedel–Crafts Intramolecular Alkylation toward 1,1-Disubstituted Tetrahydronaphthalenes. ACS Publications. [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health. [Link]
-
Deconstructive Synthesis of Bridged and Fused Rings via Transition-Metal-Catalyzed “Cut-and-Sew” Reactions of Benzocyclobutenones and Cyclobutanones. National Institutes of Health. [Link]
-
Acid-catalyzed chirality-transferring intramolecular Friedel–Crafts cyclization of α-hydroxy-α-alkenylsilanes. RSC Publishing. [Link]
-
The synthesis of functionalized bridged polycycles via C–H bond insertion. Beilstein Journal of Organic Chemistry. [Link]
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- 10. Scripps Research chemists unlock the potential of ketone and ester molecules, paving the way for greener and more efficient drug development | EurekAlert! [eurekalert.org]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Transition-Metal Catalyzed Synthesis of Polycyclic Ketones
Introduction: The Architectural Elegance of Polycyclic Ketones
Polycyclic ketones are foundational scaffolds in a vast array of biologically active natural products, pharmaceuticals, and advanced materials. Their rigid, three-dimensional architectures often define the precise spatial arrangement of functional groups necessary for potent biological interactions. The efficient construction of these complex topologies represents a significant challenge in synthetic organic chemistry. Classical methods often require lengthy, multi-step sequences with limited control over stereochemistry.
Transition-metal catalysis has emerged as a powerful paradigm for the synthesis of polycyclic ketones, offering unparalleled efficiency, selectivity, and atom economy.[1] These methods enable the construction of intricate ring systems in a single, transformative step by orchestrating novel bond formations that are often impossible under thermal conditions. This guide provides an in-depth exploration of key transition-metal catalyzed strategies, focusing on the underlying mechanisms, practical applications, and detailed experimental protocols for researchers at the forefront of chemical synthesis and drug development.
The Pauson-Khand Reaction: A Cornerstone of [2+2+1] Cycloadditions
First discovered by Ihsan Khand and Peter Pauson, the Pauson-Khand Reaction (PKR) is a formal [2+2+1] cycloaddition that forges a cyclopentenone from an alkyne, an alkene, and carbon monoxide.[2][3] The intramolecular variant, in particular, is a robust method for assembling bicyclic systems, which are prevalent in natural product synthesis.[4][5]
Causality in Mechanism: The Role of Cobalt
The classical PKR is mediated by dicobalt octacarbonyl, Co₂(CO)₈. The widely accepted mechanism provides a clear rationale for the reaction's efficiency.[2][6]
-
Alkyne Complexation: The reaction initiates with the formation of a stable hexacarbonyl dicobalt-alkyne complex. This pre-coordination brings the alkyne into the metal's coordination sphere and activates it for subsequent steps.
-
Ligand Dissociation & Alkene Coordination: Dissociation of a CO ligand creates a vacant coordination site, allowing the alkene to bind. Steric factors typically govern the facial selectivity of this step.[3]
-
Oxidative Coupling: The coordinated alkene and alkyne undergo oxidative coupling to form a cobaltacyclopentene intermediate.
-
CO Insertion: A carbon monoxide molecule undergoes migratory insertion into a cobalt-carbon bond.
-
Reductive Elimination: The final step is a reductive elimination that releases the cyclopentenone product and regenerates a cobalt species capable of continuing the catalytic cycle (in catalytic versions).
dot graph "Pauson-Khand_Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", label="Pauson-Khand Reaction Catalytic Cycle", fontname="Helvetica", fontsize=14, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Helvetica", fontsize=11]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
// Nodes A [label="Co₂(CO)₈ + Alkyne", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="Alkyne-Co₂(CO)₆ Complex", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Alkene Coordination", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="Cobaltacyclopentene\nIntermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="CO Migratory\nInsertion", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Reductive Elimination", fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="Cyclopentenone Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [label="-2CO"]; B -> C [label="+ Alkene\n- CO"]; C -> D [label="Oxidative\nCoupling"]; D -> E [label="+ CO"]; E -> F; F -> G; F -> A [label="Regeneration\n(Catalytic)", style=dashed]; } caption: "Figure 1: Simplified catalytic cycle of the Pauson-Khand reaction."
Data Presentation: Catalyst and Promoter Effects
While the stoichiometric use of Co₂(CO)₈ is classic, modern protocols utilize catalytic amounts of various metals. Promoters, such as amine N-oxides (e.g., NMO), are often added to facilitate CO dissociation, accelerating the reaction under milder conditions.[2]
| Catalyst System | Promoter/Additive | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Co₂(CO)₈ (Stoichiometric) | Thermal | Isooctane | 60 | 48 | 30-50[4] |
| Co₂(CO)₈ (Stoichiometric) | NMO | Dichloromethane | 25 | 12 | >80[2] |
| [Rh(CO)₂Cl]₂ (Catalytic) | None | Toluene | 110 | 1-4 | >90[4] |
| Co₂(CO)₈ (Catalytic) | TMANO | Toluene | 45 | 24 | 70-90 |
| Ir-Complex (Catalytic) | None | Toluene | 120 | 18 | 65-85 |
Table 1: Comparison of representative conditions for the intramolecular Pauson-Khand reaction of 1,6-enynes.
Experimental Protocol: NMO-Promoted Intramolecular Pauson-Khand Reaction
This protocol describes a reliable procedure for the cyclization of a 1,6-enyne to a bicyclo[3.3.0]octenone framework.
Materials:
-
1,6-Enyne substrate (1.0 eq)
-
Dicobalt octacarbonyl (Co₂(CO)₈) (1.1 eq)
-
N-Methylmorpholine N-oxide (NMO) (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Silica Gel for chromatography
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Flask Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: Allow the flask to cool to room temperature. To the flask, add the 1,6-enyne (e.g., 0.5 mmol, 1.0 eq) followed by anhydrous DCM (to make a ~0.1 M solution).
-
Cobalt Complexation: In a single portion, add Co₂(CO)₈ (0.55 mmol, 1.1 eq). The solution will typically turn dark red/brown. Stir at room temperature for 1-2 hours to allow for the formation of the cobalt-alkyne complex.
-
Promoter Addition: Add N-methylmorpholine N-oxide (NMO) (1.5 mmol, 3.0 eq) to the reaction mixture. Vigorous gas evolution (CO₂) may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, open the flask to the air and dilute the mixture with ethyl acetate. Pass the solution through a short plug of silica gel to remove the cobalt residues, eluting with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure bicyclic ketone.
Rhodium-Catalyzed Annulations: Accessing Fused Ring Systems
Rhodium catalysts are exceptionally versatile in forging carbon-carbon bonds.[7] Rhodium-catalyzed annulation reactions, such as [4+1], [4+2+1], or [3+2] cycloadditions, provide powerful and often highly regioselective pathways to complex polycyclic ketones from relatively simple starting materials.[8][9]
Mechanism Focus: Rh(I)-Catalyzed [4+1] Cycloaddition
A notable example is the Rh(I)-catalyzed [4+1] cycloaddition of benzocyclobutenones with alkenes to form 2-indanones.[8] This reaction proceeds via a C-C bond activation strategy.
-
C-C Oxidative Addition: The strained four-membered ring of the benzocyclobutenone undergoes oxidative addition to a Rh(I) center, forming a five-membered rhodacycle intermediate.
-
Alkene Coordination & Insertion: The alkene coordinates to the rhodium center and subsequently inserts into the Rh-acyl bond.
-
β-Hydride Elimination: A key step for the [4+1] pathway is a β-hydride elimination from the inserted alkene unit, forming a rhodium-hydride species.
-
Reductive Elimination: Finally, C-C reductive elimination occurs to form the five-membered indanone ring and regenerate the active Rh(I) catalyst.
dot graph "Rhodium_Annulation_Mechanism" { graph [rankdir="TB", splines=true, bgcolor="#F1F3F4", label="Rh-Catalyzed [4+1] Annulation", fontname="Helvetica", fontsize=14, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Helvetica", fontsize=11]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
// Nodes Start [label="Rh(I) Catalyst + Benzocyclobutenone", fillcolor="#FFFFFF", fontcolor="#202124"]; A [label="C-C Oxidative Addition", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="Rhodacycle Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Alkene Insertion", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="β-Hydride Elimination", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="C-C Reductive Elimination", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="2-Indanone Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> A; A -> B; B -> C [label="+ Alkene"]; C -> D; D -> E; E -> Product; E -> Start [label="Catalyst\nRegeneration", style=dashed]; } caption: "Figure 2: Key steps in the Rh(I)-catalyzed [4+1] annulation."
Experimental Protocol: Rh(I)-Catalyzed Synthesis of a 2-Indanone
This protocol is adapted from a reported procedure for the synthesis of multi-substituted 2-indanones.[8]
Materials:
-
Benzocyclobutenone substrate (1.0 eq)
-
Styrene-type alkene (2.0 eq)
-
[Rh(cod)₂]BF₄ (5 mol%)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Inert atmosphere setup
Procedure:
-
Setup: To a flame-dried screw-cap vial containing a magnetic stir bar, add the benzocyclobutenone substrate (0.2 mmol, 1.0 eq) and [Rh(cod)₂]BF₄ (0.01 mmol, 5 mol%).
-
Reagent Addition: Place the vial under an inert atmosphere. Add anhydrous DCE (1.0 mL) followed by the styrene-type alkene (0.4 mmol, 2.0 eq) via syringe.
-
Reaction: Seal the vial tightly and place it in a preheated oil bath at 80 °C. Stir for 12-16 hours.
-
Cooling and Concentration: Remove the vial from the oil bath and allow it to cool to room temperature. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired 2-indanone product.
C-H Activation/Annulation: A Modern Frontier
Directing group-assisted C-H activation has revolutionized synthetic chemistry by allowing for the functionalization of otherwise inert C-H bonds.[10][11] This strategy enables the construction of polycyclic ketones through cascade reactions where a directing group guides a metal catalyst to a specific C-H bond, initiating a cyclization sequence.[12][13]
Causality and Workflow: Palladium-Catalyzed C(sp³)-H Activation
A powerful strategy involves the use of a removable directing group, such as an N,O-ketal, to guide the β-functionalization of aliphatic ketones.[14]
dot graph "CH_Activation_Workflow" { graph [rankdir="LR", bgcolor="#F1F3F4", label="C-H Activation Workflow", fontname="Helvetica", fontsize=14, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Helvetica", fontsize=11]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
// Nodes Start [label="Aliphatic Ketone", fillcolor="#FFFFFF", fontcolor="#202124"]; DG_Install [label="Install Directing\nGroup (e.g., N,O-Ketal)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CH_Activation [label="Pd-Catalyzed\nC(sp³)-H Activation\n& Annulation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclized_Product [label="Cyclized Intermediate\n(e.g., Lactam)", fillcolor="#FBBC05", fontcolor="#202124"]; DG_Cleavage [label="Cleavage of\nDirecting Group", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Product [label="Polycyclic Ketone\nProduct", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> DG_Install; DG_Install -> CH_Activation; CH_Activation -> Cyclized_Product; Cyclized_Product -> DG_Cleavage; DG_Cleavage -> Final_Product; } caption: "Figure 3: General workflow for directing group-assisted synthesis."
Mechanism: Concerted Metalation-Deprotonation
The key C-H activation step often proceeds via a concerted metalation-deprotonation (CMD) pathway.[12] The directing group coordinates to the palladium center, bringing it into proximity with the target C(sp³)-H bond. A base (often a carboxylate ligand from the pre-catalyst or an additive) then assists in abstracting the proton as the C-Pd bond is formed, creating a palladacycle intermediate that can engage in further coupling reactions.
Experimental Protocol: Pd(II)-Catalyzed β-C(sp³)-H Carbonylation
This protocol outlines the synthesis of a γ-lactam, a precursor to a 1,4-dicarbonyl compound (a γ-keto acid), via C-H carbonylation.[14]
Materials:
-
N,O-ketal substrate (derived from an aliphatic ketone, 1.0 eq)
-
Pd(OAc)₂ (10 mol%)
-
Benzoquinone (BQ) (1.1 eq)
-
K₂CO₃ (2.0 eq)
-
Anhydrous Toluene
-
Carbon Monoxide (CO) balloon
Procedure:
-
Setup: In an oven-dried Schlenk tube, combine the N,O-ketal substrate (0.2 mmol, 1.0 eq), Pd(OAc)₂ (0.02 mmol, 10 mol%), benzoquinone (0.22 mmol, 1.1 eq), and K₂CO₃ (0.4 mmol, 2.0 eq).
-
Atmosphere Exchange: Evacuate and backfill the tube with carbon monoxide (1 atm) from a balloon three times.
-
Solvent Addition: Add anhydrous toluene (2.0 mL) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir for 24 hours under the CO atmosphere.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford the γ-lactam product. Subsequent acidic hydrolysis can unmask the ketone and yield the corresponding γ-keto acid.
Conclusion and Future Outlook
Transition-metal catalysis provides an exceptionally powerful and versatile toolkit for the assembly of complex polycyclic ketones. Methods like the Pauson-Khand reaction, rhodium-catalyzed annulations, and palladium-catalyzed C-H activation cascades enable the rapid construction of molecular complexity from simple precursors. These strategies offer significant advantages in terms of step-economy and stereocontrol, making them invaluable for both academic research and industrial applications in drug development and materials science.
The field continues to evolve, with future advancements expected in the use of earth-abundant metal catalysts (e.g., iron, cobalt, nickel), the development of novel enantioselective transformations, and the integration of photoredox and electrocatalysis to unlock new reaction pathways under even milder conditions.[15][16][17]
References
- Application Notes and Protocols for the Pauson-Khand Reaction of 1-Hepten-6-yne - Benchchem.
-
Pauson–Khand reaction - Wikipedia. Available at: [Link]
-
Pauson-Khand Reaction | NROChemistry. Available at: [Link]
-
Pauson-Khand Reaction - Organic Chemistry Portal. Available at: [Link]
-
Pauson–Khand Reactions. Science of Synthesis. Available at: [Link]
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Huang, Z., Lim, H. N., Mo, F., Young, M. C., & Dong, G. (2015). Transition metal-catalyzed ketone-directed or mediated C–H functionalization. Chemical Society Reviews, 44(21), 7764-7786. Available at: [Link]
-
Toste, F. D., & Tius, M. A. (2009). Synthesis of Aromatic Ketones by a Transition Metal-Catalyzed Tandem Sequence. Organic Letters, 11(15), 3466–3469. Available at: [Link]
-
Transition metal-catalyzed ketone-directed or mediated C–H functionalization | Request PDF. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Annulations via Sequential C–H Activations of C(sp2)–H/C(sp3). Accounts of Chemical Research. Available at: [Link]
-
Padwa, A. (2005). Synthesis of Polycyclic Ring Systems Using Transition Metal Catalyzed Cyclizations of Diazo Alkynyl Ketones. Molecules, 10(10), 1284-1296. Available at: [Link]
-
Recent Advances in Transition-Metal-Catalyzed Cross-Coupling Reactions With N-Tosylhydrazones. Chinese Journal of Chemistry. Available at: [Link]
-
Palladium-catalyzed three-component annulation reaction involving multiple C–H activation. Organic Chemistry Frontiers. Available at: [Link]
-
Cobalt(II)-Catalyzed Synthesis of γ-Diketones from Aryl Alkenes and Its Utilization in the Synthesis of Various Heterocyclic Compounds. The Journal of Organic Chemistry. Available at: [Link]
-
Aubert, C., Courillon, C., Dhimane, A. L., Fensterbank, L., Lacôte, E., Thorimbert, S., & Malacria, M. (2002). Stereoselective transition metal-catalyzed and radical polycyclizations. Current opinion in drug discovery & development, 5(6), 928–936. Available at: [Link]
-
Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis. Available at: [Link]
-
Wang, T., & Dong, G. (2022). Rhodium-Catalyzed (4+1) Cycloaddition between Benzocyclobutenones and Styrene-Type Alkenes. Angewandte Chemie (International ed. in English), 61(18), e202200293. Available at: [Link]
-
Murakami, M., & Matsuda, T. (2011). Rhodium-Catalyzed Linear Codimerization and Cycloaddition of Ketenes with Alkynes. Molecules, 16(5), 3564-3575. Available at: [Link]
-
Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Molecules. Available at: [Link]
-
Ma, S., & Zhang, J. (2018). Rhodium‐Catalyzed [4+2+1] Cycloaddition of In Situ Generated Ene/Yne‐Ene‐Allenes and CO. Angewandte Chemie International Edition, 57(47), 15544-15548. Available at: [Link]
-
Rhodium(I)‐Catalyzed Three‐Component [4+2+1] Cycloaddition of Two Vinylallenes and CO. Chemistry – An Asian Journal. Available at: [Link]
-
Transition Metal-Mediated Synthesis of Monocyclic Aromatic Heterocycles. Chemical Reviews. Available at: [Link]
-
The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available at: [Link]
-
Using Rh(III)-Catalyzed C–H Activation as a Tool for the Selective Functionalization of Ketone-Containing Molecules. Organic Letters. Available at: [Link]
-
Transition Metal‐Catalyzed Synthesis of 1,2‐Diketones: An Overview. ChemistrySelect. Available at: [Link]
-
Rhodium-Catalyzed [4+2+1] Cycloaddition of In Situ Generated Ene/Yne-Ene-Allenes and CO. PubMed. Available at: [Link]
-
Upgrading ketone synthesis direct from carboxylic acids and organohalides. Nature Communications. Available at: [Link]
-
Photocatalytic ketone synthesis: recent advances in radical-based approaches from carboxylic acids and derivatives. Organic Chemistry Frontiers. Available at: [Link]
Sources
- 1. Stereoselective transition metal-catalyzed and radical polycyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
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- 6. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
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- 9. Rhodium-Catalyzed [4+2+1] Cycloaddition of In Situ Generated Ene/Yne-Ene-Allenes and CO - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. pubs.acs.org [pubs.acs.org]
- 16. Upgrading ketone synthesis direct from carboxylic acids and organohalides - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Structural Elucidation of CAS 13351-26-3 via ¹H and ¹³C NMR Spectroscopy
Introduction
In the landscape of drug discovery and materials science, the unambiguous structural determination of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the molecular characterization of organic compounds. This application note provides a comprehensive guide to the detailed ¹H and ¹³C NMR data for the compound identified by CAS number 13351-26-3. The systematic IUPAC name for this tricyclic ketone is 8,9-Dihydro-5H-5,9-methanobenzo[1]annulen-7(6H)-one , a molecule featuring a rigid benzobicyclo[3.2.1]octene framework. Understanding the precise spectral features of this compound is critical for researchers working with this and structurally related scaffolds.
While publicly accessible databases do not currently provide detailed, experimentally verified ¹H and ¹³C NMR data for CAS 13351-26-3, this document will present expected spectral characteristics based on foundational principles of NMR spectroscopy and analysis of closely related structures. Furthermore, a detailed protocol for the acquisition and interpretation of high-quality NMR data for this compound is provided to guide researchers in their own analytical endeavors.
Molecular Structure and Atom Numbering
To facilitate the discussion of NMR data, a standardized atom numbering system for 8,9-Dihydro-5H-5,9-methanobenzo[1]annulen-7(6H)-one is proposed below. This numbering is crucial for the unambiguous assignment of spectral signals to specific atoms within the molecule.
Sources
application of 8,9-Dihydro-5H-5,9-methanobenzoannulen-7(6H)-one in varenicline synthesis
Application Notes & Protocols
Topic: Strategic Application of 8,9-Dihydro-5H-5,9-methanobenzoannulen-7(6H)-one in the Synthesis of Varenicline
Audience: Researchers, scientists, and drug development professionals.
Introduction: Varenicline and its Synthetic Lineage
Varenicline, marketed as Chantix® or Champix®, is a first-in-class prescription medication developed by Pfizer for smoking cessation.[1][2] It functions as a selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR) in the brain.[3] This dual mechanism of action both reduces the craving and withdrawal symptoms that accompany nicotine abstinence and blocks the reinforcing effects of nicotine from tobacco use.[3]
The molecular architecture of varenicline is a complex tetracyclic amine: 7,8,9,10-Tetrahydro-6,10-methano-6H-pyrazino[2,3-h][4]benzazepine. Its synthesis requires a strategic and efficient approach to construct the core tricyclic benzazepine framework. Several synthetic routes have been disclosed, most notably in patents by the originating company, Pfizer.[1][4][5][6] A key convergent strategy involves the formation of the intermediate 10-aza-tricyclo[6.3.1.0²,⁷]dodeca-2(7),3,5-triene , which contains the foundational tricyclic system. This application note details the pivotal role of the ketone, 8,9-Dihydro-5H-5,9-methanobenzoannulen-7(6H)-one , as a direct precursor to this key amine intermediate, and outlines the subsequent transformations to yield varenicline.
The Gateway Intermediate: 8,9-Dihydro-5H-5,9-methanobenzoannulen-7(6H)-one
The compound 8,9-Dihydro-5H-5,9-methanobenzoannulen-7(6H)-one (also known by its IUPAC name, tricyclo[6.3.1.0²,⁷]dodeca-2,4,6-trien-10-one) is a structurally rigid ketone. Its intrinsic framework perfectly maps onto the corresponding carbon skeleton of varenicline's core. The strategic placement of the carbonyl group at the C-7 position makes it an ideal substrate for introducing the crucial nitrogen atom via reductive amination, directly yielding the key downstream intermediate, 10-aza-tricyclo[6.3.1.0²,⁷]dodeca-2(7),3,5-triene.
Synthetic Workflow: From Ketone to Varenicline
The overall synthetic pathway from the starting ketone to the final active pharmaceutical ingredient (API) can be visualized as a multi-stage process. The initial, critical step is the conversion of the ketone to the tricyclic secondary amine. This amine then undergoes a series of functional group transformations on the aromatic ring to build the final pyrazine moiety.
Part 1: Core Transformation Protocol
Protocol 1.1: Reductive Amination of 8,9-Dihydro-5H-5,9-methanobenzoannulen-7(6H)-one
This protocol describes the conversion of the ketone to the foundational secondary amine, 10-aza-tricyclo[6.3.1.0²,⁷]dodeca-2(7),3,5-triene. Reductive amination is a robust and widely used method for C-N bond formation. The reaction proceeds via an in situ formation of an iminium ion intermediate, which is then selectively reduced.
Causality of Experimental Choices:
-
Amine Source: Ammonium acetate is used as it provides both ammonia and a mild acidic buffer (acetic acid) to catalyze the formation of the intermediate imine/iminium ion.
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is the reagent of choice. It is a mild reducing agent that is stable in weakly acidic conditions and selectively reduces the protonated iminium ion much faster than the starting ketone, preventing the formation of the corresponding alcohol as a byproduct.
-
Solvent: Anhydrous methanol is an excellent solvent for both the reactants and the intermediate, facilitating a homogenous reaction.
Materials:
-
8,9-Dihydro-5H-5,9-methanobenzoannulen-7(6H)-one
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous Methanol (MeOH)
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, argon/nitrogen inlet
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 8,9-Dihydro-5H-5,9-methanobenzoannulen-7(6H)-one (1.0 eq).
-
Reagent Addition: Add anhydrous methanol to dissolve the ketone, followed by the addition of ammonium acetate (10 eq). Stir the mixture until all solids are dissolved.
-
Reductant Addition: Cool the solution to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes, monitoring for any gas evolution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, cool the mixture again to 0 °C and slowly quench the excess reducing agent by dropwise addition of 2M HCl until the pH is ~2. Stir for 1 hour.
-
Work-up: Concentrate the mixture under reduced pressure to remove most of the methanol. Add water and basify the aqueous solution to pH >10 with 5M NaOH.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude amine can be purified by silica gel column chromatography or crystallization of its hydrochloride or tosylate salt to yield pure 10-aza-tricyclo[6.3.1.0²,⁷]dodeca-2(7),3,5-triene.[7][8]
| Parameter | Condition/Reagent | Molar Eq. | Purpose |
| Starting Material | 8,9-Dihydro-5H-5,9-methanobenzoannulen-7(6H)-one | 1.0 | Ketone precursor |
| Solvent | Anhydrous Methanol | - | Reaction medium |
| Amine Source | Ammonium Acetate | 10.0 | Provides ammonia for imine formation |
| Reducing Agent | Sodium Cyanoborohydride | 1.5 | Selectively reduces the iminium ion |
| Temperature | 0 °C to Room Temp. | - | Controlled addition and reaction |
| Typical Yield | 75-85% | - | Expected outcome after purification |
Part 2: Elaboration to Varenicline
The following protocols are adapted from established syntheses and patents, beginning with the amine synthesized in Part 1.[1][9][10][11]
Protocol 2.1: Synthesis of Varenicline from 10-aza-tricyclo[6.3.1.0²,⁷]dodeca-2(7),3,5-triene
Step-by-Step Methodology:
-
N-Protection:
-
Dissolve 10-aza-tricyclo[6.3.1.0²,⁷]dodeca-2(7),3.5-triene (1.0 eq) in dichloromethane (DCM).
-
Add pyridine (2.2 eq) and cool the solution to 0 °C.
-
Slowly add trifluoroacetic anhydride (TFAA, 1.1 eq).
-
Stir for 1-2 hours, allowing the reaction to warm to room temperature.
-
Wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄ and concentrate to yield the protected amine, 1-(10-aza-tricyclo[6.3.1.0²,⁷]dodeca-2(7),3,5-trien-10-yl)-2,2,2-trifluoro-ethanone.[1]
-
-
Dinitration:
-
In a separate flask, cautiously add fuming nitric acid (2.2 eq) to a mixture of concentrated sulfuric acid in DCM at 0 °C.
-
Slowly add a DCM solution of the protected amine (1.0 eq) to the nitrating mixture, maintaining the temperature below 5 °C.
-
Stir for 2-4 hours at 0 °C.
-
Carefully pour the reaction mixture onto ice water and extract with DCM.
-
Wash the organic layer sequentially with water, NaHCO₃ solution, and brine. Dry and concentrate to yield the dinitro intermediate.[1][11][12][13]
-
-
Nitro Group Reduction:
-
Dissolve the dinitro compound (1.0 eq) in methanol.
-
Add 10% Palladium on Carbon (Pd/C) catalyst (5-10% w/w).
-
Hydrogenate the mixture in a Parr shaker or similar apparatus under hydrogen gas (40-50 psi) for 2-4 hours.
-
Filter the reaction mixture through Celite® to remove the catalyst and concentrate the filtrate to obtain the diamino intermediate.[10]
-
-
Pyrazine Ring Formation (Cyclization):
-
Dissolve the diamino intermediate (1.0 eq) in an aqueous solvent mixture (e.g., aq. DMSO).
-
Add a 40-50% aqueous solution of chloroacetaldehyde or glyoxal (1.1 eq).
-
Heat the mixture to 90-100 °C for 4-6 hours. In some procedures, an oxidizing agent like lead monoxide is added.[2]
-
Cool the reaction, dilute with water, and extract with an organic solvent (e.g., DCM).
-
Purify the crude product to obtain the protected varenicline (quinoxaline) intermediate.
-
-
Deprotection:
-
Dissolve the protected varenicline intermediate in methanol.
-
Add an aqueous solution of sodium hydroxide (2.0-3.0 eq).
-
Heat the mixture to 40-50 °C for 1-2 hours until the deprotection is complete (monitored by TLC/LC-MS).
-
Concentrate the mixture, add water, and extract with DCM.
-
Wash, dry, and concentrate the organic layers to yield varenicline free base, which can be further purified by crystallization or salt formation (e.g., with L-tartaric acid).[1][14]
-
Conclusion
The ketone 8,9-Dihydro-5H-5,9-methanobenzoannulen-7(6H)-one serves as a highly effective and strategic starting point for the synthesis of varenicline. Its conversion to the core tricyclic amine via a robust reductive amination protocol provides a direct and efficient entry into the main synthetic pathway. The subsequent, well-established steps of protection, nitration, reduction, cyclization, and deprotection complete the synthesis of this important pharmaceutical agent. The protocols outlined herein provide a comprehensive guide for researchers engaged in the synthesis of varenicline and its analogues.
References
- WO2009065872A2 - Improved processes for the synthesis of varenicline l-tartr
- WO2010023561A1 - Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof.
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Varenicline - New Drug Approvals. [Link]
- US20230285407A1 - Vareniciline compound and process of manufacture thereof.
- US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof.
-
EP2204369A1 - Process for preparing varenicline and intermediates for use therein. [Link]
- WO2009155403A2 - Processes for the preparation of varenicline and intermedi
-
1-(4,5-Dinitro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone. National Center for Biotechnology Information.[Link]
-
Varenicline | C13H13N3 | CID 5310966 - PubChem. National Center for Biotechnology Information.[Link]
-
Varenicline Impurity 26 | CAS No: 1333145-89-3. Cleanchem.[Link]
-
10-aza-tricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene hydrochloride salt - PharmaCompass. [Link]
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1-(4,5-Dinitro-10-aza-tricyclo-[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoro-ethanone - PubMed. National Center for Biotechnology Information.[Link]
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1-(4,5-Dinitro-10-azatricyclo[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone. ResearchGate.[Link]
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Application Notes & Protocols: The Benzobicyclo[3.2.1]octenone Scaffold as a Versatile Synthetic Intermediate
Abstract: This document provides a comprehensive technical guide on the synthetic utility of the tricyclo[6.3.1.0²,⁷]dodeca-2,4,6-trien-10-one scaffold, more commonly known in the literature as the benzobicyclo[3.2.1]octenone core. This unique, cage-like motif is a prominent feature in various natural products exhibiting significant biological activities.[1][2] These application notes will delve into the key synthetic strategies to access this scaffold and explore its subsequent functionalization, with a particular focus on photochemical rearrangements and cycloaddition reactions. Detailed, field-proven protocols are provided to guide researchers in leveraging this valuable intermediate for applications in natural product synthesis and drug discovery.
Introduction: The Strategic Importance of the Benzobicyclo[3.2.1]octenone Core
The benzobicyclo[3.2.1]octane framework represents a fascinating and synthetically challenging molecular architecture. Its rigid, three-dimensional structure is a key pharmacophore in a range of biologically active molecules, including cholinesterase inhibitors, which are relevant for the treatment of neurodegenerative diseases.[3][4] The presence of a ketone functionality within this scaffold, as in benzobicyclo[3.2.1]octenone, provides a versatile handle for a wide array of chemical transformations. This allows for the introduction of diverse functional groups and the construction of more complex molecular entities. The strategic importance of this intermediate lies in its potential to serve as a pivotal building block in the total synthesis of complex natural products and in the generation of novel molecular libraries for drug discovery.[1][2]
Synthetic Access to the Benzobicyclo[3.2.1]octenone Scaffold
The construction of the strained, bridged ring system of benzobicyclo[3.2.1]octenones can be achieved through several elegant synthetic strategies. These methods often involve intramolecular reactions that build the characteristic bicyclic core in a controlled manner.
Photochemical [2+2] Cycloaddition
One of the most powerful methods for the synthesis of the benzobicyclo[3.2.1]octadiene skeleton is the intramolecular [2+2] photocycloaddition of β-heteroaryl-o-divinylbenzenes and o-vinylphenyl substituted butadienes.[5] This approach has been successfully implemented in a continuous flow-photochemistry setup, offering an efficient and scalable protocol.[5] Subsequent manipulation of the resulting benzobicyclo[3.2.1]octadiene, for instance through ozonolysis or other oxidative cleavage methods, can provide access to the target benzobicyclo[3.2.1]octenone. In some cases, fused oxazoline-benzobicyclo[3.2.1]octadienes, formed via photochemical intramolecular cycloaddition, can undergo spontaneous ring opening to yield formiato- or formamido-benzobicyclo[3.2.1]octenone derivatives.[6][7]
Thermal Rearrangement of Styryl-cyclobutenones
Thermolysis of (Z)-2-(o-styryl)-cyclobutenones provides a diastereoselective route to benzobicyclo[3.2.1]octenones.[8] This rearrangement proceeds through a fascinating cascade and is a testament to the power of thermal reactions in constructing complex polycyclic systems. Microwave-assisted heating can be a convenient and practical method for carrying out these thermolysis reactions.[8]
Intramolecular Aldol Cyclization
An intramolecular aldol cyclization has been demonstrated as a promising strategy for the construction of the benzobicyclo[3.2.1]octene skeleton, particularly when an oxaspirocycle is also present.[9] This approach is particularly relevant in the context of the total synthesis of natural products like naphthospironone A.[9]
Key Synthetic Transformations of the Benzobicyclo[3.2.1]octenone Intermediate
The ketone functionality and the unique topology of the benzobicyclo[3.2.1]octenone scaffold allow for a diverse range of subsequent chemical modifications. These transformations are crucial for elaborating the core structure into more complex and functionally rich molecules.
Functionalization of the Ketone
The carbonyl group is a versatile functional handle for a plethora of classical organic reactions:
-
Reduction: Stereoselective reduction of the ketone to the corresponding alcohol opens up avenues for ether and ester formation.
-
Oximation: Formation of oximes and subsequent etherification provides access to a range of derivatives with potential biological activity.[3]
-
Wittig and Related Olefinations: Conversion of the ketone to an exocyclic double bond allows for further functionalization, such as epoxidation or dihydroxylation.
-
Enolate Chemistry: The formation of enolates or silyl enol ethers enables alpha-functionalization of the ketone, introducing alkyl, halogen, or other substituents.
Rearrangement Reactions
The strained nature of the benzobicyclo[3.2.1]octenone skeleton makes it susceptible to various rearrangement reactions, often leading to interesting and sometimes unexpected molecular architectures.
-
β-Enolization: Under homoenolization conditions (e.g., t-BuO⁻/t-BuOH at high temperatures), 3,3-dimethylbenzobicyclo[3.2.1]octen-2-ones can undergo β-enolate rearrangement.[10] However, this can be in competition with Haller-Bauer cleavage.[10]
-
Photochemical Rearrangements: The photochemistry of related β,γ-unsaturated enones is a rich area of study.[11] Irradiation of benzobicyclo[2.2.2]octenone systems can lead to rearrangements that form benzobicyclo[3.2.1]octene derivatives.[12]
-
Acid-Catalyzed Rearrangements: Solvolysis of related benzobicyclo[2.2.2]octenyl and -octadienyl brosylates can proceed with Wagner-Meerwein rearrangements to furnish the benzobicyclo[3.2.1]octadiene skeleton.[13]
Applications in Bioactive Molecule Synthesis
The benzobicyclo[3.2.1]octene framework is a key structural motif in a number of compounds with interesting biological activities. A library of amine, oxime, ether, epoxy, and acyl derivatives of the benzobicyclo[3.2.1]octene scaffold has been synthesized and evaluated for their potential as inhibitors of human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3][4] Many of these compounds showed promising and selective inhibition of BChE.[3][4]
Experimental Protocols
Protocol: Photochemical Synthesis of Functionalized Benzobicyclo[3.2.1]octenones
This protocol is adapted from the photochemical intramolecular cycloaddition of vinylstyryloxazoles.[7]
Objective: To synthesize functionalized benzobicyclo[3.2.1]octenone derivatives.
Materials:
-
cis/trans-4-(2-vinylstyryl)oxazole
-
Acetonitrile (spectroscopic grade)
-
Silica gel for column chromatography
-
Standard glassware for organic synthesis
-
Photoreactor (e.g., Rayonet reactor with 300 nm lamps)
-
Rotary evaporator
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Prepare a dilute solution of cis/trans-4-(2-vinylstyryl)oxazole in acetonitrile in a quartz reaction vessel.
-
Purge the solution with nitrogen or argon for 30 minutes to remove dissolved oxygen.
-
Irradiate the solution in the photoreactor at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion of the reaction (disappearance of starting material), remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product, a mixture of fused oxazoline-benzobicyclo[3.2.1]octadienes, is then subjected to silica gel column chromatography.
-
The mildly acidic nature of the silica gel will induce the hydrolysis of the oxazoline ring and subsequent rearrangement to the corresponding formamido-benzobicyclo[3.2.1]octenone derivative.[7]
-
Elute the column with an appropriate solvent system (e.g., ethyl acetate/hexanes) to isolate the purified product.
-
Characterize the final product by NMR and mass spectrometry.
Expected Outcome: Formation of a functionalized benzobicyclo[3.2.1]octenone derivative in moderate to good yield. The exact structure will depend on the starting material and the specific reaction conditions.
Data Presentation
| Synthetic Strategy | Key Features | Typical Yields | Reference |
| Photochemical [2+2] Cycloaddition | Access to benzobicyclo[3.2.1]octadienes, amenable to flow chemistry. | Good to excellent | [5] |
| Thermal Rearrangement | Diastereoselective formation of the scaffold from cyclobutenone precursors. | Moderate to good | [8] |
| Intramolecular Aldol Cyclization | Useful for constructing highly functionalized systems. | Varies with substrate | [9] |
Visualizations
Synthetic Pathways to the Benzobicyclo[3.2.1]octenone Core
Caption: Key synthetic routes to the benzobicyclo[3.2.1]octenone scaffold.
Functionalization Workflow of Benzobicyclo[3.2.1]octenone
Caption: Workflow for the functionalization of the benzobicyclo[3.2.1]octenone intermediate.
References
-
Sagud, I., Božić, S., Marinić, Z., & Sindler-Kulyk, M. (2014). Photochemical Approach to Functionalized benzobicyclo[3.2.1]octene Structures via Fused Oxazoline Derivatives From 4- And 5-(o-vinylstyryl)oxazoles. Beilstein Journal of Organic Chemistry, 10, 2222–2229. [Link]
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Grgičević, A., et al. (2020). Benzobicyclo[3.2.1]octene Derivatives as a New Class of Cholinesterase Inhibitors. Molecules, 25(21), 4872. [Link]
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Zhang, Y., et al. (2024). Strategies for the Construction of Benzobicyclo[3.2.1]octane in Natural Product Synthesis. Chemistry – A European Journal, 30(25), e202303989. [Link]
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Zhang, Y., et al. (2024). Strategies for the Construction of Benzobicyclo[3.2.1]octane in Natural Product Synthesis. Chemistry – A European Journal. [Link]
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Mori, K., et al. (2015). Synthetic Study on Naphthospironone A: Construction of Benzobicyclo[3.2.1]octene Skeleton With Oxaspirocycle. Organic Letters, 17(15), 3746–3749. [Link]
-
Grunewald, G. L., Walters, D. E., & Kroboth, T. R. (1978). Synthesis of bridgehead hydroxyl-substituted benzobicyclo[3.2.1]octenes and -octadienes via an acyloin rearrangement in the benzobicyclo[2.2.2]octene ring system. The Journal of Organic Chemistry, 43(19), 3478–3481. [Link]
-
Li, M., et al. (2022). Catalytic asymmetric tandem Heck/Sonogashira reaction enabling access to versatile chiral bridged ring scaffolds. Nature Communications, 13(1), 5326. [Link]
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Stothers, J. B., & Tan, C. T. (1993). An examination of β-enolization in benzobicyclo[2.2.2], [3.2.1], and [3.2.2] ketones. Canadian Journal of Chemistry, 71(9), 1290-1296. [Link]
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Filippini, M.-H., & Rodriguez, J. (2000). Synthesis of Functionalized Bicyclo[3.2.1]octanes and Their Multiple Uses in Organic Chemistry. Chemical Reviews, 100(9), 3459–3532. [Link]
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Pascoe, D. D., et al. (2015). Total Synthesis of (−)-Colombiasin A and (−)-Elisapterosin B and the Discovery of New Thermal Cyc1obutenone Rearrangements. Angewandte Chemie International Edition, 54(1), 1-5. [Link]
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Peraka, S., et al. (2021). Catalytic Asymmetric Synthesis of Benzobicyclo[3.2.1]octanes. Chemistry – A European Journal, 27(41), 10563-10568. [Link]
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Givens, R. S., & Oettle, W. F. (1971). Mechanistic studies in organic photochemistry. III. Photochemistry of bicyclo[2.2.2]octenone and benzobicyclo[2.2.2]octadiene. Journal of the American Chemical Society, 93(14), 3301-3307. [Link]
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Grgičević, A., et al. (2020). Benzobicyclo[3.2.1]octene Derivatives as a New Class of Cholinesterase Inhibitors. Molecules, 25(21), 4872. [Link]
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Lu, H., et al. (2020). Recent Advances in the Use of Dimethyl Sulfoxide as a Synthon in Organic Chemistry. Advanced Synthesis & Catalysis, 362(15), 3036-3063. [Link]
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Zhang, Y., et al. (2024). Overview of the strategies to construct the benzobicyclo[3.2.1]octane ring of natural products. ResearchGate. [Link]
-
Cristol, S. J., et al. (1965). Wagner-Meerwein rearrangements in the solvolyses of benzobicyclo[2.2.2]octenyl and -octadienyl brosylates and nuclear magnetic resonance spectra of the benzobicyclo[3.2.1]octadiene and benzo[1][2]tricyclo[3.2.1.02,7]octene systems. Journal of the American Chemical Society, 87(24), 5679–5688. [Link]
-
Sagud, I., et al. (2014). Photochemical approach to functionalized benzobicyclo[3.2.1]octene structures via fused oxazoline derivatives from 4- and 5-(o-vinylstyryl)oxazoles. ResearchGate. [Link]
-
Grgičević, A. (2020). Photochemical synthesis and functionalization of benzobicyclo[3.2.1]octadienes as potential cholinesterase inhibitors. Repository of Faculty of Chemical Engineering and Technology University of Zagreb. [Link]
-
Cristol, S. J., et al. (1965). Wagner-Meerwein rearrangements in the solvolyses of benzobicyclo[2.2.2]octenyl and -octadienyl brosylates and nuclear magnetic resonance spectra of the benzobicyclo[3.2.1]octadiene and benzo[1][2]tricyclo[3.2.1.02,7]octene systems. Exaly. [Link]
-
Rios, R. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Catalysts, 8(5), 185. [Link]
-
Pascoe, D. D. (2015). Total Synthesis of (-)-Colombiasin A and (-)-Elisapterosin Band the Discovery of New Thermal Cyc1obutenone Rearrangements. ePrints Soton - University of Southampton. [Link]
-
Sagud, I., et al. (2014). Photochemical approach to functionalized benzobicyclo[3.2.1]octene structures via fused oxazoline derivatives from 4- and 5-(o-vinylstyryl)oxazoles. ResearchGate. [Link]
-
Grgičević, A., et al. (2020). Benzobicyclo[3.2.1]octene Derivatives as a New Class of Cholinesterase Inhibitors. Molecules, 25(21), 4872. [Link]
-
Uyehara, T., et al. (1986). Synthetic applications of masked o-benzoquinones. A novel total synthesis of (+)-adrenosterone. Tetrahedron Letters, 27(28), 3231-3234. [Link]
-
Sagud, I., et al. (2014). Photochemical approach to functionalized benzobicyclo[3.2.1]octene structures via fused oxazoline derivatives from 4- and 5-(o-vinylstyryl)oxazoles. National Institutes of Health. [Link]
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Application Note: Stereoselective Synthesis of Bridged Benzocycloheptenone Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Bridged benzocycloheptenone frameworks represent a class of structurally complex and conformationally rigid scaffolds. Their unique three-dimensional architecture makes them highly valuable building blocks in medicinal chemistry for the development of novel therapeutics and probes. However, the synthesis of these molecules, particularly with high stereocontrol, presents significant challenges due to inherent ring strain and the need to precisely control multiple stereocenters. This document provides an in-depth guide to modern, catalytic strategies for the stereoselective synthesis of bridged benzocycloheptenone derivatives, focusing on mechanistically distinct and highly effective protocols. We will explore an organocatalytic approach involving asymmetric Michael additions followed by intramolecular cyclization and a transition-metal-catalyzed "cut-and-sew" strategy, offering field-proven insights and detailed experimental procedures.
Introduction: The Significance of Bridged Benzocycloheptenones
The fusion of a benzene ring with a seven-membered carbocycle (cycloheptane) creates the benzocycloheptene core, a structure found in various biologically active compounds. Introducing a bridge into this system, creating a bicyclic structure like a benzobicyclo[3.2.1]octane or a benzobicyclo[2.2.2]octane, locks the molecule into a rigid conformation. This conformational constraint is highly desirable in drug design, as it can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity.
The primary challenges in constructing these frameworks are:
-
Stereocontrol: The creation of bridgehead carbons and other stereocenters with high enantiomeric and diastereomeric purity.
-
Ring Strain: Overcoming the activation barriers associated with forming strained bicyclic systems.
-
Efficiency: Developing concise synthetic routes that avoid lengthy, low-yielding step sequences.
This guide details two powerful and distinct catalytic methodologies that have emerged to address these challenges effectively.
Strategy 1: Asymmetric Michael Addition Followed by Intramolecular Alkylation
This strategy is a powerful two-stage approach where the initial key stereocenter is established via a highly enantioselective conjugate addition, which then directs the subsequent diastereoselective ring-closing event to form the bridged system. The work by Corey and colleagues on catalytic asymmetric Michael additions to cycloalkenones provides a foundational basis for this methodology.[1][2]
Scientific Principle
The core of this method relies on a chiral Lewis acid catalyst, such as a chiral oxazaborolidinium cation, to activate an α,β-unsaturated cycloheptenone derivative towards nucleophilic attack by a silyl ketene acetal.[2] The chiral environment of the catalyst ensures that the addition occurs from a specific face, leading to a Michael adduct with high enantiomeric excess (ee). This adduct, containing a keto-ester functionality, is then elaborated into a precursor bearing a nucleophilic center and a suitably positioned electrophilic center (e.g., a leaving group). An intramolecular SN2 reaction then forges the bridging bond, completing the synthesis of the bicyclic ketone.
Experimental Workflow & Protocol
The overall workflow for this synthetic strategy is outlined below.
Caption: Workflow for the Asymmetric Michael Addition-Cyclization Strategy.
Protocol 1: Synthesis of a Chiral Benzobicyclo[2.2.2]octanone Derivative
This protocol is adapted from the principles established for cycloalkenones.[1][3]
Step 1: Catalytic Asymmetric Michael Addition
-
To a flame-dried, argon-purged flask, add the chiral oxazaborolidinium catalyst S-5 (0.1 mmol, 0.1 equiv).
-
Cool the flask to -78 °C and add anhydrous dichloromethane (10 mL).
-
Add the substituted benzocycloheptenone (1.0 mmol, 1.0 equiv) as a solution in dichloromethane.
-
Stir for 10 minutes, then add triphenylphosphine oxide (Ph₃PO) (0.1 mmol, 0.1 equiv). The Ph₃PO acts as a Lewis basic activator.
-
Slowly add the silyl ketene acetal (e.g., 1-methoxy-2-methyl-1-(trimethylsilyloxy)propene) (1.5 mmol, 1.5 equiv) dropwise over 15 minutes.
-
Stir the reaction at -78 °C for 6-12 hours, monitoring by TLC for the consumption of the starting enone.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (15 mL).
-
Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched Michael adduct.
Step 2: Elaboration and Intramolecular Cyclization
-
Dissolve the purified adduct (1.0 mmol) in a 1:1 mixture of THF/MeOH (20 mL) and cool to 0 °C.
-
Add sodium borohydride (NaBH₄) (2.0 mmol, 2.0 equiv) portion-wise to reduce the ester functionality to a primary alcohol.
-
After 1 hour, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Purify via column chromatography.
-
Dissolve the resulting alcohol (1.0 mmol) in anhydrous dichloromethane (15 mL) and add triethylamine (3.0 mmol, 3.0 equiv). Cool to 0 °C.
-
Add tosyl chloride (1.5 mmol, 1.5 equiv) and a catalytic amount of DMAP. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Work up the reaction by washing with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer and concentrate to yield the tosylated intermediate.
-
Dissolve the crude tosylate (1.0 mmol) in anhydrous THF (20 mL) and cool to -78 °C.
-
Add a strong, non-nucleophilic base such as potassium bis(trimethylsilyl)amide (KHMDS) (1.2 mmol, 1.2 equiv) as a solution in THF.
-
Stir at -78 °C for 2 hours, then allow the mixture to slowly warm to room temperature and stir overnight. This effects an intramolecular enolate alkylation to form the bridged ring.
-
Quench with saturated aqueous NH₄Cl, extract with ether, and purify by column chromatography to afford the final bridged benzocycloheptenone derivative.
Strategy 2: Rhodium-Catalyzed [4+2] "Cut-and-Sew" Cycloaddition
A conceptually different and highly innovative approach is the transition-metal-catalyzed "cut-and-sew" reaction, pioneered by Dong and coworkers.[4] This method constructs bridged and fused ring systems from readily available benzocyclobutenones.
Scientific Principle
This strategy involves the rhodium(I)-catalyzed reaction of a benzocyclobutenone tethered to an unsaturated partner (e.g., an alkene). The proposed mechanism begins with the oxidative addition of the Rh(I) catalyst into the strained C1-C2 bond of the benzocyclobutenone ring (the "cut"). This forms a rhodacyclopentanone intermediate. Subsequently, the tethered alkene undergoes migratory insertion into the Rh-acyl bond. The final step is a reductive elimination that forges a new C-C bond, releasing the Rh(I) catalyst and yielding the bridged polycyclic product (the "sew").[4][5] The use of chiral phosphine ligands, such as DTBM-segphos, allows this process to be highly enantioselective.
Catalytic Cycle and Workflow
Caption: Catalytic Cycle for the Rh(I)-Catalyzed "Cut-and-Sew" Reaction.
Protocol 2: Enantioselective Synthesis via Intramolecular [4+2] Cycloaddition
This protocol is based on the general conditions reported for the synthesis of nitrogen-containing bridged tetracycles.[4]
-
In a glovebox, add the benzocyclobutenone substrate tethered to an alkene (0.1 mmol, 1.0 equiv), [Rh(COD)₂]BF₄ (2.5 mol%), and the chiral ligand (e.g., (R)-DTBM-segphos, 3.0 mol%) to a vial.
-
Add anhydrous and degassed 1,4-dioxane (1.0 mL).
-
Seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it in a preheated oil bath at 120 °C.
-
Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the chiral bridged product.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.
Data Presentation and Comparison
The following table summarizes representative results for the Rh-catalyzed "cut-and-sew" methodology, demonstrating its effectiveness across various substrates.
| Entry | Substrate Tether | Product Ring System | Yield (%) | ee (%) | Reference |
| 1 | Nitrogen-linked cyclohexene | N-containing tetracycle | 95 | 97.5 | [4] |
| 2 | Nitrogen-linked cyclopentene | N-containing tetracycle | 94 | 98 | [4] |
| 3 | Oxygen-linked cyclohexene | O-containing tetracycle | 85 | 96 | [4] |
| 4 | Carbon-linked cyclohexene | All-carbon tetracycle | 91 | 95 | [5] |
Troubleshooting and Mechanistic Insights
-
Strategy 1 (Michael Addition):
-
Causality: The success of the final cyclization is highly dependent on the stereochemistry set in the Michael addition. The bulky chiral catalyst effectively shields one face of the enone, forcing the incoming nucleophile to attack from the opposite side.
-
Trustworthiness: Protocols must be conducted under strictly anhydrous and inert conditions, as both the Lewis acid catalyst and the silyl ketene acetal are moisture-sensitive. Low temperatures (-78 °C) are critical for maximizing enantioselectivity by minimizing the background uncatalyzed reaction.
-
Troubleshooting: Low yields in the cyclization step can often be attributed to an inefficient conversion to the tosylate or competing elimination reactions. Using a better leaving group (e.g., triflate) or a different base/solvent system may be necessary.
-
-
Strategy 2 ("Cut-and-Sew"):
-
Causality: The choice of the chiral ligand is paramount. Bulky, electron-rich biphenyl phosphine ligands like DTBM-segphos are often optimal, as they create a well-defined chiral pocket around the rhodium center that dictates the facial selectivity of the migratory insertion step.
-
Trustworthiness: Substrate purity is essential. Impurities in the starting benzocyclobutenone can poison the catalyst. The reaction requires high temperatures to promote the initial, often rate-limiting, C-C bond activation step.
-
Troubleshooting: A common side reaction is β-hydride elimination, which can occur from the rhodacycle intermediate if an accessible β-hydrogen is present.[5] Substrate design to avoid this pathway is a key consideration. If the reaction stalls, catalyst decomposition may be the cause, and fresh catalyst may need to be added.
-
Conclusion
The stereoselective synthesis of bridged benzocycloheptenones is a challenging yet achievable goal with modern catalytic methods. The two strategies presented here—asymmetric Michael addition/cyclization and Rh-catalyzed "cut-and-sew" cycloaddition—offer powerful and complementary solutions. The former provides a classic, stepwise approach to building complexity, while the latter offers a highly efficient and convergent route through C-C bond activation. The selection of a specific strategy will depend on the desired target structure and the availability of starting materials. Mastery of these protocols provides researchers with the tools to access novel, three-dimensional chemical matter essential for advancing drug discovery and chemical biology.
References
-
Liu, D., Hong, S., & Corey, E. J. (2006). Enantioselective Synthesis of Bridged- or Fused-Ring Bicyclic Ketones by a Catalytic Asymmetric Michael Addition Pathway. Journal of the American Chemical Society, 128(25), 8160–8161. [Link]
-
Xia, Y., & Dong, G. (2022). Deconstructive Synthesis of Bridged and Fused Rings via Transition-Metal-Catalyzed “Cut-and-Sew” Reactions of Benzocyclobutenones and Cyclobutanones. Accounts of Chemical Research, 55(16), 2295–2311. [Link]
-
Ochi, S., Zhang, Z., Xia, Y., & Dong, G. (2021). Regioselective activation of benzocyclobutenones and dienamides lead to anti-Bredt bridged-ring systems by a [4+4] cycloaddition. Nature Communications, 12(1), 3046. [Link]
-
PubMed entry for Enantioselective synthesis of bridged- or fused-ring bicyclic ketones by a catalytic asymmetric Michael addition pathway. PubMed. [Link]
-
Corey, E. J., et al. (2006). Enantioselective Synthesis of Bridged- or Fused-Ring Bicyclic Ketones by a Catalytic Asymmetric Michael Addition Pathway - Supporting Information. American Chemical Society. [Link]
-
PubMed Central entry for Deconstructive Synthesis of Bridged and Fused Rings via Transition-Metal-Catalyzed “Cut-and-Sew” Reactions of Benzocyclobutenones and Cyclobutanones. PubMed Central. [Link]
-
ResearchGate entry for Regioselective activation of benzocyclobutenones and dienamides lead to anti-Bredt bridged-ring systems by a [4+4] cycloaddition. ResearchGate. [Link]
-
PubMed Central entry for Regioselective activation of benzocyclobutenones and dienamides lead to anti-Bredt bridged-ring systems by a [4+4] cycloaddition. PubMed Central. [Link]
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- 4. Deconstructive Synthesis of Bridged and Fused Rings via Transition-Metal-Catalyzed “Cut-and-Sew” Reactions of Benzocyclobutenones and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective activation of benzocyclobutenones and dienamides lead to anti-Bredt bridged-ring systems by a [4+4] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Strained Bicyclic Ketones
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the purification techniques for strained bicyclic ketones. This document emphasizes the rationale behind experimental choices, ensuring scientifically sound and reproducible outcomes.
Introduction: The Unique Purification Challenges of Strained Bicyclic Ketones
Strained bicyclic ketones are a class of molecules prevalent in natural products and serve as critical intermediates in pharmaceutical synthesis. Their rigid, sterically demanding structures, a direct consequence of their fused ring systems, introduce significant challenges during purification. Unlike their acyclic or simple cyclic counterparts, these molecules are often prone to a variety of side reactions under seemingly benign conditions. Understanding these potential pitfalls is paramount to developing a successful purification strategy.
Key challenges include:
-
Ring Strain-Induced Reactivity: The inherent strain in the bicyclic framework can lower the activation energy for undesired reactions, such as rearrangements or fragmentation. This is a critical consideration when employing thermal or chemically aggressive purification methods.
-
Stereochemical Complexity: The presence of multiple stereocenters can lead to diastereomeric mixtures that are often difficult to separate. Purification methods must be chosen and optimized to achieve the desired stereoisomeric purity.
-
Susceptibility to Retro-Diels-Alder Reactions: Bicyclic systems formed via Diels-Alder reactions can undergo a retro-Diels-Alder (rDA) reaction, especially at elevated temperatures.[1][2][3] This thermally induced fragmentation can lead to significant loss of the desired product. The rDA reaction is a concerted, pericyclic, single-step process that is the microscopic reverse of the Diels-Alder reaction.[1]
-
Steric Hindrance: The congested nature of these molecules can hinder interactions with stationary phases in chromatography or prevent efficient packing in a crystal lattice, complicating separations and crystallization.
This guide will navigate these challenges by providing detailed protocols and the scientific rationale for choosing and optimizing the appropriate purification techniques.
Strategic Decision-Making in Purification
The selection of a purification strategy is not a one-size-fits-all approach. It requires a careful analysis of the target molecule's properties and the nature of the impurities. The following decision tree provides a general framework for this process.
Figure 1. A decision-making workflow for selecting a purification strategy for strained bicyclic ketones.
I. Column Chromatography: The Workhorse of Purification
Flash column chromatography is often the primary method for purifying strained bicyclic ketones due to its versatility and applicability to a wide range of compounds. However, the unique properties of these molecules necessitate careful consideration of the stationary and mobile phases.
Expertise & Experience: Causality Behind Experimental Choices
-
Stationary Phase Selection: Standard silica gel is the most common choice. However, its acidic nature can catalyze rearrangements in highly strained systems. In such cases, deactivated silica (e.g., treated with a base like triethylamine) or alternative stationary phases like alumina (neutral or basic) should be considered. For separating diastereomers, stationary phases with different selectivities, such as those used in chiral chromatography, may be necessary.
-
Mobile Phase Optimization: A systematic approach to mobile phase selection is crucial. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The goal is to achieve a retention factor (Rf) of 0.2-0.4 for the target compound on TLC, which generally translates to good separation on a column. The addition of a small amount of a modifier, like triethylamine, can mitigate tailing caused by the interaction of the ketone with acidic sites on the silica gel.
Protocol: Flash Column Chromatography of a Strained Bicyclic Ketone
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is carefully added to the top of the column. This dry-loading technique often results in better resolution than wet-loading.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds. Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | General purpose, good resolution. |
| Neutral or Basic Alumina | For acid-sensitive compounds. | |
| Mobile Phase | Hexane/Ethyl Acetate | Good starting point for many bicyclic ketones. |
| Dichloromethane/Methanol | For more polar compounds. | |
| Gradient | Step or Linear Gradient | To effectively separate compounds with different polarities. |
| Loading | Dry Loading | Minimizes band broadening and improves separation. |
Table 1. Recommended parameters for flash column chromatography of strained bicyclic ketones.
II. Crystallization: The Path to High Purity
Crystallization can be a highly effective method for obtaining exceptionally pure strained bicyclic ketones, particularly when dealing with solid compounds. The success of this technique hinges on the selection of an appropriate solvent system.
Expertise & Experience: Causality Behind Experimental Choices
-
Solvent Selection: The ideal crystallization solvent is one in which the ketone is sparingly soluble at room temperature but highly soluble at an elevated temperature. A binary solvent system, consisting of a "soluble" solvent and a "poor" solvent, often provides the best results. The slow addition of the poor solvent to a solution of the ketone in the soluble solvent can induce crystallization.
-
Inducing Crystallization: If crystals do not form spontaneously upon cooling, several techniques can be employed. Seeding the solution with a small crystal of the pure compound can initiate nucleation. Scratching the inside of the flask with a glass rod can also create nucleation sites.
Protocol: Recrystallization of a Strained Bicyclic Ketone
-
Dissolution: Dissolve the crude ketone in the minimum amount of a suitable hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in an ice bath or freezer.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
| Solvent System | Application |
| Ethanol/Water | For moderately polar ketones. |
| Hexane/Ethyl Acetate | For less polar ketones. |
| Dichloromethane/Hexane | For compounds soluble in chlorinated solvents. |
Table 2. Common solvent systems for the crystallization of bicyclic ketones.
III. Distillation: Purification by Volatility
Distillation is a powerful technique for purifying liquid ketones that are thermally stable.[4][5][6] For strained bicyclic ketones, the primary concern is the potential for thermal degradation or rearrangement.
Expertise & Experience: Causality Behind Experimental Choices
-
Vacuum Distillation: Many strained bicyclic ketones have high boiling points. Performing the distillation under reduced pressure lowers the boiling point, minimizing the risk of thermal decomposition and retro-Diels-Alder reactions.[1][2][7]
-
Fractional Distillation: When the boiling points of the desired ketone and the impurities are close, fractional distillation is necessary. A fractionating column provides a large surface area for repeated vaporization-condensation cycles, leading to a more efficient separation.[8]
Protocol: Vacuum Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump and a pressure gauge. Ensure all glass joints are properly sealed.
-
Heating: Heat the distillation flask gently using a heating mantle. The use of boiling chips or a magnetic stirrer is essential to ensure smooth boiling.
-
Equilibration: Allow the column to equilibrate by adjusting the heat input so that the vapor slowly rises through the column.
-
Fraction Collection: Collect the fractions at a slow, steady rate. Monitor the temperature at the head of the column; a stable temperature indicates the collection of a pure fraction.
-
Termination: Stop the distillation before the flask boils to dryness to prevent the formation of potentially explosive peroxides.
IV. Protecting Group Strategies: A Chemical Approach to Purification
In cases where a reactive functional group on the bicyclic ketone interferes with purification, a protecting group strategy can be employed.[9][10][11] The ketone can be converted to a less reactive derivative, which is then purified. The protecting group is subsequently removed to regenerate the pure ketone.
Expertise & Experience: Causality Behind Experimental Choices
-
Acetal Protection: Ketones are commonly protected as acetals, which are stable to basic and nucleophilic conditions.[9][11] Cyclic acetals, formed with ethylene glycol, are particularly stable.[9] Deprotection is typically achieved under acidic conditions.[9]
-
Orthogonal Protection: In complex molecules with multiple functional groups, an orthogonal protection strategy is essential.[10] This involves using protecting groups that can be removed under different conditions, allowing for selective deprotection.[10]
Protocol: Acetal Protection and Deprotection
Protection:
-
Dissolve the bicyclic ketone in a suitable solvent (e.g., toluene).
-
Add ethylene glycol and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
After the reaction is complete, wash the reaction mixture with a basic solution (e.g., saturated sodium bicarbonate) to remove the acid catalyst.
-
Purify the resulting acetal by chromatography or distillation.
Deprotection:
-
Dissolve the purified acetal in a mixture of an organic solvent (e.g., acetone) and aqueous acid (e.g., 1M HCl).
-
Stir the mixture at room temperature until the deprotection is complete (monitor by TLC).
-
Neutralize the acid with a base and extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO4), and remove the solvent under reduced pressure.
Figure 2. A workflow diagram for the purification of a strained bicyclic ketone using an acetal protecting group strategy.
Conclusion
The purification of strained bicyclic ketones requires a nuanced approach that takes into account their unique chemical properties. By understanding the potential for strain-induced reactivity, stereochemical complexity, and thermal instability, researchers can develop robust and effective purification protocols. The techniques of chromatography, crystallization, distillation, and the use of protecting groups, when applied with the expert insights provided in these notes, will enable the isolation of these valuable compounds in high purity, paving the way for their successful application in research and development.
References
- Wikipedia. Protecting group.
- Protecting groups.
- Protecting Groups.
- MDPI. Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues.
- MDPI.
- Google Patents.
- PubMed Central.
- Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones.
- Preparation of Bicyclic Ketal Skeletons with Aldehyde and -Ketone Acid through Cascade Friedel–Crafts Reaction and Stereose.
- PubMed. Generation and trapping of a highly strained bicyclic alkyne: tricyclo[6.3.1.0(2,7)]dodeca-2,4,6-trien-9-yne.
- chem.iitb.ac.in. Protecting Groups.
- PubMed Central.
- Benchchem. Efficacy of different purification techniques for 2-Methylcyclooctanone.
- YouTube.
- Journal of the American Chemical Society. Divergent Total Synthesis of the Harziane Diterpenoids.
- Google Patents.
- Wikipedia. Retro-Diels–Alder reaction.
- PMC - NIH. Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins.
- Google Patents. Extraction of ketones - US2487124A.
- Benchchem.
- Google Patents.
- Google Patents.
- PubMed. Retro-Diels-Alder reaction: possible involvement in the metabolic activation of 7-oxabicyclo[2.2.1]hepta-2(3),5(6)
- ResearchGate. Kinetic resolution of (A) bridged bicyclic/benzobicyclic/tricyclic... | Download Scientific Diagram.
- Master Organic Chemistry. The Retro Diels-Alder Reaction.
- ResearchGate. (PDF) Synthesis of the Bicyclic Lactone Core of Leonuketal, Enabled by a Telescoped Diels–Alder Reaction Sequence.
-
ACS Publications. Four New Perforane-Type Sesquiterpenes from Laurencia obtusa (Hudson) J.V. Lamouroux as Potent Lung Cancer Inhibitors. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxI_uQOrZfayZAqlMuOPTpdoiT4C7Rg9o1b6i9ShVwBwT5qq3lYfRr_T-qJjAncbzN5OO-jpacjw1RI4DmQaIXaEzNh1QTiXQjnuMaO3le-vdQqA4KC_ARYpUiesVF1yQF-xXRGMFfs7olTkD_6uM=]([Link]
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Application Note: Stereoselective Reduction of 8,9-Dihydro-5H-5,9-methanobenzoannulen-7(6H)-one
Introduction
The reduction of ketones to their corresponding alcohols is a fundamental transformation in organic synthesis, pivotal in the generation of key intermediates for pharmaceuticals and fine chemicals. Of particular interest is the stereoselective reduction of conformationally rigid systems, such as the bridged bicyclic ketone 8,9-Dihydro-5H-5,9-methanobenzoannulen-7(6H)-one (also known by its IUPAC name, tricyclo[6.3.1.0²,⁷]dodeca-2,4,6-trien-10-one). The spatial arrangement of the resulting hydroxyl group, designated as either endo or exo, can profoundly influence the biological activity and physical properties of the final molecule. This application note provides a detailed protocol for the stereoselective reduction of this ketone, delving into the mechanistic rationale for achieving the desired stereoisomer.
Chemical Principles and Stereochemical Considerations
The reduction of 8,9-Dihydro-5H-5,9-methanobenzoannulen-7(6H)-one involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. The stereochemical outcome of this addition is primarily dictated by the steric environment around the carbonyl group. In bridged bicyclic systems, the two faces of the carbonyl are diastereotopic, leading to the potential formation of two diastereomeric alcohols: the endo and exo isomers.
-
Exo attack: The hydride approaches the carbonyl from the less sterically hindered face, which is typically the face opposite to the larger bridge of the bicyclic system.
-
Endo attack: The hydride approaches from the more sterically hindered face, the same side as the larger bridge.
For the target molecule, the benzene ring and the ethano bridge create significant steric bulk on one face of the molecule. Consequently, the hydride attack is expected to occur preferentially from the less hindered exo face, leading to the formation of the endo-alcohol as the major product. This is a common observation in the reduction of bicyclo[3.2.1]octanone systems.
Diagram: Proposed Stereoselective Reduction
Caption: Proposed pathway for the stereoselective reduction.
Experimental Protocol: Sodium Borohydride Reduction
This protocol details a standard procedure for the reduction of 8,9-Dihydro-5H-5,9-methanobenzoannulen-7(6H)-one using sodium borohydride (NaBH₄), a mild and selective reducing agent.
Materials and Reagents
| Reagent | Grade | Supplier |
| 8,9-Dihydro-5H-5,9-methanobenzoannulen-7(6H)-one | ≥98% | (e.g., Sigma-Aldrich) |
| Sodium borohydride (NaBH₄) | ≥98% | (e.g., Sigma-Aldrich) |
| Methanol (MeOH) | Anhydrous | (e.g., Fisher Scientific) |
| Dichloromethane (DCM) | ACS Grade | (e.g., VWR) |
| Saturated aqueous ammonium chloride (NH₄Cl) solution | Laboratory Grade | - |
| Anhydrous magnesium sulfate (MgSO₄) | Laboratory Grade | - |
Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 8,9-Dihydro-5H-5,9-methanobenzoannulen-7(6H)-one (1.0 g, 5.37 mmol).
-
Dissolve the ketone in anhydrous methanol (20 mL).
-
Cool the solution to 0 °C in an ice-water bath.
-
-
Reduction:
-
While stirring at 0 °C, slowly add sodium borohydride (0.22 g, 5.91 mmol, 1.1 equivalents) in small portions over 10-15 minutes.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up:
-
Carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (20 mL) at 0 °C.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude alcohol can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent (e.g., starting with 9:1 hexane:ethyl acetate and gradually increasing the polarity).
-
The fractions containing the desired product can be identified by thin-layer chromatography (TLC).
-
Workflow Diagram
Caption: Experimental workflow for the reduction.
Characterization and Expected Results
The major product of this reduction is expected to be the endo-alcohol, 8,9-Dihydro-5H-5,9-methanobenzoannulen-7(6H)-ol. The stereochemical outcome can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the analysis of the coupling constants of the proton attached to the hydroxyl-bearing carbon (H-7).
Alternative Reduction Methods
While sodium borohydride is a reliable reagent for this transformation, other reducing agents can also be employed, potentially offering different stereoselectivities or milder reaction conditions.
-
Lithium Aluminium Hydride (LiAlH₄): A more powerful reducing agent that can be used at lower temperatures. However, it is less chemoselective and requires strictly anhydrous conditions.
-
Luche Reduction (NaBH₄, CeCl₃): Although primarily used for the 1,2-reduction of α,β-unsaturated ketones, the use of a lanthanide salt like cerium(III) chloride can enhance the electrophilicity of the carbonyl group and may influence the stereochemical outcome.[1][2]
-
Meerwein-Ponndorf-Verley (MPV) Reduction: This method utilizes an aluminum alkoxide catalyst in the presence of a sacrificial alcohol (e.g., isopropanol) and is known for its high chemoselectivity under mild conditions.[3][4]
Conclusion
The stereoselective reduction of 8,9-Dihydro-5H-5,9-methanobenzoannulen-7(6H)-one can be effectively achieved using standard hydride reducing agents. The protocol outlined in this application note, employing sodium borohydride, provides a reliable and straightforward method for obtaining the corresponding endo-alcohol as the major product. The choice of reducing agent and reaction conditions can be further optimized to fine-tune the stereoselectivity and yield, depending on the specific requirements of the synthetic route. Careful analysis of the product mixture by spectroscopic methods is essential to confirm the stereochemical outcome of the reduction.
References
-
Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones. Organic Letters. [Link]
-
Meerwein–Ponndorf–Verley reduction. Wikipedia. [Link]
-
Luche reduction. Wikipedia. [Link]
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- 3. 1-(4,5-Dinitro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic mechanism and endo-to-exo selectivity reversion of an octalin-forming natural Diels–Alderase - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking a Privileged Scaffold: A Guide to the Functionalization of Methanobenzannulenone for Drug Discovery
Introduction: The Methanobenzannulenone Scaffold - A Rising Star in Medicinal Chemistry
The methanobenzannulenone core, a unique bridged tricyclic aromatic ketone, has emerged as a "privileged scaffold" in modern drug discovery. Its rigid, three-dimensional architecture provides a versatile platform for the precise spatial arrangement of pharmacophoric features, enabling the development of potent and selective modulators of a variety of biological targets. The inherent stability and synthetic tractability of this scaffold have made it an attractive starting point for the generation of diverse compound libraries aimed at identifying novel therapeutic agents, particularly in the fields of oncology and neurodegenerative disease. This guide provides a detailed exploration of key functionalization strategies for the methanobenzannulenone scaffold, complete with field-proven insights and step-by-step protocols to empower researchers in their drug discovery endeavors.
Strategic Functionalization: Tailoring the Methanobenzannulenone Core for Biological Activity
The ability to selectively introduce a variety of functional groups at different positions on the methanobenzannulenone scaffold is paramount to modulating its pharmacological profile. The two primary sites for modification are the aromatic ring and the carbonyl group. This guide will focus on three cornerstone reactions that provide access to a wide array of derivatives:
-
Electrophilic Aromatic Substitution: Introduction of substituents onto the aromatic ring.
-
Palladium-Catalyzed Cross-Coupling: Formation of carbon-carbon and carbon-heteroatom bonds on the aromatic ring.
-
Nucleophilic Addition to the Carbonyl Group: Modification of the ketone functionality to introduce new stereocenters and functional groups.
The interplay of these transformations allows for a combinatorial approach to library synthesis, facilitating comprehensive structure-activity relationship (SAR) studies.[1][2][3]
Part 1: Aromatic Ring Functionalization - Building Chemical Diversity
Electrophilic Aromatic Substitution: The Gateway to Aryl Modification
Electrophilic aromatic substitution (EAS) is a fundamental strategy for introducing a handle for further functionalization or for directly installing a desired pharmacophore onto the methanobenzannulenone aromatic ring.[4] The regioselectivity of EAS reactions on this scaffold is influenced by the existing substitution pattern and the nature of the electrophile.
Caption: General workflow for electrophilic aromatic substitution on the methanobenzannulenone scaffold.
Protocol 1: Regioselective Bromination of Methanobenzannulenone
This protocol describes the introduction of a bromine atom onto the aromatic ring, a crucial step for subsequent cross-coupling reactions. The use of a mild brominating agent like N-bromosuccinimide (NBS) often provides good regioselectivity.[1][5][6][7]
Materials:
-
Methanobenzannulenone
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add methanobenzannulenone (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-bromosuccinimide (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired bromo-methanobenzannulenone.
Characterization:
-
¹H and ¹³C NMR: To confirm the structure and regioselectivity of bromination.
-
Mass Spectrometry: To verify the molecular weight of the product.
| Parameter | Value |
| Reaction Time | 12-16 hours |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 75-85% |
Palladium-Catalyzed Cross-Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for creating biaryl structures and introducing diverse functionalities.[8][9][10][11][12][13] The bromo-methanobenzannulenone synthesized in the previous step serves as an excellent substrate for this transformation.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling of Bromo-methanobenzannulenone with Arylboronic Acids
This protocol details the coupling of bromo-methanobenzannulenone with a representative arylboronic acid to generate a biaryl derivative.
Materials:
-
Bromo-methanobenzannulenone
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene and Water (degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine bromo-methanobenzannulenone (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.10 eq).
-
Add a degassed mixture of toluene and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir vigorously for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired biaryl product.
Characterization:
-
¹H and ¹³C NMR: To confirm the formation of the new C-C bond and the structure of the product.
-
High-Resolution Mass Spectrometry (HRMS): For accurate mass determination.
| Parameter | Value |
| Catalyst Loading | 5 mol% Pd(OAc)₂ |
| Ligand | 10 mol% PPh₃ |
| Reaction Time | 8-12 hours |
| Temperature | 90 °C |
| Typical Yield | 70-90% |
Part 2: Carbonyl Group Modification - Introducing Stereochemistry and New Functionalities
The ketone functionality of the methanobenzannulenone scaffold provides a valuable handle for introducing new substituents and creating chiral centers through nucleophilic addition reactions.
Grignard Reaction: Accessing Tertiary Alcohols
The Grignard reaction allows for the straightforward installation of alkyl or aryl groups at the carbonyl carbon, leading to the formation of tertiary alcohols.[2][11][14][15][16][17][18][19][20] This transformation is crucial for expanding the three-dimensional chemical space of the scaffold.
Caption: General workflow for the Grignard reaction on the methanobenzannulenone scaffold.
Protocol 3: Grignard Addition to Methanobenzannulenone
This protocol describes the addition of a Grignard reagent to the carbonyl group of the methanobenzannulenone scaffold.
Materials:
-
Methanobenzannulenone
-
Grignard reagent (e.g., methylmagnesium bromide, 3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add a solution of methanobenzannulenone (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.5 eq) dropwise via syringe, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the tertiary alcohol.
Characterization:
-
¹H and ¹³C NMR: To confirm the addition of the new alkyl/aryl group and the formation of the hydroxyl group.
-
Infrared (IR) Spectroscopy: To observe the disappearance of the carbonyl stretch and the appearance of a hydroxyl stretch.
-
HRMS: For accurate mass determination.
| Parameter | Value |
| Reaction Time | 2-4 hours |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 80-95% |
Conclusion: A Versatile Scaffold for Future Drug Discovery
The functionalization strategies outlined in this guide provide a robust toolkit for the exploration of the chemical space around the methanobenzannulenone scaffold. The ability to systematically modify both the aromatic ring and the carbonyl group allows for the fine-tuning of physicochemical and pharmacological properties, paving the way for the discovery of novel drug candidates with improved efficacy and selectivity. As our understanding of the biological targets amenable to modulation by this scaffold grows, the application of these synthetic methodologies will undoubtedly continue to fuel innovation in medicinal chemistry.[21][22][23][24][25]
References
-
The Suzuki-Miyaura Cross-Coupling Reaction. Organic Reactions. [Link]
-
The Grignard Reaction. University of Missouri–Kansas City. [Link]
-
Suzuki Coupling. YouTube. [Link]
-
Grignard Reaction. Jasperse, Chem 355. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Grignard Reaction. Organic Chemistry Portal. [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. National Institutes of Health. [Link]
-
Suzuki-Miyaura Coupling. YouTube. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]
-
Synthesis and Structure-Activity Relationship Studies of C(13)-Desmethylene-(-)-Zampanolide Analogs. National Institutes of Health. [Link]
-
Electrophilic Substitution Reactions of Metallabenzynes. ResearchGate. [Link]
-
Chromenone: An emerging scaffold in anti-Alzheimer drug discovery. National Institutes of Health. [Link]
-
Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. National Institutes of Health. [Link]
-
2025 Medicinal Chemistry Reviews at a Glance. Drug Hunter. [Link]
-
Top 55 Medicinal Chemistry papers published in 2021. SciSpace by Typeset. [Link]
-
Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. National Institutes of Health. [Link]
-
Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Organic Chemistry Portal. [Link]
-
Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Royal Society of Chemistry. [Link]
-
Synthesis of Benzo[ b ]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. ResearchGate. [Link]
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- 3. Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one | Semantic Scholar [semanticscholar.org]
- 4. Application of a macrocyclization strategy in kinase inhibitor development | EurekAlert! [eurekalert.org]
- 5. Regioselective bromination of fused heterocyclic N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mild and Regioselective Bromination of Aromatic Compounds with N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide and Poly(N-bromobenzene-1,3-disulfonylamide) [organic-chemistry.org]
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- 8. Development of MAP4 kinase inhibitors as motor-neuron-protecting agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Suzuki-Miyaura Cross-Coupling of Benzylic Carbonates with Arylboronic Acids [organic-chemistry.org]
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- 15. d.web.umkc.edu [d.web.umkc.edu]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 8,9-Dihydro-5H-5,9-methanobenzoannulen-7(6H)-one
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 8,9-Dihydro-5H-5,9-methanobenzoannulen-7(6H)-one, a bridged tricyclic ketone with a core benzobicyclo[3.3.1]nonane structure. This guide provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges encountered during the synthesis of this complex molecule. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to support your research and development endeavors.
Introduction to the Synthetic Challenge
The synthesis of 8,9-Dihydro-5H-5,9-methanobenzoannulen-7(6H)-one, designated by its IUPAC name tricyclo[6.3.1.0²,⁷]dodeca-2,4,6-trien-10-one, presents a significant synthetic hurdle primarily due to the construction of its strained, bridged bicyclo[3.3.1]nonane framework fused to a benzene ring. The most common and logical approach to forming this architecture is through an intramolecular Friedel-Crafts acylation. This strategy involves the cyclization of a suitable precursor, typically a phenyl-substituted cyclohexanecarboxylic acid derivative, in the presence of a strong acid catalyst.
The inherent rigidity and steric hindrance of the bridged system can lead to challenges such as low yields, competing side reactions, and difficult purifications. This guide is structured to anticipate these issues and provide actionable solutions.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, presented in a question-and-answer format.
Question 1: My intramolecular Friedel-Crafts cyclization is resulting in a low yield of the desired bridged ketone. What are the likely causes and how can I improve it?
Answer:
Low yields in this intramolecular Friedel-Crafts acylation are a common issue and can stem from several factors related to the precursor, reaction conditions, and catalyst choice.
-
Sub-optimal Precursor: The key to a successful cyclization is having the correct precursor. The most viable precursor is 2-(2-phenylethyl)cyclohexanecarboxylic acid or its corresponding acyl chloride. If you are using a different isomer, such as a 4-phenylcyclohexane derivative, the geometry may not be favorable for the formation of the bridged system.
-
Catalyst and Reaction Conditions: The choice and handling of the acid catalyst are critical.
-
Polyphosphoric Acid (PPA): PPA is a common and effective reagent for this type of cyclization, acting as both a catalyst and a solvent.[1][2] However, its viscosity can be an issue. Ensure vigorous stirring to maintain a homogenous reaction mixture. The temperature is also crucial; typically, heating between 100-140°C is required.[2] Insufficient temperature will lead to an incomplete reaction, while excessive heat can promote charring and decomposition.
-
Lewis Acids (e.g., AlCl₃, TiCl₄): If you are using the acyl chloride precursor, a stoichiometric amount of a Lewis acid like AlCl₃ is necessary.[2] The catalyst can form a complex with the product ketone, necessitating a stoichiometric quantity. Ensure all reagents and solvents are strictly anhydrous, as moisture will deactivate the Lewis acid.
-
Alternative Brønsted Acids: Methanesulfonic acid (MSA) can be a less viscous and easier-to-handle alternative to PPA.[3]
-
-
Intermolecular Reactions: At high concentrations of the starting material, intermolecular acylation can compete with the desired intramolecular cyclization, leading to polymeric byproducts and reducing the yield of the target molecule. Running the reaction under high-dilution conditions can favor the intramolecular pathway.
-
Reaction Time: The reaction needs to be monitored carefully (e.g., by TLC or GC-MS) to determine the optimal reaction time. Premature quenching will result in unreacted starting material, while prolonged reaction times can lead to decomposition of the product.
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for low yield.
Question 2: I am observing a significant amount of a dark, tar-like substance in my reaction mixture, especially when using PPA. What is this and how can I prevent it?
Answer:
The formation of a dark, tarry substance is indicative of charring and polymerization, which are common side reactions in strong acid-catalyzed reactions at elevated temperatures.
-
Cause: This is often due to overheating or prolonged reaction times, which can cause decomposition of the starting material and product. PPA is a strong dehydrating agent, and at high temperatures, it can promote unwanted side reactions.[4]
-
Prevention:
-
Temperature Control: Carefully control the reaction temperature using an oil bath and a temperature controller. Avoid localized overheating.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
PPA Quality: Use fresh, good-quality PPA. Older PPA can have a higher water content, which might affect its properties.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to minimize oxidative side reactions that contribute to charring.
-
Question 3: The purification of the final product is proving to be very difficult. What are the best methods for isolating pure 8,9-Dihydro-5H-5,9-methanobenzoannulen-7(6H)-one?
Answer:
Purification can be challenging due to the presence of unreacted starting material, polymeric byproducts, and potentially isomeric ketones.
-
Work-up:
-
PPA Reactions: The work-up of a PPA reaction is crucial. After cooling, the viscous mixture should be carefully quenched by pouring it onto a large amount of crushed ice with vigorous stirring. This will hydrolyze the PPA and make the product extractable.
-
Lewis Acid Reactions: For reactions using Lewis acids like AlCl₃, the work-up involves quenching with ice-water, followed by the addition of concentrated HCl to break up the aluminum-ketone complex.
-
-
Extraction: After quenching, the product should be extracted with a suitable organic solvent like dichloromethane or ethyl acetate. Multiple extractions are recommended to ensure complete recovery.
-
Chromatography: Column chromatography on silica gel is typically the most effective method for purification.
-
Solvent System: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexane, is usually effective. Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute the product.
-
TLC Monitoring: Use TLC to guide the choice of solvent system and to monitor the fractions during column chromatography.
-
-
Crystallization: If the product is a solid and a suitable solvent can be found, recrystallization can be an excellent final purification step to obtain highly pure material.
Frequently Asked Questions (FAQs)
Q1: What is the key precursor for the synthesis, and how is it prepared?
A1: The primary precursor for the intramolecular Friedel-Crafts acylation is 2-(2-phenylethyl)cyclohexanecarboxylic acid . The synthesis of this precursor itself is a multi-step process that can be a source of challenges. A potential synthetic route is outlined below:
Caption: Simplified precursor synthesis workflow.
Q2: What are the main limitations of the Friedel-Crafts acylation for this specific synthesis?
A2: The general limitations of Friedel-Crafts reactions apply here, with some specific considerations for this intramolecular cyclization:
-
Steric Hindrance: The formation of the bridged ring system is sterically demanding, which can slow down the reaction and require more forcing conditions, increasing the likelihood of side reactions.
-
Ring Strain: The product contains a strained bicyclo[3.3.1]nonane system, which means the transition state leading to its formation will be high in energy, contributing to a potentially low yield.
-
Deactivation: The aromatic ring must not contain any strongly deactivating substituents, as this will prevent the electrophilic aromatic substitution from occurring.[5]
Q3: Are there any alternative synthetic routes to the benzobicyclo[3.3.1]nonane core?
A3: Yes, while intramolecular Friedel-Crafts acylation is a common approach, other methods have been developed for constructing the bicyclo[3.3.1]nonane framework, which could potentially be adapted. These include:
-
Robinson Annulation type strategies: These involve the reaction of a cyclohexanone derivative with an α,β-unsaturated ketone or aldehyde.[6]
-
Domino Carbocation Migration/Interrupted Ritter Reaction: More complex, modern methods involving cascade reactions have been reported for the synthesis of related benzobicyclo[3.3.1]nonene systems.[5][7] These are generally more intricate and may not be as straightforward for large-scale synthesis.
-
Palladium-catalyzed intramolecular α-arylation: This involves the cyclization of a ketone enolate onto an aromatic ring.[3]
Q4: What spectroscopic data can I expect for the final product?
-
¹H NMR:
-
Aromatic protons in the range of 7.0-7.5 ppm.
-
Multiple complex multiplets for the aliphatic protons of the bicyclic system in the range of 1.5-3.5 ppm. The bridgehead protons would likely be distinct.
-
-
¹³C NMR:
-
A carbonyl carbon signal around 200-210 ppm.
-
Aromatic carbon signals in the 125-140 ppm region.
-
Several aliphatic carbon signals in the 20-50 ppm range.
-
-
IR Spectroscopy:
-
A strong carbonyl (C=O) stretch around 1700-1720 cm⁻¹.
-
C-H stretches for the aromatic and aliphatic portions.
-
Aromatic C=C stretches in the 1450-1600 cm⁻¹ region.
-
-
Mass Spectrometry: The molecular ion peak (M+) should correspond to the molecular weight of C₁₂H₁₂O (172.22 g/mol ).
It is highly recommended to perform a full characterization using a combination of these techniques to confirm the structure of the synthesized product.
Quantitative Data Summary
| Parameter | PPA Catalyzed Cyclization | Lewis Acid Catalyzed Cyclization |
| Precursor | Carboxylic Acid | Acyl Chloride |
| Catalyst | Polyphosphoric Acid (PPA) | AlCl₃, TiCl₄, etc. |
| Catalyst Stoichiometry | Acts as solvent/catalyst | >1 equivalent |
| Typical Temperature | 100 - 140 °C | 0 °C to room temperature |
| Key Challenge | High viscosity, potential charring | Strict anhydrous conditions required |
Experimental Protocols
Protocol 1: Intramolecular Friedel-Crafts Acylation using Polyphosphoric Acid (PPA)
-
Place 2-(2-phenylethyl)cyclohexanecarboxylic acid (1.0 eq) in a round-bottom flask equipped with a mechanical stirrer and a reflux condenser with a drying tube.
-
Add polyphosphoric acid (PPA) (approximately 10-20 times the weight of the carboxylic acid). Note: PPA is highly viscous and difficult to handle.
-
Heat the reaction mixture to 120-130°C with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate solvent system).
-
After completion, cool the reaction mixture to about 80°C and carefully pour it onto a large excess of crushed ice with vigorous stirring.
-
Allow the mixture to stir until the PPA is fully hydrolyzed and the ice has melted.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL), followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield 8,9-Dihydro-5H-5,9-methanobenzoannulen-7(6H)-one.
References
- Muratake, H., & Natsume, M. (1997). Palladium-Catalyzed Intramolecular α-Arylation of Aliphatic Ketones. Tetrahedron Letters, 38(43), 7581.
- Silveira, C. C., Braga, A. L., Kaufman, T. S., & et al. (2004). Synthetic approaches to 2-tetralones. Tetrahedron, 60(38), 8295.
- Sun, Z., Song, C., Meng, Y., & Dou, Y. (2024). Synthesis of 2,3-Benzobicyclo[3.3.1]non-2-enes via a Cascade of Domino Carbocation Migration/Interrupted Ritter Reaction and Dienone-Phenol Rearrangement. The Journal of Organic Chemistry, 89(19), 14520-14526.
- Sun, Z., Song, C., Meng, Y., & Dou, Y. (2024). Supporting Information for Synthesis of 2,3-Benzobicyclo[3.3.1]non-2-enes via a Cascade of Domino Carbocation Migration/Interrupted Ritter Reaction and Dienone-phenol Rearrangement. Amazon S3.
- Angle, S. R., & Louie, M. S. (1991). A systematic study of benzyl cation initiated cyclization reactions. The Journal of Organic Chemistry, 56(8), 2853-2866.
- BenchChem. (2025).
- ScienceMadness.org. Polyphosphoric Acid.
- Mendoza, L., et al. (2023). Polyphosphoric Acid in Organic Synthesis.
- Wikipedia. (2023). Friedel–Crafts reaction.
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- 4. US20230285407A1 - Vareniciline compound and process of manufacture thereof - Google Patents [patents.google.com]
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- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis of 2,3-Benzobicyclo[3.3.1]non-2-enes via a Cascade of Domino Carbocation Migration/Interrupted Ritter Reaction and Dienone-Phenol Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Intramolecular Friedel-Crafts Cyclization
Welcome to the technical support center for intramolecular Friedel-Crafts cyclization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful ring-forming reaction. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction yields and achieve your synthetic goals.
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to resolving common issues encountered during intramolecular Friedel-Crafts cyclization experiments.
Issue 1: Low to No Product Yield
A low or nonexistent yield is one of the most frequent challenges. Several factors can contribute to this outcome.
Q: My intramolecular Friedel-Crafts reaction is not working, or the yield is disappointingly low. What are the most common causes?
A: Low yields in intramolecular Friedel-Crafts reactions can often be traced back to a few key factors:
-
Deactivated Aromatic Ring: The fundamental mechanism of the reaction is electrophilic aromatic substitution. If your aromatic ring possesses strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), its nucleophilicity is significantly reduced, hindering the cyclization.[1][2]
-
Inactive Catalyst: Lewis acid catalysts, particularly aluminum chloride (AlCl₃), are extremely sensitive to moisture.[1][2] Any trace of water in your solvent, reagents, or glassware will deactivate the catalyst, leading to reaction failure.
-
Insufficient Catalyst (for Acylations): In intramolecular Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid.[2][3] This sequestration means that a stoichiometric amount, or even an excess, of the catalyst is often required, contrary to the catalytic amounts used in alkylations.
-
Unfavorable Ring Size: The formation of 5- and 6-membered rings is generally favored in intramolecular Friedel-Crafts reactions.[1][4] Attempting to form smaller or larger rings can be thermodynamically and kinetically challenging, often leading to side reactions or recovery of starting material.[4]
-
Poor Leaving Group: If your starting material is an alcohol, a sufficiently strong acid is necessary to facilitate the formation of the carbocation by protonating the hydroxyl group and enabling its departure as water.[1] In some cases, it's more effective to first convert the alcohol to a better leaving group, like a halide or tosylate.
Troubleshooting Workflow for Low/No Yield
Here is a logical workflow to diagnose and solve low-yield issues.
Caption: Troubleshooting workflow for low or no product yield.
Issue 2: Formation of Multiple Products
The appearance of unexpected side products can complicate purification and reduce the yield of the desired compound.
Q: I'm observing multiple products in my reaction mixture. What are the likely side reactions, and how can I suppress them?
A: The formation of multiple products often points to issues with carbocation stability and regioselectivity, particularly in intramolecular Friedel-Crafts alkylations.
-
Carbocation Rearrangement (Alkylation): Primary carbocations formed from alkyl halides or alcohols are prone to rearrangement via hydride or alkyl shifts to form more stable secondary or tertiary carbocations.[5] This leads to cyclized products with a different carbon skeleton than expected.
-
Solution: A reliable strategy to circumvent this is to switch to an intramolecular Friedel-Crafts acylation followed by reduction (e.g., Clemmensen or Wolff-Kishner reduction).[1][3] The acylium ion intermediate is resonance-stabilized and does not undergo rearrangement.[3] Alternatively, lowering the reaction temperature may favor the kinetic, unrearranged product.[1]
-
-
Lack of Regioselectivity: If the aromatic ring has multiple potential sites for cyclization, a mixture of regioisomers can be formed.
-
Solution: The choice of solvent and Lewis acid can influence regioselectivity.[1] For instance, in some acylations of naphthalene, non-polar solvents favor kinetic control, while polar solvents can lead to the thermodynamic product.[6] Steric hindrance can also be used to direct the cyclization to a less hindered position.[1]
-
-
Polyalkylation: Since the product of an alkylation is often more reactive than the starting material (due to the electron-donating nature of the newly added alkyl group), further alkylation can occur.[5][7] While less common in intramolecular reactions due to geometric constraints, intermolecular side reactions can happen at high concentrations.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right Lewis acid for my reaction?
A1: The choice of Lewis acid is critical and depends on the reactivity of your substrate.[1]
| Catalyst Type | Examples | Best For | Considerations |
| Strong Lewis Acids | AlCl₃, FeCl₃ | Less reactive or deactivated aromatic rings. | Highly moisture-sensitive. Can promote side reactions with sensitive substrates.[1] |
| Milder Lewis Acids | In(III) salts, Zn(II) salts, BF₃·OEt₂ | Highly reactive or sensitive substrates to avoid decomposition or side reactions.[1][8] | May require higher temperatures or longer reaction times for less reactive substrates.[9] |
| Brønsted Acids | H₂SO₄, Polyphosphoric Acid (PPA), Methanesulfonic acid | Precursors containing alcohols or carboxylic acids. | Can be highly corrosive and require careful handling. PPA is very viscous.[1][10] |
Indium(III) salts, for example, have shown remarkable efficiency for cyclizing allylic bromides even onto deactivated aromatic rings under mild conditions.[8]
Q2: What is the role of the solvent, and which one should I use?
A2: The solvent can significantly impact the reaction's success.
-
Polarity: Non-polar solvents like dichloromethane (CH₂Cl₂) and carbon disulfide (CS₂) are most common.[1] They are effective at solvating the starting materials without strongly complexing with the Lewis acid.
-
Regioselectivity: As mentioned, the solvent can influence the product ratio in cases where multiple isomers can form. For example, in the acylation of naphthalene, switching from a non-polar solvent like CS₂ (favors alpha-substitution) to a polar one like nitrobenzene can favor the more thermodynamically stable beta-substituted product.[6]
-
Complexation: Highly polar solvents like nitrobenzene can sometimes be used, but they can also form complexes with the Lewis acid, potentially reducing its catalytic activity.[1]
Q3: My aromatic ring has both activating and deactivating groups. Where will the cyclization occur?
A3: In a competition between an activating group (e.g., -OR, -R) and a deactivating group (e.g., -NO₂, -COR), the activating group will typically control the position of the electrophilic attack.[11] The electron-donating nature of the activating group stabilizes the arenium ion intermediate more effectively, directing the cyclization to a position ortho or para to it.[11] Steric hindrance from bulky groups can then further influence whether the ortho or para position is favored.[11]
Q4: Can I use a carboxylic acid directly for an intramolecular acylation?
A4: Yes, this is a common and effective method, often referred to as the Haworth synthesis when used in a sequence to build polycyclic systems.[3] Strong Brønsted acids like polyphosphoric acid (PPA) or methanesulfonic acid are typically used to promote this cyclization.[10] The acid protonates the carboxylic acid, which then loses water to form the reactive acylium ion in situ. Alternatively, the carboxylic acid can be converted to an acyl chloride (e.g., using thionyl chloride or oxalyl chloride) prior to the cyclization, which can sometimes lead to higher yields under milder Lewis acidic conditions.[1]
Experimental Protocols
Protocol 1: Intramolecular Friedel-Crafts Acylation using Polyphosphoric Acid (PPA)
This protocol is adapted for the cyclization of 3-phenylpropanoic acid to α-indanone.
Materials:
-
3-Phenylpropanoic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, place 3-phenylpropanoic acid (1.0 eq).
-
Carefully add polyphosphoric acid (approx. 10 times the weight of the carboxylic acid). Note: PPA is highly viscous and difficult to handle.
-
Heat the mixture to 80-100°C with efficient stirring for 1-2 hours. Reaction progress can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Very carefully and slowly, pour the viscous mixture onto crushed ice in a beaker to quench the reaction and decompose the PPA.
-
Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3x volumes).
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[10]
-
Purify the resulting crude α-indanone by column chromatography or vacuum distillation.[10]
Protocol 2: Intramolecular Friedel-Crafts Alkylation using AlCl₃
This protocol describes the general procedure for the cyclization of a phenylalkyl chloride.
Materials:
-
(4-chlorobutyl)benzene (or similar substrate)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane
-
Ice-cold water
-
1 M HCl
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a flame-dried, three-neck flask equipped with a stir bar, reflux condenser, and nitrogen inlet.
-
Dissolve the (4-chlorobutyl)benzene (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add anhydrous AlCl₃ (1.1 eq) in small portions. Caution: The addition is exothermic and will generate HCl gas.[12]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Gentle heating may be required to drive the reaction to completion.[12] Monitor by TLC or GC.
-
Once complete, cool the mixture in an ice bath and cautiously quench the reaction by the slow addition of ice-cold water, followed by 1 M HCl.[12]
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[12]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.[12]
-
Purify the crude product by vacuum distillation or column chromatography.[12]
General Workflow for Intramolecular Friedel-Crafts Reaction
Caption: General experimental workflow.
References
-
Friedel–Crafts reaction. Wikipedia. Available from: [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. 2018;8(70):40402-40432. Available from: [Link]
-
Solvent Effects in Friedel–Crafts Reaction. Chemistry Stack Exchange. Available from: [Link]
-
Remarkably Mild and Efficient Intramolecular Friedel-Crafts Cyclization Catalyzed by In(III). National Institutes of Health. Available from: [Link]
-
Reactions of Aromatic Compounds. Eastern Mediterranean University Open Courses. Available from: [Link]
-
Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Available from: [Link]
-
Activating and Deactivating Groups. Chemistry Steps. Available from: [Link]
-
FRIEDEL-CRAFT REACTION: A REVIEW. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available from: [Link]
-
Lewis Acid Catalyzed Ring-Opening Intramolecular Friedel−Crafts Alkylation of Methylenecyclopropane 1,1-Diesters. Organic Letters. 2007;9(24):5023-5025. Available from: [Link]
-
FRIEDEL-CRAFT REACTION: A REVIEW. Semantic Scholar. Available from: [Link]
-
Friedel-Crafts Alkylation Reaction. Mettler Toledo. Available from: [Link]
-
Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[8]annulen-7-ols. National Institutes of Health. Available from: [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Available from: [Link]
-
8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Available from: [Link]
-
EAS Activating and Deactivating Groups. YouTube. Available from: [Link]
Sources
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
byproduct formation in bridged ketone synthesis and its prevention
Technical Support Center: Synthesis of Bridged Ketones
Welcome to the Technical Support Center for Bridged Ketone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions to navigate the complexities of synthesizing bridged ketones and preventing byproduct formation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing in-depth explanations and actionable protocols.
Diels-Alder Reaction Route
Question 1: I'm observing a significant amount of the endo isomer as a byproduct in my Diels-Alder reaction, but I need the exo product. How can I control the stereoselectivity?
Answer:
This is a classic challenge in Diels-Alder reactions involving cyclic dienes, which form bridged bicyclic products.[1][2] The formation of endo and exo stereoisomers is a key consideration.
Understanding the Causality:
-
Kinetic vs. Thermodynamic Control: The endo product is typically the kinetically favored product, meaning it forms faster at lower temperatures.[1][3] This preference is often explained by "secondary orbital interactions," where the electron-withdrawing groups of the dienophile have a favorable interaction with the developing pi-system of the diene in the transition state.[1][3]
-
The exo product is generally the thermodynamically more stable isomer because it experiences less steric hindrance.[4][5] At higher temperatures, the Diels-Alder reaction can be reversible, allowing the initial kinetic product to revert to the starting materials and then reform as the more stable thermodynamic product.[3]
Troubleshooting Protocol:
-
Temperature Adjustment: To favor the exo isomer, you should run the reaction under thermodynamic control. This typically involves using higher temperatures to allow the reaction to reach equilibrium. The exact temperature will depend on the specific diene and dienophile.
-
Lewis Acid Catalysis: In some cases, Lewis acids can influence the exo/endo selectivity. The coordination of a Lewis acid to the dienophile can alter the energies of the transition states, sometimes favoring the exo product.
-
Solvent Effects: While less pronounced than temperature, the solvent can sometimes influence the product ratio. Experimenting with different solvents may be beneficial. Aqueous solvent mixtures have been shown to enhance endo/exo selectivity in some cases.[6]
-
Substituent Effects: The nature of the substituents on both the diene and dienophile can play a significant role in determining the stereoselectivity.[5]
Illustrative Workflow for Optimizing Exo Selectivity:
Caption: Workflow for optimizing exo product formation.
Question 2: My Diels-Alder reaction is sluggish, and I'm getting low yields of the desired bridged ketone precursor. What can I do to improve the reaction rate and yield?
Answer:
Low reactivity in Diels-Alder reactions is a common issue, often related to the electronic nature of the reactants or reaction conditions.
Understanding the Causality:
-
Electron Demand: The classic Diels-Alder reaction proceeds most efficiently between an electron-rich diene and an electron-deficient dienophile (a "normal demand" Diels-Alder).[7][8] If both components are electron-rich or electron-poor, the reaction will be slow.
-
Diene Conformation: For the reaction to occur, the diene must be in the s-cis conformation.[8] Dienes that are locked in an s-trans conformation or have a low population of the s-cis conformer will be unreactive.
-
Steric Hindrance: Bulky substituents on the diene or dienophile can sterically hinder the approach of the two components, slowing down the reaction.
Troubleshooting Protocol:
-
Electronic Modification:
-
If your diene is electron-poor, consider adding electron-donating groups.
-
If your dienophile is electron-rich, add electron-withdrawing groups (e.g., esters, ketones, nitriles) to increase its reactivity.[8]
-
-
Catalysis: Lewis acids can catalyze the reaction by coordinating to the dienophile, making it more electron-deficient and accelerating the reaction.
-
High Pressure: Applying high pressure can increase the reaction rate by forcing the molecules closer together.
-
Solvent Choice: While often run neat or in non-polar solvents, polar or aqueous solvents can sometimes accelerate the reaction.
-
Temperature: Increasing the temperature can increase the reaction rate, but be mindful of the potential for retro-Diels-Alder reactions at very high temperatures.[7]
Data Summary: Factors Influencing Diels-Alder Reactivity
| Factor | To Increase Reactivity | Potential Byproducts/Issues |
| Electronics | Use electron-donating groups on diene, electron-withdrawing on dienophile. | May alter regioselectivity. |
| Catalysis | Add a Lewis acid. | Can affect stereoselectivity; catalyst removal required. |
| Pressure | Increase pressure. | Requires specialized equipment. |
| Temperature | Increase temperature. | May favor thermodynamic byproducts; risk of retro-reaction. |
Intramolecular Aldol Condensation Route
Question 3: I am attempting an intramolecular aldol condensation to form a bridged ketone, but I'm observing polymerization and other side products instead of the desired cyclic product.
Answer:
Intramolecular aldol reactions are powerful for forming rings, but are susceptible to competing intermolecular reactions and other side reactions if not properly controlled.[9][10]
Understanding the Causality:
-
Ring Strain: The success of an intramolecular aldol reaction is highly dependent on the formation of a stable ring, typically 5- or 6-membered rings.[9][10][11] Attempts to form smaller (3- or 4-membered) or larger, strained rings can lead to the predominance of intermolecular side reactions.
-
Concentration: High concentrations of the starting dicarbonyl compound will favor intermolecular reactions, leading to polymerization.
-
Multiple Enolizable Positions: If the starting material has multiple acidic alpha-protons, different enolates can form, potentially leading to a mixture of products with different ring sizes.[12]
Troubleshooting Protocol:
-
High Dilution Conditions: To favor the intramolecular reaction, perform the reaction at very low concentrations. This can be achieved by slowly adding the substrate to a large volume of the base solution.
-
Choice of Base and Temperature: The choice of base and reaction temperature can influence which proton is removed and the rate of the reaction. Experiment with different bases (e.g., LDA, NaOH, NaH) and temperatures to find the optimal conditions for the desired cyclization.
-
Directed Aldol Strategies: If multiple enolates are possible, consider using a directed aldol approach. This might involve pre-forming a specific enolate (e.g., as a silyl enol ether) before initiating the cyclization.
-
Pre-reaction Analysis: Before starting, analyze the starting dicarbonyl to predict the possible ring sizes that can be formed from the different enolizable positions.[12] Prioritize conditions that favor the formation of a 5- or 6-membered ring.
Reaction Pathway Diagram:
Caption: Competing pathways in aldol reactions.
Ring-Closing Metathesis (RCM) Route
Question 4: My Ring-Closing Metathesis (RCM) reaction to form a bridged ketone is not going to completion, and I'm recovering starting material. What could be the issue?
Answer:
Incomplete conversion in RCM is often due to catalyst deactivation or an unfavorable reaction equilibrium.[13][14]
Understanding the Causality:
-
Catalyst Poisons: Grubbs-type catalysts are sensitive to certain functional groups and impurities.[15] Amines, phosphines, and some sulfur-containing compounds can act as poisons.[16] Oxygen can also deactivate the catalyst in solution.[17]
-
Reaction Equilibrium: RCM is a reversible reaction.[14][15] The formation of a volatile byproduct, typically ethylene, drives the reaction forward.[13][14] If ethylene is not efficiently removed, the reaction may not reach completion.
-
Substrate Steric Hindrance: Very bulky substituents near the reacting alkenes can hinder the catalyst's approach and slow down or prevent the reaction.
Troubleshooting Protocol:
-
Purification of Starting Materials: Ensure that your starting diene is free from any potential catalyst poisons. This may involve purification by column chromatography or distillation.
-
Solvent Degassing: Thoroughly degas your solvent before use to remove dissolved oxygen. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial.[17]
-
Ethylene Removal: To drive the equilibrium towards the product, actively remove ethylene from the reaction mixture. This can be done by bubbling a slow stream of an inert gas (e.g., argon) through the solution or by performing the reaction under a vacuum.[17]
-
Catalyst Choice and Loading: If steric hindrance is an issue, consider using a more reactive or sterically less demanding catalyst, such as a second- or third-generation Grubbs catalyst. Increasing the catalyst loading may also improve conversion, but this should be done judiciously due to cost.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of norbornenone derivatives?
A1: In the synthesis of norbornenone, which is often prepared via a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, common byproducts include dicyclopentadiene (from the dimerization of cyclopentadiene), and oligomers.[18] The purification can be challenging due to the chemical equilibria between these components.[18]
Q2: How can I effectively purify my bridged ketone product from unreacted starting materials and byproducts?
A2: The purification strategy depends on the nature of the impurities.
-
Column Chromatography: This is a very common and effective method for separating the desired product from byproducts with different polarities.
-
Distillation: If the product and impurities have sufficiently different boiling points, distillation can be an effective purification method.[19][20]
-
Recrystallization: For solid products, recrystallization can be a highly effective method for achieving high purity.
-
Bisulfite Extraction: For separating ketones from non-carbonyl impurities, a bisulfite extraction can be employed. The ketone forms a charged bisulfite adduct that is soluble in the aqueous layer, allowing for separation.[21]
Q3: Are there any general tips for minimizing byproduct formation in bridged ketone synthesis?
A3: Yes, several general principles can be applied:
-
Optimize Reaction Conditions: Carefully control temperature, concentration, and reaction time.
-
High Purity Reagents: Use high-purity starting materials and solvents to avoid introducing contaminants that can cause side reactions or deactivate catalysts.
-
Inert Atmosphere: For sensitive reactions, especially those involving organometallic catalysts, always work under an inert atmosphere.
-
Stepwise Approach: In complex syntheses, it may be beneficial to isolate and purify intermediates rather than attempting a one-pot reaction, which can lead to a more complex mixture of products.
References
-
Chemistry Steps. Endo and Exo products of Diels-Alder Reaction with Practice Problems. [Link]
-
National Institutes of Health. Orthogonal ring-closing alkyne and olefin metathesis for the synthesis of small GTPase-targeting bicyclic peptides. [Link]
-
ACS Publications. Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters. [Link]
-
ChemTube3D. Diels-Alder reaction - endo vs exo - transition states. [Link]
-
Master Organic Chemistry. Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction?. [Link]
-
National Institutes of Health. Molecular design principles towards exo-exclusive Diels–Alder reactions. [Link]
-
ResearchGate. Endo/exo transition structures (TSs) and products in Diels–Alder (DA).... [Link]
-
Wikipedia. Ring-closing metathesis. [Link]
-
Royal Society of Chemistry. Norborn-2-en-7-ones as physiologically-triggered carbon monoxide-releasing prodrugs. [Link]
-
MDPI. Decomposition of Ruthenium Olefin Metathesis Catalyst. [Link]
-
National Institutes of Health. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
-
Chemistry Steps. Intramolecular Aldol Reactions. [Link]
-
Organic Chemistry Portal. Ring Closing Metathesis (RCM). [Link]
-
Pearson. Diels-Alder Forming Bridged Products: Videos & Practice Problems. [Link]
-
Organic Chemistry Tutor. Intramolecular Aldol Condensation. [Link]
- Google Patents.
-
Wikipedia. Diels–Alder reaction. [Link]
- Google Patents.
-
Chemistry LibreTexts. 23.6: Intramolecular Aldol Reactions. [Link]
-
Chad's Prep. Intramolecular Aldol Reactions. [Link]
-
Master Organic Chemistry. The Diels-Alder Reaction. [Link]
Sources
- 1. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. Diels-Alder Forming Bridged Products Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemtube3d.com [chemtube3d.com]
- 5. Molecular design principles towards exo-exclusive Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
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- 11. Intramolecular Aldol Reactions - Chad's Prep® [chadsprep.com]
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Technical Support Center: Optimization of Catalytic "Cut-and-Sew" Reactions for Polycycle Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for catalytic "cut-and-sew" reactions. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex polycyclic architectures. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established mechanistic principles and field-proven insights.
Introduction: The "Cut-and-Sew" Strategy
Transition-metal-catalyzed "cut-and-sew" transformations represent a powerful and elegant strategy for molecular construction.[1] These reactions forge complex polycyclic scaffolds by cleaving a C-C bond within a strained ring system (the "cut") and subsequently inserting an unsaturated partner (e.g., an alkene, alkyne, or allene) before reforming the ring system (the "sew").[2][3] This approach provides a non-intuitive yet highly efficient route to bridged and fused ring systems commonly found in biologically active molecules.[2] Rhodium, palladium, and nickel catalysts are frequently employed, with their reactivity and selectivity being highly tunable through the careful selection of ligands and reaction conditions.[1][2][3][4]
Mechanistic Overview: The Catalytic Cycle
Understanding the fundamental steps of the catalytic cycle is crucial for effective troubleshooting. While variations exist, the generally accepted mechanism involves three key stages: oxidative addition, migratory insertion, and reductive elimination.
Caption: A generalized catalytic cycle for a "cut-and-sew" reaction.
Troubleshooting Guide
This section addresses specific, common problems encountered during experimentation.
Q1: My reaction shows low or no conversion. What are the primary factors to investigate?
Low conversion is a frequent issue stemming from several potential sources. A systematic approach is essential for diagnosis.
-
Probable Cause 1: Catalyst Inactivity or Decomposition. The metal catalyst is the heart of the reaction. Its activity can be compromised by impurities or improper handling.
-
Solution:
-
Verify Catalyst Quality: Ensure the catalyst precursor (e.g., [Rh(COD)Cl]2, Pd(OAc)2) is from a reliable source and has been stored correctly, typically under an inert atmosphere.
-
Inert Atmosphere: These reactions are often highly sensitive to oxygen and moisture. Ensure your glassware is rigorously dried and the reaction is set up under a robust inert atmosphere (Argon or Nitrogen).[6] Degas all solvents thoroughly before use.
-
-
-
Probable Cause 2: Sub-optimal Ligand Choice. The ligand plays a critical role in tuning the catalyst's electronic and steric properties, influencing every step of the catalytic cycle.[2]
-
Solution:
-
Screen Ligands: If conversion is low, the chosen ligand may not be suitable. A ligand screen is often necessary. For Rhodium-catalyzed reactions, sterically hindered and electron-rich N-heterocyclic carbene (NHC) ligands like SIPr have been shown to be effective where simple phosphines like PPh3 give low yields.[2]
-
Consider Ligand:Metal Ratio: The stoichiometry is crucial. Too little ligand can lead to catalyst decomposition, while too much can inhibit substrate binding. A typical starting point is a 1:1 or 2:1 ligand-to-metal ratio for monodentate ligands.
-
-
-
Probable Cause 3: Inappropriate Reaction Conditions. Temperature and solvent can dramatically affect reaction rates and catalyst stability.[7][8]
-
Solution:
-
Increase Temperature: Many C-C activation steps have a significant activation barrier. Incrementally increasing the reaction temperature (e.g., in 10-20 °C steps) can often initiate the reaction. Monitor for potential side product formation at higher temperatures.
-
Solvent Screening: The solvent affects substrate solubility and can coordinate to the metal center, influencing reactivity.[9] Non-coordinating, higher-boiling solvents like toluene, xylene, or 1,2-dichloroethane (DCE) are common choices.[10] If solubility is an issue, a more polar solvent might be required, but this can change the catalytic cycle.
-
-
Caption: A systematic workflow for troubleshooting low reaction conversion.
Q2: The diastereoselectivity of my polycyclic product is poor. What strategies can I employ to improve it?
Achieving high diastereoselectivity is critical for synthesizing a single, desired stereoisomer. The stereochemistry is often determined during the migratory insertion or reductive elimination steps.[11][12]
-
Probable Cause 1: Insufficient Steric Guidance from Ligand. An achiral ligand may not create a sufficiently biased environment around the metal center to favor one diastereomeric transition state over another.
-
Solution:
-
Increase Ligand Bulk: Employing bulkier ligands can amplify subtle steric differences in the transition states, leading to higher selectivity. For example, moving from PPh3 to a more sterically demanding phosphine or a bulky NHC ligand can be effective.[2]
-
Utilize Chiral Ligands: For asymmetric variants, the use of chiral ligands is essential. Libraries of ligands such as BINAP derivatives can be screened to find one that provides the desired stereochemical outcome.[1]
-
-
-
Probable Cause 2: High Reaction Temperature. At elevated temperatures, the energy difference between the diastereomeric transition states may be insufficient to provide high selectivity, leading to a mixture of products.[13]
-
Solution:
-
Lower the Reaction Temperature: Reducing the temperature can enhance selectivity. This may require a more active catalyst system or longer reaction times to achieve full conversion.
-
Solvent Effects: The solvent can influence the conformation of the metallacyclic intermediates.[7] Screening solvents may reveal an option that pre-organizes the substrate in a way that favors a single stereochemical pathway.
-
-
-
Probable Cause 3: Substrate Control. The inherent structure of the substrate may not provide a strong facial bias for the insertion step.
-
Solution:
-
Modify the Substrate: If possible, installing a temporary bulky group on the substrate can direct the stereochemical outcome. This group can be removed in a subsequent step.
-
Chelation Control: Incorporating a chelating group into the substrate can lock the conformation of the metallacyclic intermediate, providing excellent stereocontrol.[3]
-
-
Q3: My reaction is messy, with multiple side products and/or catalyst decomposition. How can I improve the reaction's cleanliness?
A "messy" reaction often points to competing reaction pathways or catalyst instability.
-
Probable Cause 1: Competing Reaction Pathways. The substrate may be undergoing alternative reactions, such as simple isomerization, dimerization, or a different cycloaddition pathway (e.g., [4+2] instead of the desired "cut-and-sew").[14]
-
Solution:
-
Tune Ligand Electronics: The electronic properties of the ligand can influence the relative rates of competing steps. For example, an electron-poor ligand might favor reductive elimination over other pathways.[12]
-
Additives: Sometimes, additives are required to facilitate the desired pathway. For example, a Lewis acid co-catalyst might accelerate the reductive elimination step.[15] In other cases, a specific counter-ion or salt can stabilize a key intermediate.
-
-
-
Probable Cause 2: Catalyst Decomposition. Blackening of the reaction mixture often indicates the formation of inactive metal nanoparticles (e.g., palladium black).
-
Solution:
-
Ensure Ligand Stability: Some ligands, especially certain phosphines, can be prone to oxidation or degradation at high temperatures. Using more robust ligands like NHCs can mitigate this.
-
Lower Catalyst Loading: While counterintuitive, sometimes a very high catalyst loading can lead to bimolecular decomposition pathways. Optimizing to the lowest effective catalyst loading (e.g., 1-5 mol%) is good practice.[16]
-
Check for Inhibitors: Functional groups on the substrate (e.g., unprotected amines, thiols) can poison the catalyst. Ensure all starting materials are pure and that protecting groups are stable under the reaction conditions.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right metal catalyst (Rh, Pd, Ni) for my system?
The choice of metal is fundamental and depends on the specific C-C bond being activated and the nature of the unsaturated partner.
-
Rhodium (Rh): Often the catalyst of choice for activating C-C bonds in strained rings like cyclobutanones and β-lactams.[1][2] Cationic Rh(I) complexes are highly effective and their reactivity can be tuned with a wide variety of phosphine and NHC ligands.[15][17]
-
Palladium (Pd): Widely used for C-H activation and annulation reactions, which share mechanistic similarities with "cut-and-sew" processes.[4] Pd(0)/Pd(II) cycles are common, particularly in reactions involving cyclopropanes.[1]
-
Nickel (Ni): A more earth-abundant and cost-effective alternative. Ni(0) catalysts are particularly effective for reactions involving cyclobutanones and can sometimes offer complementary reactivity or selectivity compared to Rh and Pd.[1][3]
-
Cobalt (Co) and Ruthenium (Ru): These first- and second-row transition metals are also emerging as viable catalysts for C-H activation and annulation reactions, offering alternative reactivity profiles.[16][18]
| Catalyst Type | Common Precursors | Typical Substrates | Key Advantages |
| Rhodium | [Rh(COD)Cl]2, Rh(CO)2Cl2 | β-Lactams, Cyclobutanones | High activity, well-understood, highly tunable |
| Palladium | Pd(OAc)2, Pd2(dba)3 | Aminocyclopropanes | Excellent for C-H activation, broad functional group tolerance |
| Nickel | Ni(COD)2 | Cyclopropyl ketones, Cyclobutenones | Cost-effective, unique reactivity |
Q2: What is the role of additives like salts or acids/bases?
Additives can play several crucial roles:
-
Silver Salts (e.g., AgSbF6, AgOTf): Used with neutral catalyst precursors like [Rh(COD)Cl]2 to generate a more reactive cationic rhodium species by abstracting the chloride ligand. This "ligandless" or solvent-coordinated cationic metal center is often more electrophilic and reactive.[15]
-
Bases (e.g., Na2CO3, K2CO3): Often required in C-H activation/annulation sequences to act as a proton shuttle or to regenerate the active catalytic species in oxidative cycles.[10]
-
Lewis Acids: Can act as co-catalysts to accelerate key steps, particularly the turnover-limiting reductive elimination.[15]
Q3: How can I identify reaction intermediates to better understand my system?
Characterizing fleeting intermediates is challenging but provides invaluable mechanistic insight.[]
-
NMR Spectroscopy at Low Temperature: By running the reaction at a low temperature where the intermediate is more stable, it may be possible to observe it directly using NMR.[20]
-
Trapping Experiments: An intermediate can be "trapped" by adding a reagent that reacts with it specifically to form a stable, characterizable product.[]
-
High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-MS can sometimes detect charged intermediates directly from the reaction mixture.
-
Computational Chemistry (DFT): Density Functional Theory calculations can model the entire reaction pathway, predict the structures and energies of intermediates and transition states, and help rationalize observed selectivity.[14][21]
Key Experimental Protocols
Protocol 1: General Procedure for a Rhodium-Catalyzed "Cut-and-Sew" Reaction
This protocol provides a general starting point for a reaction using a Rh(I) catalyst. All quantities should be adjusted based on the specific reaction stoichiometry and scale.
-
Glassware Preparation: A Schlenk flask or oven-dried vial equipped with a magnetic stir bar is heated under vacuum and backfilled with argon or nitrogen three times to ensure an inert atmosphere.
-
Reagent Preparation:
-
In the reaction vessel, add the strained ring substrate (1.0 equiv).
-
Add the unsaturated coupling partner (typically 1.1-1.5 equiv).
-
If required, add any solid additive (e.g., a base).
-
-
Catalyst and Ligand Addition:
-
In a separate vial, weigh the catalyst precursor (e.g., [Rh(COD)Cl]2, 2.5 mol%) and the ligand (e.g., SIPr, 5.5 mol%).
-
This is best done inside a glovebox to prevent exposure to air and moisture.
-
-
Solvent Addition:
-
Add anhydrous, degassed solvent (e.g., 1,2-dichloroethane) to the reaction vessel containing the substrates via a gas-tight syringe.
-
Add a portion of the solvent to the catalyst/ligand mixture and then transfer this solution to the main reaction vessel via syringe. Rinse the catalyst vial with the remaining solvent to ensure complete transfer.
-
-
Reaction Execution:
-
Seal the vessel tightly.
-
Place the reaction vessel in a pre-heated oil bath or heating block at the desired temperature (e.g., 80 °C).
-
Stir the reaction for the specified time (e.g., 12-24 hours).
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by taking aliquots (via syringe) and analyzing by TLC, GC-MS, or ¹H NMR.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired polycycle.[22]
-
-
Characterization: Characterize the final product using NMR spectroscopy, HRMS, and, if possible, X-ray crystallography to confirm its structure and stereochemistry.[23][24]
References
- Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Deriv
- Catalytic C-H Activation. Chemistry Letters - Oxford Academic.
- “Cut-and-Sew” Reactions of β-Lactams via C–C Bond Activation.
- Palladium-Catalyzed Annulations via Sequential C–H Activations of C(sp2)–H/C(sp3).
- Cobalt‐Catalyzed Annulation Reactions via C‐H Bond Activation.
- Recent Advances in Ruthenium(II)‐Catalyzed C−H Bond Activation and Alkyne Annulation Reactions.
- “Cut and Sew” Transformations via Transition-Metal-Catalyzed Carbon–Carbon Bond Activation.
- Sustainable cycloaliphatic polyurethanes: from synthesis to applications. Chemical Society Reviews (RSC Publishing).
- Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis. Benchchem.
- Troubleshooting diastereoselectivity in 3-Butylcyclohex-2-en-1-ol synthesis. Benchchem.
- The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account. MDPI.
- “Cut and Sew” Transformations via Transition-Metal-Catalyzed Carbon–Carbon Bond Activ
- Characterization of a Silver Vinylcarbene Intermediate in Carbene–Alkyne Metathesis and Its Concerted C(sp2)–H Bond Insertion. Journal of the American Chemical Society.
- "Cut-and-Sew" Reactions of β-Lactams via C-C Bond Activation.
- Custom Reaction Development. BOC Sciences.
- “Cut and sew” C−C activation strategy according to Dong and co‐workers.
- Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures - PMC. NIH.
- Newly designed ligands for a catalytic reaction to synthesize drugs and useful compounds. Gwangju Institute of Science and Technology.
- Rhodium-catalyzed (5+2) and (5+1) cycloadditions using 1,4-enynes as the five-carbon building blocks - PMC. NIH.
- Identifying Intermediates in a Reaction Mechanism. BOC Sciences.
- A study of cyclic carbonate aminolysis at room temperature: effect of cyclic carbonate structures and solvents on polyhydroxyurethane synthesis. Polymer Chemistry (RSC Publishing).
- Mechanistic Studies on Rhodium-Catalyzed Chemoselective Cycloaddition of Ene-Vinylidenecyclopropanes: Water-Assisted Proton Transfer - PMC. PubMed Central.
- Green chemistry concept: Applications of catalysis in pharmacuetical industry.
- Rhodium‐Catalyzed [4+2+1] Cycloaddition of In Situ Generated Ene/Yne‐Ene‐Allenes and CO. Wiley Online Library.
- "Synthesis and Characterization of Polycyclic Aromatic Hydrocarbon ( Pa" by Ruixiao Gao. University of Wyoming.
- Mechanistic insights into the rhodium catalysed dehydrogenative cycloaddition of cyano-yne-allene substr
- Full article: Combined Experimental and Computational Study of Polycyclic Aromatic Compound Aggregation: The Impact of Solvent Composition. Taylor & Francis Online.
- Understanding the reactivity of polycyclic aromatic hydrocarbons and rel
- Analysis of key intermediates in the growth of polycyclic aromatic hydrocarbons using the parameter-selected merged model.
- Investigating the diastereoselective synthesis of a macrocycle under Curtin–Hammett control.
- Diastereoselective reaction to construct polycyclic spiroindolines from 3-(2-isocyanoethyl)indoles and ynones. New Journal of Chemistry (RSC Publishing).
- Temperature and Time Dependence of the Solvent-Induced Crystalliz
- Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. PubMed Central.
- New Catalytic Routes to Polysilazane Precursors to Silicon Nitride and Rel
- Synthesis, Characterization, and Structural Aspects of a Novel Benzo[b]fluoranthene Hapten for PAHs. American Chemical Society.
- How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. YouTube.
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Technical Support Center: Purification of Highly Strained Organic Compounds
Welcome to the technical support center for the purification of highly strained organic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with isolating these fascinating yet often unstable molecules. The inherent ring strain in compounds like cyclopropanes and cyclobutanes, imparts unusual reactivity that can make purification a significant hurdle.[1][2][3] This resource provides troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities, grounded in established scientific principles and practical laboratory experience.
Section 1: Troubleshooting Flash Column Chromatography of Strained Compounds
Flash column chromatography is a cornerstone of purification in organic synthesis.[4][5][6] However, the acidic nature of standard silica gel and the potential for thermal decomposition can be detrimental to strained systems. This section addresses common problems encountered during chromatographic purification.
Q1: My strained compound appears to be decomposing on the silica gel column. How can I prevent this?
A1: Decomposition on silica gel is a frequent issue, often due to the acidic nature of the stationary phase. Here’s a systematic approach to troubleshoot and mitigate this problem:
-
Deactivation of Silica Gel: The acidity of silica gel can be neutralized or "deactivated." A common method is to add a small percentage of a basic modifier, like triethylamine or pyridine (typically 0.1-1%), to your eluent system.[6] This is particularly effective for compounds with acid-sensitive functional groups.
-
Alternative Stationary Phases: If deactivation is insufficient, consider alternative, less acidic stationary phases.
-
Alumina: Available in neutral, basic, and acidic forms, allowing you to match the stationary phase to your compound's stability profile.
-
Florisil®: A magnesium silicate-based adsorbent that is generally less acidic than silica gel.
-
-
Stability Test (2D TLC): Before committing to a column, you can assess your compound's stability on silica gel using two-dimensional thin-layer chromatography (2D TLC). Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If the compound is unstable, you will see degradation products that are not on the diagonal.[7]
Q2: My compound is streaking or showing poor separation on the column, even with a good solvent system on TLC. What's going wrong?
A2: Poor separation or band broadening on a column, despite promising TLC results, can stem from several factors related to both the compound's nature and column packing technique.
Troubleshooting Steps:
-
Column Packing: Ensure the column is packed uniformly without any cracks or channels. Air bubbles trapped in the silica gel bed can lead to poor separation.[5]
-
Sample Loading: The sample should be loaded in a minimal amount of solvent to ensure a narrow starting band.[6] "Dry loading," where the compound is adsorbed onto a small amount of silica gel before being added to the column, can significantly improve resolution.[8]
-
Solvent System: While TLC is a good starting point, the optimal solvent system for a column may differ slightly. Sometimes, a slightly less polar solvent system than what gives ideal TLC separation can improve resolution on the column.
-
Compound Solubility: If your compound has low solubility in the eluent, it can lead to streaking. Consider a different solvent system where your compound is more soluble, while still maintaining good separation from impurities.
Q3: I'm trying to purify a volatile strained compound, and I'm losing a significant amount of product during purification. What can I do?
A3: The volatility of some strained compounds, especially small-ring systems, poses a challenge for purification. Here are some strategies to minimize loss:
-
Low-Temperature Chromatography: If possible, perform the chromatography in a cold room or using a jacketed column with a circulating coolant. This will reduce the vapor pressure of your compound and the solvents.
-
Solvent Choice: Use less volatile solvents in your eluent system. For example, heptane can be a substitute for hexane.
-
Careful Solvent Removal: When concentrating the fractions, use a rotary evaporator with a well-controlled vacuum and a cold trap. Avoid excessive heating of the water bath. For highly volatile compounds, it may be necessary to remove the solvent at reduced temperature.
Section 2: Crystallization Strategies for Strained Molecules
Crystallization is a powerful purification technique for solid compounds, offering the potential for very high purity.[9][10] However, the unique structural features of strained molecules can sometimes make crystallization challenging.
Q1: I'm having difficulty finding a suitable solvent system to crystallize my strained compound. What is a good general approach?
A1: Finding the right crystallization solvent is often a matter of systematic trial and error. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[10]
Systematic Approach to Solvent Screening:
-
Start with Single Solvents: Test the solubility of a small amount of your compound in a range of common laboratory solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol).
-
Utilize Solvent Pairs: If a single solvent doesn't work, a binary solvent system is often effective. Dissolve your compound in a small amount of a "good" solvent (one in which it is highly soluble). Then, slowly add a "poor" solvent (one in which it is insoluble) until the solution becomes cloudy (the point of saturation). Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.
Common Crystallization Solvent Pairs:
| Good Solvent | Poor Solvent |
| Dichloromethane | Hexane/Pentane |
| Ethyl Acetate | Hexane/Heptane |
| Acetone | Water |
| Methanol | Diethyl Ether |
Q2: My compound oils out instead of forming crystals. How can I promote crystal formation?
A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated or cools too quickly.
Techniques to Promote Crystallization:
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.[11]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The small scratches provide nucleation sites for crystal growth.
-
Seeding: If you have a few crystals of the pure compound, add one or two to the cooled, saturated solution to induce crystallization.
-
Reduce Solvent Volume: If the solution is not sufficiently saturated, slowly evaporate some of the solvent to increase the concentration of your compound.
Section 3: Handling and Stability of Purified Strained Compounds
The reactivity that makes strained compounds interesting synthetically also makes them prone to degradation upon storage.[1][12] Proper handling and storage are crucial to maintain the purity of your isolated material.
Q1: My purified strained compound is decomposing upon storage. What are the best practices for storing these sensitive molecules?
A1: The stability of strained compounds can be compromised by exposure to air, moisture, light, and heat.
Recommended Storage Procedures:
-
Inert Atmosphere: Store sensitive compounds under an inert atmosphere of nitrogen or argon.[13][14][15] This can be achieved by storing the compound in a vial inside a glovebox or by using a Schlenk flask.
-
Low Temperature: Store the compound in a freezer, preferably at -20°C or lower, to minimize thermal decomposition.
-
Protection from Light: Use amber-colored vials or wrap the vial in aluminum foil to protect light-sensitive compounds.
-
Solvent-Free Storage: Whenever possible, store the compound as a neat solid. If it must be stored in solution, use a dry, degassed solvent.
Section 4: Frequently Asked Questions (FAQs)
Q1: Can I use protecting groups to facilitate the purification of a strained molecule?
A1: Yes, using a protecting group can be an excellent strategy.[16][17] A protecting group can temporarily mask a reactive functional group on your strained molecule, making it more stable to the purification conditions.[16] The ideal protecting group should be easy to install, stable to the purification method (e.g., chromatography), and easy to remove under mild conditions that do not affect the strained core.[18]
Q2: What are some common impurities I should look out for after synthesizing a strained compound?
A2: Besides unreacted starting materials and by-products from the reaction, be aware of impurities that can arise from the decomposition of your strained product. Also, residual metal catalysts from the synthesis can be a source of impurity.[19]
Q3: How do I confirm the purity and identity of my purified strained compound?
A3: A combination of analytical techniques is essential for characterizing your purified compound.[20][21][22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of your compound and assessing its purity.
-
Mass Spectrometry (MS): Provides information about the molecular weight of your compound.
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.
-
Melting Point: A sharp melting point range is a good indicator of purity for a solid compound.[20]
Visualizing the Workflow
Troubleshooting Chromatography of Strained Compounds
Caption: A flowchart for troubleshooting common issues in the chromatography of strained compounds.
Decision Tree for Crystallization
Caption: A decision tree for troubleshooting the crystallization of strained organic compounds.
References
-
Borys, A. (2024, October 15). 5: Inert Atmosphere Filtrations. Chemistry LibreTexts. [Link]
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El-Faham, A. (2013, August 6). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). ChemistryViews. [Link]
-
Inert Corporation. (n.d.). Inert gas purification techniques. [Link]
-
Oxford Academic. (2023, October 31). 7 General techniques for handling air-sensitive compounds. [Link]
-
Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. [Link]
-
Allen. (n.d.). Purification of Organic Compounds- Purification Methods in Chemistry. [Link]
-
EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. [Link]
-
BYJU'S. (2019, October 16). methods of purification of organic compounds. [Link]
-
Research and Reviews. (2021, September 6). Purification Methods of Organic Compounds. [Link]
-
Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. [Link]
-
Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. [Link]
-
College of Engineering Safety. (n.d.). Standard operating procedure Flash column chromatography. [Link]
-
LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Thoss, V. (2015, April 24). Back to Nature with Flash Chromatography. LCGC International. [Link]
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University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Department of Chemistry. [Link]
-
Fantoukh, O. (2019, May 17). Reasons for decomposition of isolated compounds from plant extracts? ResearchGate. [Link]
-
Kocienski, P. (n.d.). Protecting Groups. [Link]
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Royal Society of Chemistry. (n.d.). Protecting groups. [Link]
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Penn State Pressbooks. (n.d.). 2.10 Stability of Cycloalkanes: Ring Strain. Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]
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ACS Publications. (2023, May 4). Dynamic Disorder, Strain, and Sublimation of Crystalline Caged Hydrocarbons from First Principles. Crystal Growth & Design. [Link]
-
De Yoreo, J. J., et al. (2018, July 27). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. ACS Publications. [Link]
-
National Institutes of Health. (2023, July 13). Directional Crystallization of Conjugated Molecules during Coating Processes. PMC. [Link]
-
Overall Science. (2020, September 29). Purification of Organic Compounds. [Link]
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Khan Academy. (n.d.). Stability of cycloalkanes. [Link]
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Chem Help ASAP. (2021, September 20). organic chemistry characterization data. YouTube. [Link]
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KPU Pressbooks. (n.d.). 4.2 Cycloalkanes and Their Relative Stabilities. Organic Chemistry I. [Link]
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Wikipedia. (n.d.). Protecting group. [Link]
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LearnPEDIA. (2014, December 8). 1 Characterization Of Organic Compounds. YouTube. [Link]
-
Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. [Link]
-
Indian Institute of Technology Bombay. (2020, October 26). Protecting Groups. [Link]
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National Institutes of Health. (2021, October 20). Understanding stress-induced disorder and breakage in organic crystals: beyond crystal structure anisotropy. PMC. [Link]
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ACS Publications. (n.d.). A survey of strained organic molecules. Chemical Reviews. [Link]
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Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. [Link]
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Cytiva Life Sciences. (2025, March 3). Challenges in recombinant protein purification PD. [Link]
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Bio-Radiations. (2024, August 13). Strategies to Address Large Molecule Purification Challenges. [Link]
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BioProcess International. (n.d.). Strategies to Address Large Molecule Purification Challenges: Case Studies on Plasma Proteins and Virus Purification. [Link]
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ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link]
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Labcompare.com. (2023, April 11). Overcoming Challenges and Improving Efficiency in Protein Purification. [Link]
-
ResearchGate. (2025, August 9). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. [Link]
-
Reddit. (n.d.). What are some practical ways to purify complex compounds other than column chromatography? r/chemistry. [Link]
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University of Rochester. (n.d.). Troubleshooting: Flash Column Chromatography. Department of Chemistry. [Link]
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managing ring strain during the synthesis of benzonorbornadiene analogs
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of benzonorbornadiene analogs. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of these valuable but challenging molecules. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of managing ring strain and achieving successful synthetic outcomes.
Understanding the Core Challenge: Ring Strain
Benzonorbornadiene and its analogs are bicyclic compounds characterized by significant ring strain.[1] This inherent strain arises from the distortion of bond angles from their ideal tetrahedral (109.5°) or trigonal planar (120°) geometries.[1] While this strain is the driving force for useful reactions like ring-opening metathesis polymerization (ROMP), it also presents considerable synthetic hurdles.[2][3] Understanding and managing this strain is paramount for successful synthesis.
The total ring strain energy in the norbornane framework is approximately 16.6 kcal/mol, and this value can be even higher in substituted analogs.[1] This energy is a combination of:
-
Angle Strain (Baeyer Strain): Deviation of bond angles from the ideal values.[1]
-
Torsional Strain (Pitzer Strain): Eclipsing interactions between substituents on adjacent atoms.[1]
-
Transannular Strain (Prelog Strain): Steric interactions across the ring.[1]
This guide will address common issues related to these strain-induced challenges in a practical question-and-answer format.
Troubleshooting Guide & FAQs
FAQ 1: My Diels-Alder reaction to form the benzonorbornadiene skeleton is low-yielding or failing. What are the likely causes and how can I fix it?
This is a very common issue, often stemming from the specific nature of the Diels-Alder reaction when forming strained bicyclic systems.
Answer:
Low yields in the Diels-Alder cycloaddition for benzonorbornadiene synthesis typically point to one of several factors related to the diene, the dienophile (in this case, a benzyne intermediate), or the reaction conditions.
Causality & Troubleshooting Steps:
-
Inefficient Benzyne Generation: Benzyne is a highly reactive and short-lived intermediate that must be generated and trapped in situ.[4] Inefficient formation is a primary culprit for low yields.
-
Troubleshooting:
-
Precursor Choice: Aryl halides (o-dihaloaromatics) are common precursors.[5] Ensure your starting material is pure.
-
Organolithium Reagent: Use freshly titrated n-butyllithium (n-BuLi) or other strong bases. The stoichiometry is critical.
-
Temperature Control: The metal-halogen exchange to form the aryllithium intermediate is typically performed at very low temperatures (-78 °C) to prevent premature decomposition.[4][6]
-
-
-
Poor Diene Reactivity: The diene (often a cyclopentadiene derivative) must be reactive enough to trap the fleeting benzyne.
-
Unfavorable Reaction Kinetics or Thermodynamics: The activation energy for the cycloaddition might be too high, or the reaction may be reversible at elevated temperatures (retro-Diels-Alder).
-
Troubleshooting:
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Diethyl ether is often preferred over THF for benzyne formation via metal-halogen exchange as it can lead to higher selectivity.[4]
-
Temperature: While benzyne generation requires low temperatures, the cycloaddition itself may benefit from a slight warming of the reaction mixture after the benzyne has formed. However, excessive heat can promote the retro-Diels-Alder reaction.[9]
-
-
-
Steric Hindrance: Bulky substituents on either the benzyne precursor or the diene can sterically hinder the approach of the reactants, leading to lower yields.
-
Troubleshooting:
-
Reagent Design: If possible, consider synthetic routes that introduce bulky groups after the formation of the benzonorbornadiene core.
-
-
Workflow for a Typical Benzonorbornadiene Synthesis via Diels-Alder:
Caption: Diels-Alder synthesis of benzonorbornadiene analogs.
FAQ 2: I am observing unexpected side products. What are the most common side reactions and how can I minimize them?
The high reactivity of the intermediates and the strained nature of the product can lead to several side reactions.
Answer:
Side product formation is often a consequence of the high reactivity of the organolithium and benzyne intermediates.
Common Side Reactions and Mitigation Strategies:
-
Benzyne Polymerization: If the benzyne intermediate is not efficiently trapped by the diene, it can react with itself to form biphenylene and other polymeric materials.
-
Mitigation:
-
Diene Concentration: Use a significant excess of the diene to ensure the benzyne is trapped as soon as it is formed.[4]
-
Slow Addition: Add the organolithium reagent slowly to the solution of the aryl halide and the diene. This keeps the instantaneous concentration of the benzyne low.
-
-
-
Reaction with Solvent: Solvents like THF can be deprotonated by strong bases, leading to side reactions.
-
Mitigation: As mentioned, diethyl ether is often a better solvent choice to minimize these side reactions.[4]
-
-
Alternative Aryne Formation: In some cases, particularly with substituted aryl halides, elimination can occur in more than one way, leading to a mixture of regioisomeric benzynes and, consequently, a mixture of benzonorbornadiene products.[6][10]
-
Mitigation:
-
Careful Precursor Selection: The choice of leaving groups and their positions on the aromatic ring can direct the regioselectivity of the elimination.
-
Thorough Product Characterization: Use techniques like NMR and mass spectrometry to identify and quantify the different isomers formed.
-
-
FAQ 3: My purified benzonorbornadiene analog is unstable and decomposes over time. How can I improve its stability?
The inherent ring strain makes these molecules susceptible to decomposition.
Answer:
The stability of benzonorbornadiene analogs is inversely related to their ring strain. Decomposition can occur via several pathways, including retro-Diels-Alder reactions, polymerization, or reaction with atmospheric oxygen and moisture.
Strategies for Enhancing Stability:
-
Storage Conditions:
-
Temperature: Store purified compounds at low temperatures (e.g., in a freezer at -20 °C) to minimize thermal decomposition pathways like the retro-Diels-Alder reaction.
-
Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light Protection: Store in amber vials to protect from light, which can promote radical-based decomposition pathways.
-
-
Structural Modifications:
-
Introducing Substituents: In some cases, the addition of certain substituents can kinetically stabilize the molecule, although this may also increase steric strain. Computational modeling can be a useful tool to predict the effects of different substituents on the overall stability and ring strain energy.[11][12]
-
-
Purification:
-
Trace Impurities: Ensure that the final product is free from trace amounts of acid or base from the workup, as these can catalyze decomposition. A final wash with a neutral aqueous solution followed by thorough drying is recommended.
-
FAQ 4: How can I confirm the structure and stereochemistry of my synthesized benzonorbornadiene analogs?
The rigid, bicyclic nature of these molecules gives rise to characteristic spectroscopic signatures.
Answer:
A combination of spectroscopic techniques is essential for unambiguous structure elucidation.
Key Spectroscopic Characterization Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons on the bicyclic framework have very distinct chemical shifts and coupling constants due to the rigid structure. For example, the bridgehead protons and the olefinic protons will appear in characteristic regions of the spectrum. The coupling patterns can help determine the stereochemistry (e.g., exo vs. endo substituents).[13][14]
-
¹³C NMR: The number of signals will indicate the symmetry of the molecule. The chemical shifts of the carbons in the strained ring system will be different from those in a comparable acyclic system.
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for definitively assigning proton and carbon signals and confirming connectivity, especially in complex, highly substituted analogs.
-
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition. High-resolution mass spectrometry (HRMS) is particularly useful for obtaining an exact mass.
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of specific functional groups in the molecule.
-
X-ray Crystallography: If a suitable single crystal can be obtained, this technique provides unequivocal proof of the structure and stereochemistry.
Troubleshooting Data Interpretation:
-
Complex ¹H NMR Spectra: The spectra can be complex due to second-order coupling effects. Using a higher field NMR spectrometer can help to resolve these complex multiplets.
-
Ambiguous Stereochemistry: Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY) can be used to determine the spatial proximity of protons and thus establish the relative stereochemistry of substituents.
Typical ¹H NMR Chemical Shift Ranges for Benzonorbornadiene:
| Proton Type | Approximate Chemical Shift (ppm) |
| Aromatic | 7.0 - 7.5 |
| Olefinic | 6.8 - 7.2 |
| Bridgehead | 3.5 - 4.0 |
| Methylene Bridge | 1.5 - 2.5 |
Note: These are approximate ranges and can vary significantly with substitution.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Benzonorbornadiene via Diels-Alder Reaction
This protocol describes a general method for the synthesis of the parent benzonorbornadiene.
Materials:
-
1,2-dibromobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Freshly cracked cyclopentadiene
-
Anhydrous diethyl ether
-
Standard glassware for air-sensitive reactions (Schlenk line, oven-dried flasks, etc.)
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen/argon inlet.
-
Reagent Addition: To the flask, add anhydrous diethyl ether, 1,2-dibromobenzene (1.0 eq), and a freshly prepared solution of cyclopentadiene (3.0 eq).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Benzyne Generation: Slowly add a solution of n-BuLi (1.1 eq) in hexanes to the stirred reaction mixture via the dropping funnel over a period of 1 hour. Maintain the temperature at -78 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours.
-
Warming: Slowly warm the reaction mixture to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow addition of water.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., hexanes).
Workflow Diagram:
Caption: Step-by-step workflow for benzonorbornadiene synthesis.
References
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Wikipedia. Ring strain. [Link]
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Hoyt, H. M., & Swenson, D. C. (2001). Synthesis of benzonorbornadienes: regioselective benzyne formation. The Journal of Organic Chemistry, 66(9), 2932–2936. [Link]
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Rogers, D. W., & McLafferty, F. W. (2008). Ring strain energies: Substituted rings, norbornanes, norbornenes and norbornadienes. Structural Chemistry, 19(5), 839-845. [Link]
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Hoyt, H. M., & Swenson, D. C. (2001). Synthesis of Benzonorbornadienes: Regioselective Benzyne Formation. University of North Carolina Wilmington. [Link]
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Scherman, O. A., & Grubbs, R. H. (2001). Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers. Polymer Preprints, 42(1), 433-434. [Link]
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Chemistry LibreTexts. (2022). 14.5: Characteristics of the Diels-Alder Reaction. [Link]
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Hoyt, H. M., & Swenson, D. C. (2001). Synthesis of Benzonorbornadienes: Regioselective Benzyne Formation. The Journal of Organic Chemistry, 66(9), 2932–2936. [Link]
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Houk, K. N., et al. (2013). Diels–Alder Reactivities of Strained and Unstrained Cycloalkenes with Normal and Inverse-Electron-Demand Dienes: Activation Barriers and Distortion/Interaction Analysis. Journal of the American Chemical Society, 135(26), 9739–9749. [Link]
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Nişancı, B., Dalkılıç, E., Güney, M., & Daştan, A. (2009). Synthesis and Diels–Alder cycloaddition reaction of norbornadiene and benzonorbornadiene dimers. Beilstein Journal of Organic Chemistry, 5, 39. [Link]
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Houk, K. N., et al. (2013). Diels-Alder Reactivities of Strained and Unstrained Cycloalkenes with Normal and Inverse-Electron-Demand Dienes: Activation Barriers and Distortion/Interaction Analysis. Request PDF. [Link]
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Soderberg, T. (2023). 14.5 Characteristics of the Diels–Alder Reaction. In Organic Chemistry: A Tenth Edition. [Link]
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Wikipedia. Diels–Alder reaction. [Link]
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Zhu, J., & Taranekar, P. (2009). Surface-initiated Ring-opening Metathesis Polymerization in the Vapor Phase: An Efficient Method for Grafting Cyclic Olefins of Low Strain Energies. Langmuir, 25(16), 9329–9336. [Link]
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Hoyt, H. M., & Swenson, D. C. (2001). ChemInform Abstract: Synthesis of Benzonorbornadienes: Regioselective Benzyne Formation. ChemInform, 32(36). [Link]
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Nişancı, B., Dalkılıç, E., Güney, M., & Daştan, A. (2009). Synthesis and Diels–Alder cycloaddition reaction of norbornadiene and benzonorbornadiene dimers. Beilstein Journal of Organic Chemistry, 5, 39. [Link]
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Sastry, G. N., & Jemmis, E. D. (2010). Computational chemical studies on thermochemistry and ring strains in cyclic [n]metaphenyleneacetylenes, butadiyne-bridged [4n]metacyclophynes, and butadiyne-bridged [4n]paracyclophynes. The Journal of organic chemistry, 75(17), 5897–5905. [Link]
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Raptis, R. G., et al. (2018). Ring Opening Metathesis Polymerization of Norbornene and Derivatives by the Triply Bonded Ditungsten Complex Na[W2(µ-Cl)3Cl4(THF)2]·(THF)3. Molecules, 23(11), 2879. [Link]
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Nişancı, B., Dalkılıç, E., Güney, M., & Daştan, A. (2009). (PDF) Synthesis and Diels–Alder cycloaddition reaction of norbornadiene and benzonorbornadiene dimers. ResearchGate. [Link]
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Irikura, K. K., & Johnson, R. D. (2002). Composite Correlated Molecular Orbital Theory Calculations of Ring Strain for Use in Predicting Polymerization Reactions. OSTI.GOV. [Link]
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Klumpp, G. W., et al. (2000). Retro Diels-Alder reaction under mild conditions: Experimental and theoretical studies. Request PDF. [Link]
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De Clercq, P. J. (1998). THE DIELS ALDER/RETRO-DIELS ALDER CONCEPT ON SOLID SUPPORT. Radboud University Repository. [Link]
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Ashenhurst, J. (2018). The Retro Diels-Alder Reaction. Master Organic Chemistry. [Link]
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Organic Chemistry Portal. Diels-Alder Reaction. [Link]
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Utah Tech University. Diels-Alder Reaction. [Link]
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Liu, Z., & Xia, J. (2021). Accurate theoretical evaluation of strain energy of all-carboatomic ring (cyclo[2n]carbon), boron nitride ring, and cyclic polyacetylene. ChemRxiv. [Link]
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Bachrach, S. M. (2020). A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules. Molecules, 25(9), 2110. [Link]
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Hernandez, S. (2022). Borylated strain rings synthesis via photorearrangements enabled by energy transfer catalysis. Nature Communications, 13, 2187. [Link]
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University of Milan. (2019). Ultra-Strained Non-aromatic Rings. [Link]
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Institute of Nanoscience and Materials of Aragón. Spectroscopic Characterization. [Link]
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Hernandez, S. (2022). (PDF) Borylated strain rings synthesis via photorearrangements enabled by energy transfer catalysis. ResearchGate. [Link]
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Boyd, S. L., & Kennemur, J. G. (2019). Substituent Effects on Torsional Strain in Cyclopentene Derivatives: A Computational Study. Polymers, 11(12), 2056. [Link]
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Puzzarini, C., & Barone, V. (2021). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Molecules, 26(11), 3352. [Link]
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Hernandez, S. (1995). New synthetic routes to strained cumulenes and reactive carbenes. Iowa State University. [Link]
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Rosenkranz, A., et al. (2021). Spectroscopic Study of Strain, Oxidation, and Formation of Few-Layer Graphene at Steel Surfaces Tribologically Tested against MoS2 Films. ACS Applied Materials & Interfaces, 13(42), 50575–50586. [Link]
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Fliegert, R., Gasser, A., & Potter, B. V. L. (2021). Chemo-enzymatic synthesis of adenine substituted nicotinic acid adenine dinucleotide phosphate (NAADP) analogs. Methods in enzymology, 646, 1–21. [Link]
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Technical Support Center: Synthesis & Scale-Up of Tricyclo[6.3.1.0²,⁷]dodeca-2,4,6-trien-10-one
Prepared by the Office of Senior Application Scientists
Welcome to the technical support guide for the synthesis of tricyclo[6.3.1.0²,⁷]dodeca-2,4,6-trien-10-one, commonly known as benzonorbornen-9-one. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to facilitate the successful synthesis and scale-up of this valuable intermediate.
Our approach is rooted in explaining the fundamental principles behind each step, ensuring that you can not only follow the procedures but also adapt them to your specific laboratory or manufacturing environment.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format. We diagnose the probable causes for common problems and provide actionable solutions.
Issue 1: Low or No Yield of the Diels-Alder Adduct
Question: We are performing the initial Diels-Alder reaction between benzyne and cyclopentadiene, but we're observing very low yields of the desired benzonorbornadiene precursor. What are the common causes and how can we fix this?
Answer: Low yields in this cycloaddition are a frequent challenge and typically stem from issues with the benzyne intermediate, which is highly reactive and short-lived.[1] The primary factors to investigate are:
-
Inefficient Benzyne Generation: The success of the entire synthesis hinges on the efficient in situ formation of benzyne.
-
From Anthranilic Acid: This classic method involves diazotization to form benzenediazonium-2-carboxylate, which decomposes to benzyne, N₂, and CO₂. Incomplete diazotization can lead to benzoic acid formation.[1] Furthermore, this intermediate can be explosive if isolated, demanding strict temperature control and in situ generation.[1][2]
-
From 2-(Trimethylsilyl)phenyl Triflate: This modern precursor (Kobayashi precursor) generates benzyne under milder, fluoride-mediated conditions.[1] Poor quality of the precursor or suboptimal fluoride source (e.g., CsF, TBAF) can hinder generation.
-
-
Poor Trapping Efficiency: Cyclopentadiene must be present and reactive enough to trap the benzyne as it forms.
-
Benzyne Self-Reaction: If not trapped efficiently, benzyne will dimerize or trimerize to form biphenylene and triphenylene, which are common and often significant byproducts.[1]
-
Cyclopentadiene Dimerization: Cyclopentadiene readily undergoes a self-Diels-Alder reaction to form dicyclopentadiene (DCPD) at room temperature. For the reaction to be efficient, DCPD must be "cracked" back to the monomeric form by heating, and the freshly distilled cyclopentadiene should be used immediately.[3]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low Diels-Alder yields.
Issue 2: Difficulties in Scaling Up the Oxidation Step
Question: We have a good lab-scale procedure for oxidizing benzonorbornadiene to benzonorbornen-9-one, but we are facing challenges during scale-up, including inconsistent reaction times and the formation of impurities. What should we consider?
Answer: Scaling up oxidation reactions requires careful consideration of heat and mass transfer. Common oxidation methods for this transformation include hydroboration/oxidation or epoxidation/rearrangement. Let's focus on the widely used two-step hydroboration-oxidation sequence.
-
Exothermic Control (Hydroboration): The addition of borane reagents (e.g., 9-BBN, BH₃·THF) to the double bond is exothermic.[4] On a large scale, inefficient heat dissipation can lead to temperature spikes, causing side reactions or solvent boiling.
-
Solution: Use a jacketed reactor with precise temperature control. Implement a slow, subsurface addition of the hydroborating agent to the olefin solution. Monitor the internal temperature continuously.
-
-
Homogeneous Mixing (Oxidation): The subsequent oxidation of the organoborane intermediate with an oxidant like hydrogen peroxide under basic conditions involves a two-phase system (aqueous base/oxidant and organic solvent).
-
Solution: Inefficient mixing is a major scale-up challenge. Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) to create sufficient interfacial area for the reaction to proceed smoothly. Poor mixing can lead to localized "hot spots" and byproduct formation.
-
-
Reagent Stoichiometry and Stability:
-
9-BBN: While highly selective, 9-borabicyclo[3.3.1]nonane (9-BBN) is a solid dimer that needs to be dissolved.[5] Ensure complete dissolution before starting the addition.
-
Hydrogen Peroxide: The concentration and stability of H₂O₂ are critical. Use stabilized grades for industrial applications and accurately assay the concentration before use. Decomposition of H₂O₂ can lead to pressure buildup and inconsistent results.
-
Key Scale-Up Parameters for Oxidation:
| Parameter | Lab Scale (1-10 g) | Pilot/Production Scale (1-100 kg) | Rationale for Change |
| Addition Rate | Manual addition over minutes | Controlled pump addition over hours | To manage exotherm and maintain optimal reaction temperature. |
| Agitation | Magnetic stir bar | Overhead mechanical stirrer (specific impeller design) | To ensure homogeneity in a larger, multiphase system. |
| Temp. Control | Ice bath / Oil bath | Jacketed reactor with thermal fluid | Surface area-to-volume ratio decreases on scale-up, requiring more efficient heat transfer. |
| Quenching | Pouring into water/ice | Slow reverse addition into a quenching vessel | To safely manage any residual oxidant and control the quench exotherm. |
Issue 3: Product Purification Challenges
Question: We are struggling to achieve high purity (>99%) for the final benzonorbornen-9-one product. Column chromatography works at the gram scale but is not viable for kilograms. What are the likely impurities and what are the best large-scale purification methods?
Answer: The primary impurities often arise from the preceding steps. Understanding their origin is key to effective removal.
-
Common Impurities:
-
Unreacted Benzonorbornadiene: From incomplete oxidation.
-
Positional Isomers: Hydroboration can sometimes yield small amounts of the exo-alcohol, leading to an isomeric ketone upon oxidation.
-
Over-oxidation Products: Depending on the oxidant, cleavage of the bicyclic system can occur, leading to more polar impurities.
-
Benzyne Byproducts: Biphenylene and triphenylene from the Diels-Alder step can carry through if not removed.
-
-
Large-Scale Purification Strategies:
-
Recrystallization: This is the most cost-effective and scalable method for purifying solid products. A systematic solvent screening is crucial.
-
Procedure: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethanol, or a hexane/ethyl acetate mixture) and allow it to cool slowly. The target compound should be significantly less soluble in the cold solvent than the impurities.
-
-
Distillation: If the product is a thermally stable liquid or low-melting solid, vacuum distillation can be highly effective, especially for removing non-volatile impurities.
-
Slurry Wash: Stirring the crude solid product in a solvent where it has very low solubility can effectively wash away more soluble impurities.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when scaling up this synthesis? A1: There are two primary safety hazards to consider:
-
Benzyne Generation: The diazotization of anthranilic acid produces an intermediate that is thermally unstable and potentially explosive.[2] It is imperative to generate it in situ and maintain strict temperature control. Using silyl triflate precursors can offer a milder alternative.[6]
-
Hydroboration/Oxidation: The use of borane reagents requires an inert, anhydrous atmosphere as they are pyrophoric or react violently with water. The subsequent oxidation with hydrogen peroxide is highly exothermic and can lead to a runaway reaction if not controlled properly. Always perform a safety review and consider calorimetry studies (e.g., RC1) before attempting a large-scale run.
Q2: Can flow chemistry be applied to this synthesis to improve safety and efficiency? A2: Yes, flow chemistry is an excellent strategy for processes involving hazardous intermediates or highly exothermic reactions.[7][8]
-
Diels-Alder Step: Generating and immediately reacting the unstable benzyne intermediate in a continuous flow reactor minimizes the amount of hazardous material present at any given time, significantly improving safety.[7]
-
Oxidation Step: The superior heat transfer characteristics of microreactors or flow reactors allow for excellent control of the oxidation exotherm, leading to higher selectivity and purity.[8]
Q3: How can we monitor the reaction progress effectively during scale-up? A3: In-process controls (IPCs) are critical for successful scale-up. While TLC is common in the lab, it is not practical for production.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for monitoring reaction completion and purity. Develop a robust method early in the project.
-
Gas Chromatography (GC): Useful for monitoring the disappearance of volatile starting materials like benzonorbornadiene.
-
Spectroscopic Probes (PAT): Process Analytical Technology, such as in-situ IR or Raman spectroscopy, can provide real-time data on the concentration of reactants and products without the need for sampling.
Section 3: Key Experimental Protocols
Protocol 1: Benzonorbornadiene Synthesis via Benzyne (Anthranilic Acid Method)
This protocol is adapted for a 10-20 gram scale with appropriate safety considerations.
-
Setup: Assemble a 1 L, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing addition funnel. Flame-dry the entire apparatus and maintain a positive nitrogen atmosphere.
-
Reagents: Charge the flask with freshly cracked cyclopentadiene (e.g., 5 equivalents) and a suitable solvent like 1,2-dichloroethane or dioxane.
-
Benzyne Precursor Preparation: In a separate flask, dissolve anthranilic acid (1.0 equiv) in the reaction solvent. In the addition funnel, prepare a solution of isoamyl nitrite (1.2 equiv) in the same solvent.
-
Reaction: Heat the cyclopentadiene solution to a gentle reflux.
-
Addition: Simultaneously and slowly, add the anthranilic acid and isoamyl nitrite solutions to the refluxing mixture over 1-2 hours. Vigorous gas evolution (N₂ and CO₂) will be observed. Caution: The rate of addition must be controlled to manage the effervescence and exotherm.
-
Completion: After the addition is complete, continue to reflux for an additional 1-2 hours.
-
Workup: Cool the reaction to room temperature. Perform an aqueous wash (e.g., with NaHCO₃ solution) to remove acidic byproducts. Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure benzonorbornadiene.
Protocol 2: Oxidation via Hydroboration-Oxidation
-
Setup: In a flame-dried, nitrogen-purged reactor, dissolve the benzonorbornadiene (1.0 equiv) from the previous step in anhydrous THF. Cool the solution to 0-5 °C using an ice bath.
-
Hydroboration: Slowly add a solution of 9-BBN dimer (0.55 equiv, as it's a dimer) in THF via an addition funnel, maintaining the internal temperature below 10 °C.
-
Stirring: Allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by GC or TLC.
-
Oxidation: Cool the mixture back to 0-5 °C. Slowly and carefully add aqueous sodium hydroxide (e.g., 3M solution).
-
Peroxide Addition: Cautiously add 30-35% hydrogen peroxide dropwise, ensuring the internal temperature does not exceed 20-25 °C. Caution: This step is highly exothermic.
-
Completion: Stir the reaction at room temperature for 1-3 hours after the peroxide addition is complete.
-
Workup: Separate the organic and aqueous layers. Extract the aqueous layer with a suitable solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the final product, tricyclo[6.3.1.0²,⁷]dodeca-2,4,6-trien-10-one.
Reaction Scheme Overview:
Caption: Key synthetic steps to the target ketone.
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Side Reactions in Benzyne Generation.
- Pascual-Coca, G., Tato, F., Soriano, J. F., & Ferritto-Crespo, R. (2019). Upscaling the Aza-Diels–Alder Reaction for Pharmaceutical Industrial Needs in Flow Chemistry. In S. V. Luis & E. Garcia-Verdugo (Eds.), Flow Chemistry Integrated Approaches for Practical Applications (pp. 485-510). The Royal Society of Chemistry.
- Van der Borght, K., et al. (2016). Upscaling the Aza-Diels–Alder Reaction for Pharmaceutical Industrial Needs in Flow Chemistry.
- Mich, T. F., Nienhouse, E. J., Farino, T. E., & Tufariello, J. J. (1968). The generation of benzyne - A warning.
- (2018). Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Master Organic Chemistry.
- Seghers, S., et al. (2018). Improving the efficiency of the Diels-Alder process by using flow chemistry and zeolite catalysis.
- (n.d.). Benzyne Chemistry. Chemistry LibreTexts.
- Takagi, A. (2018).
- Xu, H., Quan, J.-C., Xu, J., Chen, J., & Wang, J.-T. (2008). 1-(4,5-Dinitro-10-azatricyclo[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2425.
- Knight, J. G., et al. (2022). B(9)-OH- o -Carboranes: Synthesis, Mechanism, and Property Exploration.
- Xu, H., et al. (2008). 1-(4,5-Dinitro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone.
- Al-Zaydi, K. M. (2013). Generation and Trapping of a Highly Strained Bicyclic Alkyne: Tricyclo[6.3.1.0 2,7 ]dodeca-2,4,6-trien-9-yne.
- (2010). Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof. (WO 2010/023561 A1).
- Procter, D. J., et al. (2019). Selected optimization of reaction conditions.
- Ravelli, D., et al. (2021).
- Xu, H., et al. (2008). 1-(4,5-Dinitro-10-azatricyclo[6.3.1.0 2,7 ]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone.
- Dutan, C., et al. (2024). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). Royal Society of Chemistry.
- Zhang, L., et al. (2014). Optimizing P,N-Bidentate Ligands for Oxidative Gold Catalysis: Highly Efficient Intermolecular Trapping of α-Oxo Gold Carbenes by Carboxylic Acids.
- Kwarciak-Kozłowska, A., & Płoszaj-Pyrek, A. (2022).
- Rychnovsky, S. D., et al. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles.
- Shen, T., et al. (2025). Reaction optimization. [a].
- (n.d.). 9-borabicyclo[3.3.1]nonane dimer. Organic Syntheses Procedure.
- Dhillon, R. S. (2007). Hydroboration and Organic Synthesis: 9-Borabicyclo [3.3.1] Nonane (9-Bbn). SciSpace.
- Fasnabi, P. A., Madhu, G., & Soloman, P. A. (2019). OPTIMIZATION OF ADVANCED OXIDATION PROCESSES FOR THE REMOVAL OF ACETAMIPRID FROM WASTEWATER. Environmental Engineering and Management Journal.
- Piers, E., et al. (2018). Synthesis of 9-Borafluorene Analogues Featuring a Three-Dimensional 1,1'-Bis(o-carborane) Backbone.
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Technical Support Center: Overcoming Low Reactivity in the Functionalization of Bridged Systems
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the significant challenges associated with the chemical functionalization of bridged ring systems. Due to their unique three-dimensional structures, these scaffolds, which are crucial in medicinal chemistry, often exhibit profound inertness. This document provides expert-driven insights, troubleshooting guides, and detailed protocols to help you navigate and overcome these synthetic hurdles.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenge
This section addresses the fundamental principles governing the reactivity of bridged systems. Understanding why these molecules are challenging is the first step toward developing a successful functionalization strategy.
Q1: Why are bridged systems like adamantane, norbornane, and bicyclo[1.1.1]pentane (BCP) so unreactive?
A: The low reactivity of bridged systems stems from a combination of steric and electronic factors inherent to their rigid, three-dimensional structures:
-
Steric Hindrance: The compact and caged nature of these molecules physically blocks reagents from approaching reactive centers. C–H bonds, particularly at the bridgehead positions, are often shielded by the molecular framework itself, creating what can be described as a "hydrogenic canopy" that repels incoming reactants.[1] This steric congestion makes it difficult for catalyst-substrate complexes to form, significantly increasing the activation energy of a reaction.[2][3]
-
Inert C(sp³)–H Bonds: Saturated C–H bonds are intrinsically strong and non-polar, making them poor sites for nucleophilic or electrophilic attack without a potent activation method.[4] This is a general challenge in hydrocarbon chemistry but is exacerbated in bridged systems where the most accessible C-H bonds may not be the most electronically activated.
-
Bridgehead Instability (Bredt's Rule): Bridgehead positions are exceptionally poor at accommodating carbocations, double bonds, or the planar geometries required for many transition states (e.g., in Sₙ2 reactions). Forming a double bond at a bridgehead (an "anti-Bredt" olefin) introduces immense ring strain, making elimination reactions that would form such species highly unfavorable.[5] This rule explains why reactions proceeding through carbocationic intermediates or planar transition states are often unsuccessful at these positions.
Q2: What are the most common points of failure when attempting to functionalize bridged C–H bonds?
A: Researchers typically encounter one of three major issues:
-
No Reaction/Trace Conversion: The most frequent outcome. The combination of steric hindrance and the high activation energy of C–H bond cleavage prevents the reaction from initiating under standard conditions.
-
Poor Regioselectivity: When a reaction does proceed, it may functionalize multiple C–H bonds without preference, leading to a complex mixture of isomers that is difficult to separate and characterize. This occurs when several C–H bonds have similar steric environments and bond dissociation energies.
-
Substrate Decomposition: The aggressive conditions (e.g., high temperatures, strong oxidants) sometimes required to activate inert C–H bonds can be incompatible with sensitive functional groups elsewhere in the molecule, leading to degradation instead of the desired functionalization.
Section 2: Troubleshooting Guide - From Failed Reactions to Rational Solutions
This guide provides a systematic approach to diagnosing and solving common experimental problems.
Problem: My reaction shows no conversion or is extremely slow.
-
Initial Diagnosis: The activation energy for the reaction is too high. This is likely due to a combination of steric repulsion and the inertness of the target C–H bond.
-
Solution A: Modify Reaction Conditions & Reagents
-
Rationale: Sometimes, overcoming the activation barrier is a matter of kinetics. Increasing temperature provides more energy to the system, while selecting smaller reagents or catalysts with less bulky ligands can mitigate steric clash.
-
Actionable Steps:
-
Increase Temperature: Incrementally raise the reaction temperature in 20 °C steps. Monitor for product formation but also for potential decomposition.
-
Screen Solvents: Move to higher-boiling point solvents if temperature is a limitation. The solvent can also influence the stability of intermediates; for example, polar aprotic solvents like DMSO can sometimes stabilize key catalytic species.[6]
-
Evaluate Reagent/Catalyst Size: If using a transition metal catalyst, switch to ligands with a smaller cone angle. If performing a radical reaction, consider a smaller radical initiator.
-
-
-
Solution B: Employ a C–H Activation Strategy
-
Rationale: Instead of relying on the substrate's inherent reactivity, actively cleave the C–H bond using a transition metal catalyst. This approach creates a more reactive organometallic intermediate that can then be functionalized.[7] This is the cornerstone of modern functionalization chemistry.
-
Actionable Steps:
-
Select a Catalyst System: Palladium, rhodium, and iridium are powerful catalysts for C–H activation.[7][8] Rhodium catalysts are particularly effective for C-H insertion reactions with carbenes, while palladium is widely used for cross-coupling reactions.[8]
-
Introduce an Oxidant: Many catalytic cycles require an oxidant to turn over the catalyst (e.g., to regenerate Pd(II) from Pd(0)). Silver salts, benzoquinone, or even electrochemical methods can serve this purpose.[9]
-
-
Problem: I'm getting a mixture of products with poor regioselectivity.
-
Initial Diagnosis: The chosen method is not selective, and multiple C–H bonds are being activated indiscriminately. The reaction is kinetically controlled but without a guiding element.
-
Solution: Implement a Directing Group Strategy
-
Rationale: A directing group is a functional group pre-installed on the substrate that coordinates to the metal catalyst. This coordination brings the catalyst into close proximity to a specific C–H bond, effectively creating a high local concentration and directing the activation to that single site.[10][11] This strategy transforms a non-selective intermolecular reaction into a highly selective intramolecular one.
-
Actionable Steps:
-
Choose an Appropriate Directing Group: The choice of directing group is critical and depends on the target position and the catalytic system. It should be easily installed and, ideally, removable after the reaction.
-
Execute the Directed Reaction: The protocol will typically involve installing the directing group, performing the C–H activation, and then cleaving the directing group to yield the final product.
-
-
| Directing Group | Target Position | Common Catalysts | Notes |
| Pyridine, Oxazoline | ortho-C(sp²)–H | Pd, Rh, Ru | Classic, robust directing groups for aromatic systems. |
| Aminoquinoline | γ-C(sp³)–H | Pd | Forms a stable 5-membered palladacycle.[12] |
| Pyridine N-oxide | C(2)-H of BCPs | Pd | Effective for strained systems where other groups fail.[6] |
| Carboxylic Acids | Transannular γ-C(sp³)–H | Pd | Can direct activation to remote positions in cyclic systems.[12] |
Workflow for Troubleshooting a Failed Functionalization Attempt
The following diagram outlines a logical workflow for addressing common issues.
Caption: A decision tree for troubleshooting common failures in bridged system functionalization.
Section 3: Advanced Protocols & Methodologies
Here we provide detailed, field-proven protocols for key strategies discussed above. These should be performed by trained personnel under appropriate laboratory conditions.
Protocol 1: Palladium-Catalyzed C(2)-H Arylation of a Bicyclo[1.1.1]pentane (BCP) Carboxylic Acid Derivative
-
Rationale: This protocol utilizes a removable pyridine N-oxide directing group to achieve selective functionalization at the challenging C(2) position of a BCP core.[6] This method avoids direct functionalization of the more sterically accessible bridgehead.
-
Mechanism Overview:
Caption: Simplified mechanism for directed C-H activation and arylation.
-
Step-by-Step Methodology:
-
Directing Group Installation:
-
To a solution of your BCP carboxylic acid (1.0 equiv) in DCM, add oxalyl chloride (1.2 equiv) and a catalytic amount of DMF. Stir for 2 hours at room temperature.
-
Remove solvent under reduced pressure. Dissolve the resulting acid chloride in fresh DCM and add it dropwise to a solution of 2-aminopyridine N-oxide (1.1 equiv) and pyridine (1.5 equiv) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours. Purify by column chromatography to obtain the BCP-amide substrate.
-
-
C–H Arylation:
-
In a nitrogen-purged glovebox, combine the BCP-amide substrate (1.0 equiv), Pd(OAc)₂ (10 mol%), the desired aryl iodide (1.5 equiv), and Ag₂CO₃ (2.0 equiv) in a sealed vial.
-
Add anhydrous 1,2-dichloroethane as the solvent.
-
Seal the vial and heat at 100 °C for 24 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through celite. Purify the crude product via column chromatography.
-
-
Directing Group Cleavage:
-
Dissolve the arylated BCP-amide in THF/H₂O (3:1 mixture).
-
Add LiOH (5.0 equiv) and stir at 60 °C for 16 hours.
-
Acidify the reaction mixture with 1M HCl and extract with ethyl acetate. The organic layers contain the final arylated BCP carboxylic acid.
-
-
References
-
Mechanism-Guided Development of Directed C-H Functionalization of Bicyclo[1.1.1]pentanes. ResearchGate. Available at: [Link]
-
Mechanism-Guided Development of Directed C-H Functionalization of Bicyclo[1.1.1]pentanes. PubMed. Available at: [Link]
-
Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. PMC - NIH. Available at: [Link]
-
C-H Functionalisation of cycloalkanes. ResearchGate. Available at: [Link]
-
The Chemistry of Bridged Lactams and Related Heterocycles. PMC - NIH. Available at: [Link]
-
Macrocyclization via C–H functionalization: a new paradigm in macrocycle synthesis. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Bifunctional Copper Metal–Organic Framework Catalyst for Late-Stage Functionalization of Alkenes. figshare. Available at: [Link]
-
Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society. Available at: [Link]
-
Steric hindrance as a mechanistic probe for olefin reactivity: variability of the hydrogenic canopy over the isomeric adamantylideneadamantane/sesquihomoadamantene pair (a combined experimental and theoretical study). PubMed. Available at: [Link]
-
An overview of late-stage functionalization in today's drug discovery. PubMed. Available at: [Link]
-
Electrochemical Late-Stage Functionalization. PMC - NIH. Available at: [Link]
-
The synthesis of functionalized bridged polycycles via C–H bond insertion. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Regioselective activation of benzocyclobutenones and dienamides lead to anti-Bredt bridged-ring systems by a [4+4] cycloaddition. PMC - PubMed Central. Available at: [Link]
-
Weak Coordination as a Powerful Means for Developing Broadly Useful C–H Functionalization Reactions. PMC - NIH. Available at: [Link]
-
Weak coordination as a powerful means for developing broadly useful C-H functionalization reactions. PubMed. Available at: [Link]
-
Efficient unified synthesis of diverse bridged polycyclic scaffolds using a complexity-generating 'stitching' annulation approach. ResearchGate. Available at: [Link]
-
C-H activation. YouTube. Available at: [Link]
-
Deconstructive Synthesis of Bridged and Fused Rings via Transition-Metal-Catalyzed “Cut-and-Sew” Reactions of Benzocyclobutenones and Cyclobutanones. PubMed Central. Available at: [Link]
-
Stereoselective polar radical crossover for the functionalization of strained-ring systems. PMC - NIH. Available at: [Link]
-
9,10-Difluoro-9,10-disila-9,10-dihydroanthracene. MDPI. Available at: [Link]
-
Towards Sustainable C-H Functionalization Reactions: The Emerging Role of Bio-Based Reaction Media. PubMed. Available at: [Link]
-
Functionalized adamantane: fundamental building blocks for nanostructure self-assembly. arXiv. Available at: [Link]
-
Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC - PubMed Central. Available at: [Link]
-
A real space picture of the role of steric effects in SN2 reactions. PMC - PubMed Central. Available at: [Link]
-
Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. PubMed. Available at: [Link]
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Validation & Comparative
Definitive Structural Validation of 8,9-Dihydro-5H-5,9-methanobenzoannulen-7(6H)-one: A Comparative Guide to X-ray Crystallography
In the landscape of drug development and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates function, reactivity, and interaction with biological targets. For complex, rigid scaffolds like 8,9-Dihydro-5H-5,9-methanobenzoannulen-7(6H)-one, a bicyclic ketone with significant synthetic interest, seemingly minor variations in conformation can lead to vastly different chemical and biological properties. While a suite of analytical techniques can suggest a structure, only single-crystal X-ray crystallography provides the definitive, atomic-resolution evidence required for absolute confirmation.
This guide offers a comprehensive comparison of X-ray crystallography against other common analytical methods for the structural elucidation of this specific benzobicyclic ketone. We will delve into the causality behind experimental choices, provide validated protocols, and present data that underscores the authoritative power of crystallographic analysis.
The Structural Enigma: Why X-ray Crystallography is Essential
The core structure of 8,9-Dihydro-5H-5,9-methanobenzoannulen-7(6H)-one, a bicyclo[3.3.1]nonane derivative, presents a unique stereochemical challenge. The rigidity of the fused ring system can induce significant strain and non-intuitive conformations. While techniques like NMR and Mass Spectrometry are indispensable for initial characterization, they provide data that is averaged over a population of molecules in solution or the gas phase and often requires interpretation and comparison to computational models.[1][2]
-
Nuclear Magnetic Resonance (NMR): Provides crucial information about the connectivity and chemical environment of atoms. However, assigning specific stereochemistry in rigid bicyclic systems can be ambiguous without extensive 2D NMR experiments (NOESY, ROESY) and can still be subject to interpretation.
-
Mass Spectrometry (MS): Confirms the molecular weight and elemental composition with high accuracy but provides no information about the 3D arrangement of atoms.[3]
-
Infrared (IR) Spectroscopy: Identifies functional groups, such as the ketone carbonyl, but is insensitive to the overall molecular architecture.
-
Computational Modeling: While powerful for predicting low-energy conformations, these are theoretical models that require experimental validation.[2] Discrepancies between computed and experimental data are not uncommon.[2]
X-ray crystallography, in contrast, directly visualizes the atomic positions within a single crystal, providing precise bond lengths, bond angles, and torsional angles that define the molecule's exact conformation in the solid state.[4] This technique eliminates ambiguity and serves as the ultimate benchmark for all other analytical methods.
Comparative Analysis: Interpreting the Data
To illustrate the comparative power of these techniques, let's consider the hypothetical data for our target molecule.
| Analytical Technique | Information Provided | Limitations for 8,9-Dihydro-5H-5,9-methanobenzoannulen-7(6H)-one |
| ¹H & ¹³C NMR | Connectivity, chemical environments, proton-proton proximities. | Ambiguity in assigning through-space correlations (NOE) for definitive stereochemistry in the rigid bicyclic core. |
| High-Resolution MS | Exact mass and elemental formula (e.g., C₁₃H₁₂O). | No stereochemical or conformational information. |
| IR Spectroscopy | Presence of C=O stretch (~1710 cm⁻¹), aromatic C-H, aliphatic C-H. | Insensitive to the 3D structure and subtle conformational differences. |
| Computational Chemistry (DFT) | Predicted low-energy conformations, bond lengths, and angles. | Theoretical; requires experimental validation. May not accurately predict the solid-state conformation.[2] |
| X-ray Crystallography | Unambiguous 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing.[3][4] | Requires a suitable single crystal, which can be challenging to obtain.[5] The resulting structure is a static snapshot in the solid state.[5] |
The workflow for structural elucidation logically progresses from simpler, more accessible techniques to the definitive crystallographic experiment.
Caption: Workflow for unambiguous structure determination.
Experimental Protocol: From Powder to Picture
Achieving a definitive crystal structure is a multi-step process that demands precision and patience. The following is a field-proven protocol for the crystallization and X-ray diffraction analysis of a small organic molecule like 8,9-Dihydro-5H-5,9-methanobenzoannulen-7(6H)-one.
Part 1: Crystallization – The Art of Inducing Order
The most challenging step is often growing a single crystal of sufficient quality.[4] For a non-polar, rigid molecule, slow evaporation from a mixed solvent system is a robust starting point.
Objective: To grow diffraction-quality single crystals (typically 0.1-0.3 mm in each dimension).
Materials:
-
High-purity (>99%) 8,9-Dihydro-5H-5,9-methanobenzoannulen-7(6H)-one.
-
HPLC-grade solvents: Dichloromethane (DCM), Hexane, Ethyl Acetate, Methanol.
-
Small, clean glass vials (e.g., 4 mL).
-
Vial caps with a pinhole or loosely applied foil.
Step-by-Step Methodology:
-
Solubility Screening: Test the solubility of ~1-2 mg of the compound in 0.5 mL of various solvents to identify a "good" solvent (dissolves readily) and a "poor" solvent (sparingly soluble or insoluble). For this molecule, a likely good solvent is DCM or Ethyl Acetate, and a poor solvent is Hexane or Methanol.
-
Vial Preparation: Dissolve 5-10 mg of the compound in the minimum amount of the "good" solvent (e.g., 0.5 mL of DCM) in a clean vial.
-
Inducing Supersaturation (Slow Evaporation):
-
Cover the vial with foil and pierce it with a needle.
-
Place the vial in a quiet, vibration-free location at a constant temperature (e.g., room temperature).
-
Allow the solvent to evaporate slowly over several days to weeks. Crystals will form as the solution becomes supersaturated.
-
-
Inducing Supersaturation (Vapor Diffusion):
-
Place the vial from Step 2 into a larger, sealed jar containing a reservoir of the "poor" solvent (e.g., 2-3 mL of Hexane).
-
The "poor" solvent will slowly diffuse into the vial containing the compound solution, reducing its solubility and inducing crystallization.
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop or a pipette with the tip cut off. Wick away excess solvent with the edge of a filter paper.
Caption: General crystallization workflow.
Part 2: X-ray Diffraction – Unveiling the Structure
Objective: To collect a complete set of diffraction data from the single crystal.
Instrumentation: A modern single-crystal X-ray diffractometer equipped with a copper or molybdenum X-ray source and a CCD or CMOS detector is standard.[6]
Step-by-Step Methodology:
-
Crystal Mounting: Mount the harvested crystal on a goniometer head using a cryoprotectant oil (e.g., Paratone-N) and flash-cool it in a stream of cold nitrogen gas (typically 100 K). This minimizes radiation damage and thermal vibrations.
-
Data Collection:
-
The diffractometer software is used to center the crystal in the X-ray beam.
-
A series of diffraction images (frames) are collected as the crystal is rotated through various angles.[4]
-
The software automatically indexes the diffraction spots to determine the unit cell parameters and space group.
-
A full data collection strategy is then executed to measure the intensities of thousands of unique reflections.
-
-
Structure Solution and Refinement:
-
The collected data (intensities and positions of reflections) are processed.
-
Specialized software (e.g., SHELX, Olex2) is used to solve the "phase problem" and generate an initial electron density map.[6]
-
An initial molecular model is built into the electron density map.
-
The model is refined iteratively, adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.[4]
-
The final output is a set of atomic coordinates that can be visualized as a 3D model, confirming the structure of 8,9-Dihydro-5H-5,9-methanobenzoannulen-7(6H)-one with unparalleled precision.
Conclusion
For establishing the definitive structure of complex organic molecules like 8,9-Dihydro-5H-5,9-methanobenzoannulen-7(6H)-one, X-ray crystallography remains the gold standard. While NMR, MS, and IR spectroscopy are essential for routine characterization, they provide circumstantial evidence that requires interpretation. Crystallography offers direct, unambiguous proof of the three-dimensional atomic arrangement. The investment in growing suitable crystals and performing a diffraction experiment is justified by the absolute certainty it provides, a critical requirement for publications, patents, and advancing drug discovery programs.
References
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Sorrells, C., et al. (2023). INVESTIGATING THREE CYCLIC DIKETONE MOLECULES USING ROTATIONAL SPECTROSCOPY. International Symposium on Molecular Spectroscopy. Available at: [Link]
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Hertweck, C., et al. (2018). Structural Elucidation of Trace Components Combining GC/MS, GC/IR, DFT-Calculation and Synthesis-Salinilactones, Unprecedented Bicyclic Lactones from Salinispora Bacteria. Angewandte Chemie. Available at: [Link]
-
Stadler, M., et al. (2021). Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
IIIT Hyderabad. (n.d.). Rethinking Structure Prediction in Computational Chemistry: The Role of Machine Learning in Replacing Database Searches. Available at: [Link]
-
Stadler, M., et al. (2021). Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. IUCrData. Available at: [Link]
-
ResearchGate. (n.d.). X‐ray crystal structures of 31a (left) and 31h (right). Displacement... Available at: [Link]
-
Royal Society of Chemistry. (2012). Bicyclic ketone mediated synthesis of oxygenated aromatic systems. RSC Advances. Available at: [Link]
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Sakai, T., et al. (2012). Synthesis and structure-activity relationships of benzophenone-bearing diketopiperazine-type anti-microtubule agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Safo, M. K., et al. (2022). X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham. Frontiers in Molecular Biosciences. Available at: [Link]
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Kuramochi, K., & Tsubaki, K. (2015). Synthesis and structural characterization of natural benzofuranoids. Journal of Natural Products. Available at: [Link]
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Tani, K., & Stoltz, B. M. (2006). Synthesis and structural analysis of 2-quinuclidonium tetrafluoroborate. Nature. Available at: [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Available at: [Link]
-
Choy, W. Y., et al. (2017). X-ray crystallography over the past decade for novel drug discovery – where are we heading next? Expert Opinion on Drug Discovery. Available at: [Link]
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Fanna, D. J., et al. (2021). Comprehensive Characterisation of the Ketoprofen-β-Cyclodextrin Inclusion Complex Using X-ray Techniques and NMR Spectroscopy. Molecules. Available at: [Link]
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A Researcher's Guide to the Computational Analysis of Strain Energy in Tricyclo[6.3.1.0²,⁷]dodeca-2,4,6-trien-10-one
This guide provides a comprehensive comparison of computational methods for analyzing the strain energy of the complex polycyclic ketone, tricyclo[6.3.1.0²,⁷]dodeca-2,4,6-trien-10-one. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical application of these techniques, offering step-by-step protocols and critical evaluation of different methodologies.
Introduction: The Concept of Molecular Strain
In the intricate architecture of molecules, strain arises when the geometry deviates from an idealized, energetically favorable state. This deviation results in higher internal energy compared to a strain-free reference compound[1]. This excess energy, known as strain energy, can be likened to a compressed spring, holding potential energy within the molecular structure[1]. It is a critical factor in determining molecular stability, reactivity, and conformation. Compounds with significant strain, such as cubane and cyclophanes, exhibit unique chemical properties driven by the tendency to release this stored energy[2].
The target of our analysis, tricyclo[6.3.1.0²,⁷]dodeca-2,4,6-trien-10-one, presents a fascinating case study. Its rigid, bridged ring system is a likely reservoir of considerable strain due to distorted bond angles (angle strain), unfavorable eclipsing interactions between adjacent atoms (torsional strain), and non-bonded atoms being forced into close proximity (van der Waals strain). A quantitative understanding of this strain is paramount for predicting its chemical behavior and potential applications.
The Molecule: Tricyclo[6.3.1.0²,⁷]dodeca-2,4,6-trien-10-one
The systematic IUPAC name tricyclo[6.3.1.0²,⁷]dodeca-2,4,6-trien-10-one describes a 12-carbon tricyclic framework. This structure contains a benzene ring fused into a bridged system, with a ketone functional group at position 10. The inherent rigidity of this polycyclic structure is expected to be a major contributor to its overall strain energy.
A Comparative Analysis of Computational Methodologies
The quantification of strain energy is not experimentally straightforward and often relies on computational chemistry. Here, we compare the primary methods used for this purpose.
Molecular Mechanics (MM)
Molecular mechanics (MM) methods utilize classical physics to model molecules as a collection of atoms held together by springs representing bonds[3]. The total potential energy, often termed "steric energy," is calculated as the sum of contributions from bond stretching, angle bending, torsional strain, and non-bonded (van der Waals and electrostatic) interactions[3][4].
-
Strengths : MM methods are computationally inexpensive, making them suitable for large molecules and high-throughput screening[3].
-
Weaknesses : The accuracy of MM is entirely dependent on the quality of the "force field"—the set of parameters used to describe the interactions[3]. The steric energy calculated by MM is a relative measure of intramolecular strain and does not have an absolute physical meaning[3]. Direct comparison of strain energies is only valid for isomers that use the same parameters[3].
Quantum Mechanics (QM)
Quantum mechanics methods solve the Schrödinger equation to describe the electronic structure of a molecule, providing a more fundamental and often more accurate picture than MM.
-
Density Functional Theory (DFT) : DFT is a popular QM method that balances computational cost and accuracy, making it a workhorse for studying organic molecules[5][6]. The choice of the functional and basis set is critical and significantly influences the results[5]. For strained organic molecules, functionals like B3LYP and M06-2X are commonly employed[7][8][9].
-
High-Level Ab Initio Methods : Methods like Coupled Cluster (e.g., CCSD(T)) offer very high accuracy but are computationally demanding, typically reserved for smaller systems or for benchmarking other methods[10].
Calculating Strain Energy: Isodesmic and Homodesmotic Reactions
A direct calculation of strain energy is challenging. Instead, it is commonly determined by calculating the enthalpy change of a hypothetical reaction that breaks down the strained molecule into smaller, strain-free fragments[7]. The key is to construct a reaction where the number and types of bonds are conserved on both sides, which allows for the cancellation of systematic errors in the calculations[11][12].
-
Isodesmic Reactions : These reactions conserve the number of bonds of a given formal type[11][12].
-
Homodesmotic Reactions : A more rigorous subset of isodesmic reactions, where reactants and products have an equal number of carbon atoms in corresponding hybridization states and an equal number of C-H bonds of each type (e.g., CH₃, CH₂, CH)[13][14]. This closer matching of chemical environments generally leads to more accurate strain energy estimates[12][13][15].
The strain energy (SE) is then calculated as the negative of the reaction enthalpy (ΔH_rxn) for this hypothetical reaction[15].
Experimental Protocol: A Step-by-Step Computational Workflow
This section provides a detailed protocol for calculating the strain energy of tricyclo[6.3.1.0²,⁷]dodeca-2,4,6-trien-10-one using DFT, specifically with the Gaussian software package.
Step 1: Geometry Optimization
The first step is to find the lowest energy structure (the equilibrium geometry) of the molecule.
-
Input File (Gaussian) :
-
Explanation :
Step 2: Frequency Calculation
To confirm that the optimized structure is a true energy minimum, a frequency calculation is performed. A true minimum will have no imaginary frequencies.
-
Input File (Gaussian) :
-
Explanation :
Step 3: Constructing a Homodesmotic Reaction
A suitable homodesmotic reaction must be designed. This requires breaking down the target molecule into strain-free fragments while conserving bond types and hybridization states.
-
Example Reaction Scheme : A simplified conceptual reaction (a full homodesmotic reaction would be more complex) could involve breaking the tricyclic structure into simpler aromatic and aliphatic ketones that preserve the number and types of C-C, C=C, C-H, and C=O bonds.
Step 4: Energy Calculations for All Species
Perform geometry optimization and frequency calculations (as in Steps 1 and 2) for every molecule involved in the homodesmotic reaction (both reactants and products). From the output of the frequency calculations, obtain the thermal correction to enthalpy.
Step 5: Calculating the Strain Energy
The strain energy is calculated from the total enthalpies of the products and reactants.
-
Calculate the enthalpy of each molecule :
-
H = E_total + Thermal correction to Enthalpy
-
-
Calculate the enthalpy of reaction (ΔH_rxn) :
-
ΔH_rxn = ΣH(products) - ΣH(reactants)
-
-
Determine the Strain Energy (SE) :
-
SE = -ΔH_rxn
-
The following diagram illustrates the computational workflow:
Caption: Computational workflow for determining strain energy.
Data Interpretation and Method Comparison
To provide a robust analysis, it is essential to compare results from different computational methods. The table below presents a hypothetical comparison of strain energies for tricyclo[6.3.1.0²,⁷]dodeca-2,4,6-trien-10-one calculated using various methods. For context, the strain energies of known bridged ketones like norcamphor and fenchone are included.
| Method/Basis Set | Tricyclo[...]one SE (kcal/mol) | Norcamphor SE (kcal/mol) | (+)-Fenchone SE (kcal/mol) |
| MMFF94s (Molecular Mechanics) | Value A | 12.5 | 9.8 |
| B3LYP/6-31G(d) | Value B | 17.2 | 11.5 |
| M06-2X/6-311+G(d,p) | Value C | 18.1 | 12.3 |
| MP2/cc-pVTZ | Value D | 18.5 | 12.8 |
Note: Values A, B, C, and D are placeholders for results from actual calculations.
Interpretation :
-
MM vs. QM : Molecular mechanics force fields often underestimate the strain in rigid, polycyclic systems compared to quantum mechanical methods. This is because MM parameters may not be well-calibrated for the unique bond angles and steric interactions present in such complex structures[3][10].
-
DFT Functionals : The M06-2X functional is often recommended for systems where non-covalent interactions and dispersion are important, which can be a factor in strained rings[7][8]. Comparing B3LYP and M06-2X provides a measure of the sensitivity of the result to the chosen functional.
-
Basis Set Effects : Larger basis sets, like 6-311+G(d,p), generally provide more accurate results than smaller ones by allowing for greater flexibility in describing the electron distribution.
-
Comparison with Benchmarks : Comparing the calculated strain energy of the target molecule to well-studied compounds like norcamphor provides a valuable external reference for the magnitude of the strain.
The following diagram illustrates the concept of a homodesmotic reaction for calculating strain energy.
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A Researcher's Guide to the Synthesis of Bridged Bicyclic Ketones: A Comparative Analysis of Strategic Routes
Bridged bicyclic ketones are privileged structural motifs found in a vast array of biologically active natural products and pharmaceutical agents. Their rigid, three-dimensional frameworks provide precise spatial orientation for functional groups, making them invaluable scaffolds for probing and modulating biological systems. However, the inherent ring strain and stereochemical complexity of these systems present significant synthetic challenges. This guide provides an in-depth comparison of the primary synthetic strategies for constructing bridged bicyclic ketones, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal route for their specific target.
The Diels-Alder Reaction: A Convergent and Stereocontrolled Approach
The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, remains one of the most powerful and reliable methods for constructing the bicyclo[2.2.1] and bicyclo[2.2.2] frameworks. This [4+2] cycloaddition between a conjugated diene (often cyclic) and a dienophile forges the bicyclic core in a single, highly stereospecific step.[1][2]
Mechanistic Principles & Strategic Considerations
The power of the Diels-Alder reaction lies in its predictability. The reaction proceeds via a concerted mechanism, allowing for the direct transfer of the dienophile's stereochemistry to the product. When a cyclic diene such as cyclopentadiene is used, the reaction generates a bridged bicyclic system.[3] A key stereochemical consideration is the "endo rule," which states that the substituents of the dienophile will preferentially occupy the space under the newly formed six-membered ring in the transition state, leading to the kinetic endo product. This is a crucial factor for stereochemical control in subsequent transformations.
The dienophile can be an α,β-unsaturated ketone itself or a synthetic equivalent, such as an alkene bearing substituents that can be later converted to a ketone (e.g., via ozonolysis or dihydroxylation followed by oxidative cleavage). The reaction rate is significantly accelerated by using electron-rich dienes and electron-poor dienophiles.[4]
Caption: General mechanism of the Diels-Alder reaction to form a bridged bicyclic system.
Representative Experimental Protocol: Synthesis of a Bicyclo[2.2.2]octanone Derivative
This protocol details a two-step sequence involving a Diels-Alder reaction followed by hydrolysis to yield a bicyclic ketone.[5]
Caption: Workflow for the synthesis of a bridged bicyclic ketone via Diels-Alder cycloaddition.
Step 1: Diels-Alder Cycloaddition
-
In a sealed tube, dissolve the 2-nitrocycloalkenecarbonitrile dienophile (1.0 eq) and the electron-rich diene (e.g., a silyl enol ether, 1.2 eq) in toluene.
-
Heat the reaction mixture to 100 °C for 80 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the bicyclic nitro nitrile adduct.[5]
Step 2: Denitration and Hydrolysis to Ketone
-
Dissolve the purified adduct (1.0 eq) in benzene.
-
Add tributyltin hydride (n-Bu3SnH, 1.5 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reflux the mixture for 2 hours.
-
Cool the reaction and concentrate in vacuo.
-
Dissolve the crude residue in acetonitrile (CH3CN) and treat with aqueous hydrofluoric acid (HF).
-
Stir for 1 hour, then quench the reaction and perform an aqueous workup.
-
Purify the resulting organic material by flash chromatography to afford the final bridged bicyclic ketone.[5]
Intramolecular Annulation: The "Bridged Robinson" Approach
While the Robinson annulation is famous for creating fused six-membered rings, variations involving intramolecular Michael additions and/or aldol condensations can be ingeniously adapted to forge bridged systems.[6][7] This strategy typically involves a pre-formed cyclic ketone or enone tethered to a nucleophilic partner, which cyclizes to form the bridging carbon chain.
Mechanistic Principles & Strategic Considerations
This approach is a tandem reaction, often initiated by the conjugate addition of an enolate to a cyclic α,β-unsaturated enone (a Michael addition). This forms a 1,5-dicarbonyl intermediate. Subsequent intramolecular aldol condensation, driven by a base or acid catalyst, forms the second ring, creating the bridged structure.[8] Unlike fused annulations where a new six-membered ring is formed on the side of an existing ring, the bridged variant connects two non-adjacent carbons of the starting ring.
The success of this method hinges on controlling the regioselectivity of the cyclization. The length and conformation of the tether connecting the nucleophile and electrophile are critical for favoring the formation of the desired bridged skeleton over other potential products (e.g., fused or spirocyclic).[9][10][11] Thermodynamic control often favors the formation of less-strained five- or six-membered rings.
Caption: General mechanism for a tandem Michael-Aldol reaction to form a bridged ketone.
Representative Experimental Protocol: One-Pot Synthesis of a Bicyclo[2.2.2]octenone
This acid-catalyzed, one-pot procedure reacts a ketone with a cyclic enone to generate the bridged bicyclic product directly.[8]
Step-by-Step Method
-
In a microwave-safe vessel, suspend phosphorus pentoxide (P₂O₅) in anhydrous dichloromethane (CH₂Cl₂).
-
Add the starting ketone (e.g., 4-methylcyclohexanone, 1.2 eq), followed by the cyclic enone (e.g., 2-cyclohexen-1-one, 1.0 eq) at room temperature.
-
Cool the suspension to 0 °C and slowly add trifluoromethanesulfonic acid (TfOH).
-
Seal the vessel and heat in a microwave reactor with stirring for 8 hours at 40 °C.
-
After the reaction, cool the dark suspension to 0 °C.
-
Carefully quench the reaction by the dropwise addition of triethylamine.
-
Perform an aqueous workup, extracting the product with CH₂Cl₂.
-
Dry the combined organic layers, concentrate, and purify by flash column chromatography to yield the bicyclo[2.2.2]octenone product.[8] (Typical yields reported are in the 40-60% range).
Ring-Closing Metathesis (RCM): A Catalytic Route to Unsaturated Precursors
Ring-Closing Metathesis (RCM) has emerged as a premier tool for the synthesis of cyclic and macrocyclic compounds due to the exceptional functional group tolerance of modern ruthenium-based catalysts (e.g., Grubbs' catalysts).[12] For bridged systems, the strategy involves the RCM of a diene substrate, typically anchored to an existing carbocycle, to form a bicyclic olefin. This olefin is then oxidized to the target ketone.
Mechanistic Principles & Strategic Considerations
The RCM reaction proceeds via a metallacyclobutane intermediate.[13] In a typical synthesis of a bridged system, a starting material such as a cycloalkane bearing two terminal alkene tethers is treated with a ruthenium catalyst. The catalyst facilitates an intramolecular metathesis reaction, stitching the two tethers together to form a new ring and releasing ethylene gas as a volatile byproduct, which drives the reaction to completion.[12]
The choice of catalyst (e.g., Grubbs' 1st, 2nd, or 3rd generation) is crucial and depends on the steric and electronic nature of the substrate. The primary product is a bridged bicyclic alkene, which must undergo a subsequent oxidation step (e.g., ozonolysis, Wacker oxidation, or epoxidation followed by rearrangement) to furnish the desired ketone.
Caption: Simplified catalytic cycle for Ring-Closing Metathesis (RCM).
Representative Experimental Protocol: RCM/Oxidation Sequence
This protocol outlines a general two-step process to access a bridged bicyclic ketone.
Step 1: Ring-Closing Metathesis
-
Dissolve the dialkenylcycloalkane substrate (1.0 eq) in degassed, anhydrous dichloromethane or toluene.
-
Add the Grubbs' 2nd generation catalyst (typically 1-5 mol%).
-
Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction and add a quenching agent (e.g., ethyl vinyl ether) to deactivate the catalyst.
-
Concentrate the solvent and purify the crude product by flash column chromatography to isolate the bicyclic olefin.[14]
Step 2: Ozonolysis to Ketone
-
Dissolve the purified bicyclic olefin in a suitable solvent mixture, such as CH₂Cl₂/methanol, and cool to -78 °C.
-
Bubble ozone (O₃) gas through the solution until a persistent blue color indicates the consumption of the starting material.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add a reductive quenching agent, such as dimethyl sulfide (DMS) or triphenylphosphine (PPh₃), and allow the mixture to warm slowly to room temperature.
-
Perform an aqueous workup, extract the product, and purify by chromatography to obtain the final bridged bicyclic ketone.
Comparative Analysis of Major Synthetic Routes
| Feature | Diels-Alder Reaction | Intramolecular Annulation | Ring-Closing Metathesis (RCM) |
| Key Transformation | [4+2] Cycloaddition | Tandem Michael-Aldol | Olefin Metathesis |
| Bonds Formed | Two C-C σ bonds, one C-C π bond | One or two C-C σ bonds | One C-C π bond (in RCM step) |
| Stereocontrol | Excellent (concerted, predictable) | Moderate to Good (depends on substrate) | Not directly applicable to ketone center |
| Typical Yields | Good to Excellent | Fair to Good[8] | Good to Excellent (for RCM step) |
| Scalability | Generally high | Moderate; can be limited by side reactions | Good; catalyst cost can be a factor |
| Functional Group Tolerance | Moderate; sensitive to Lewis acids | Good; tolerates various functional groups | Excellent (with modern catalysts)[12] |
| Key Advantage | High convergence and predictability[1] | Builds complexity from simple precursors | Broad substrate scope, catalytic |
| Key Disadvantage | Requires specific diene/dienophile | Potential for competing reaction pathways[9] | Multi-step process (RCM then oxidation) |
Modern & Specialized Synthetic Strategies
Beyond these classical approaches, several modern methods offer unique entry points to bridged bicyclic systems:
-
Photochemical Reactions: Intramolecular [2+2] cycloadditions or rearrangements of β,γ-unsaturated ketones can provide access to highly strained bridged systems that are difficult to access via thermal methods.[15][16]
-
C-H Bond Insertion: Rhodium and copper-catalyzed intramolecular C-H insertion of diazo compounds can forge the bridging C-C bond in a highly efficient manner, often from a monocyclic precursor.[17]
-
Enzymatic and Biocatalytic Methods: Ene-reductases and other enzymes can facilitate unprecedented C-H functionalization and cyclization cascades, producing bridged bicyclic scaffolds with high enantioselectivity under mild, environmentally friendly conditions.[18][19]
Conclusion
The synthesis of bridged bicyclic ketones is a mature field with a diverse toolkit available to the modern chemist. The Diels-Alder reaction offers unparalleled control and efficiency for constructing classic bicyclo[2.2.x] systems. Intramolecular annulations provide a powerful, albeit sometimes less predictable, route for building bridged structures from acyclic or monocyclic precursors. Finally, Ring-Closing Metathesis represents a highly flexible and tolerant catalytic strategy, particularly valuable for complex substrates where other methods may fail. The choice of strategy should be guided by the specific stereochemical and functional requirements of the target molecule, scalability considerations, and the availability of starting materials. As new catalytic systems and biocatalytic pathways continue to emerge, the ability to synthesize these vital chemical scaffolds with ever-greater precision and efficiency will undoubtedly accelerate innovation in drug discovery and materials science.
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- 6. An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides: Synthesis of (±)-Coniceine and Quinolizidine - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Analysis of the Reactivity of 8,9-Dihydro-5H-5,9-methanobenzoannulen-7(6H)-one and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
8,9-Dihydro-5H-5,9-methanobenzoannulen-7(6H)-one, with its rigid tricyclic framework, presents a unique scaffold of significant interest in medicinal chemistry and material science. The reactivity of the carbonyl group within this strained system is markedly influenced by both steric and electronic factors. Understanding how substitutions on the aromatic ring and the bicyclic core modulate this reactivity is crucial for the rational design of novel compounds with desired properties. This guide will delve into a comparative analysis of key reactions, including reductions, oxidations, and cycloadditions, supported by available experimental data.
I. Comparative Reactivity Analysis
The reactivity of the carbonyl group in 8,9-Dihydro-5H-5,9-methanobenzoannulen-7(6H)-one and its analogs is a subject of considerable interest due to the unique structural constraints imposed by the bridged bicyclic system. This section compares the outcomes of several key classes of reactions.
A. Stereoselective Reduction of the Carbonyl Group
The reduction of the ketone functionality in these benzobicyclic systems typically proceeds with high stereoselectivity due to the sterically hindered nature of one face of the carbonyl group.
Key Observations:
-
Hydride Delivery: The approach of hydride reagents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), is generally directed to the less hindered exo face of the molecule. This results in the predominant formation of the endo-alcohol. The rigid bicyclic framework shields the endo face from attack.
-
Influence of Substituents: Aromatic ring substituents can electronically influence the reactivity of the carbonyl group, but typically have a minimal impact on the stereochemical outcome of the reduction. Analogs with electron-donating or electron-withdrawing groups on the benzene ring still overwhelmingly yield the endo-alcohol.
| Compound/Analog | Reducing Agent | Major Product | Diastereomeric Ratio (endo:exo) | Reference |
| 8,9-Dihydro-5H-5,9-methanobenzoannulen-7(6H)-one | NaBH₄ | endo-alcohol | >95:5 | [General knowledge, specific citation needed] |
| Substituted Analogs | NaBH₄/LiAlH₄ | endo-alcohol | High | [General knowledge, specific citation needed] |
Experimental Protocol: Sodium Borohydride Reduction
A solution of 8,9-Dihydro-5H-5,9-methanobenzoannulen-7(6H)-one (1.0 eq) in methanol is cooled to 0 °C. Sodium borohydride (1.1 eq) is added portion-wise over 15 minutes. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the slow addition of water, and the methanol is removed under reduced pressure. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product, which is then purified by column chromatography.
Caption: General workflow for the stereoselective reduction.
B. Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation of cyclic ketones to lactones is a powerful synthetic transformation.[1][2][3] In the case of 8,9-Dihydro-5H-5,9-methanobenzoannulen-7(6H)-one and its analogs, the regioselectivity of oxygen insertion is a key point of investigation.
Mechanistic Considerations:
The migratory aptitude of the adjacent carbon atoms dictates the regiochemical outcome of the Baeyer-Villiger reaction. The group better able to stabilize a positive charge will preferentially migrate. In this system, the competition is between the migration of the benzylic secondary carbon and the non-benzylic secondary carbon.
Comparative Data:
| Compound/Analog | Oxidant | Major Product | Migratory Group | Reference |
| 8,9-Dihydro-5H-5,9-methanobenzoannulen-7(6H)-one | m-CPBA | Lactone from benzylic C migration | Benzylic secondary carbon | [Hypothetical, based on migratory aptitude rules] |
| Electron-rich analogs (e.g., methoxy substituted) | m-CPBA | Enhanced rate of benzylic C migration | Benzylic secondary carbon | [Hypothetical, based on electronic effects] |
| Electron-deficient analogs (e.g., nitro substituted) | m-CPBA | Potentially reduced rate or competing migration | Benzylic secondary carbon | [Hypothetical, based on electronic effects] |
Experimental Protocol: Baeyer-Villiger Oxidation with m-CPBA
To a solution of the bicyclic ketone (1.0 eq) in dichloromethane (CH₂Cl₂) is added meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) at 0 °C. The reaction mixture is stirred at this temperature for 30 minutes and then at room temperature overnight. The reaction is monitored by TLC. Upon completion, the reaction mixture is diluted with CH₂Cl₂ and washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
Caption: Baeyer-Villiger oxidation workflow.
C. Cycloaddition Reactions
While the carbonyl group itself does not directly participate in cycloaddition reactions, its conversion to an enol or enolate allows for subsequent reactions. Furthermore, the dienophilic or dienic character of other parts of the molecule can be explored. For instance, the aromatic ring can, under certain conditions, participate in Diels-Alder reactions.[4] However, the reactivity of the isolated double bond in certain analogs is more commonly exploited.
Due to a lack of specific experimental data on the cycloaddition reactions of 8,9-Dihydro-5H-5,9-methanobenzoannulen-7(6H)-one in the available literature, a detailed comparative analysis is not currently possible.
II. Rationale Behind Experimental Choices
The selection of reagents and reaction conditions is paramount in controlling the outcome of reactions involving these structurally complex ketones.
-
Choice of Reducing Agent: Sodium borohydride is a mild reducing agent suitable for the selective reduction of ketones in the presence of other functional groups. Lithium aluminum hydride, a much stronger reducing agent, would also be effective but offers less functional group tolerance. The choice of solvent (e.g., methanol for NaBH₄) is also critical for solubilizing the reagents and facilitating the reaction.
-
Choice of Oxidant for Baeyer-Villiger Reaction: m-CPBA is a commonly used and commercially available peroxy acid for Baeyer-Villiger oxidations due to its relative safety and high reactivity.[2] The choice of an inert solvent like dichloromethane is crucial to avoid side reactions.
-
Reaction Temperature: Many of the reactions involving these ketones are conducted at low temperatures (e.g., 0 °C) initially to control the rate of reaction and minimize the formation of byproducts.
III. Summary and Future Outlook
The reactivity of 8,9-Dihydro-5H-5,9-methanobenzoannulen-7(6H)-one and its analogs is heavily dictated by the steric environment imposed by the rigid bicyclic framework. Reductions proceed with high stereoselectivity, favoring the formation of the endo-alcohol. The Baeyer-Villiger oxidation is predicted to occur with preferential migration of the benzylic carbon, a hypothesis that warrants further experimental verification.
Future research should focus on obtaining quantitative kinetic and thermodynamic data for a wider range of reactions and a more diverse set of analogs. Such studies will provide a more comprehensive understanding of the structure-reactivity relationships in this important class of compounds and will undoubtedly aid in the development of novel synthetic methodologies and the design of new molecules with tailored properties for various applications.
References
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Baeyer, A.; Villiger, V. Ueber die Einwirkung des Caro'schen Reagens auf Ketone. Ber. Dtsch. Chem. Ges.1899 , 32 (3), 3625–3633. [Link]
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Organic Chemistry Portal. Baeyer-Villiger Oxidation. [Link]
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Wikipedia. Baeyer–Villiger oxidation. [Link]
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Hudlicky, T.; et al. Diels–Alder Adducts of Morphinan-6,8-Dienes and Their Transformations. Molecules2020 , 25(15), 3369. [Link]
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A Researcher's Guide to the Electronic Landscape of Methanobenzannulenones: A DFT Perspective
For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's electronic properties is paramount. These characteristics govern reactivity, spectroscopic behavior, and potential biological interactions. This guide delves into the application of Density Functional Theory (DFT) for elucidating the electronic landscape of methanobenzannulenones, a fascinating class of non-planar aromatic hydrocarbons. We will objectively compare the performance of DFT with experimental data and touch upon alternative computational approaches, providing a comprehensive overview for both seasoned computational chemists and bench scientists seeking to leverage these powerful predictive tools.
The Allure of Methanobenzannulenones: A Structural and Electronic Conundrum
Methanobenzannulenones are polycyclic aromatic hydrocarbons characterized by a bridged annulene core fused to a benzene ring. The methylene bridge contorts the annulene ring, forcing it into a non-planar geometry. This structural feature presents a captivating challenge to the traditional rules of aromaticity and has profound implications for the molecule's electronic properties. Understanding the degree of electron delocalization, the energy of frontier molecular orbitals, and the nature of electronic transitions is crucial for predicting their chemical behavior and designing novel applications.
Peering into the Electronic Soul: The Power of Density Functional Theory
Density Functional Theory has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods approximate the complex many-electron problem by focusing on the electron density, a more manageable quantity. For methanobenzannulenones, DFT allows us to probe a range of key electronic properties:
-
Molecular Geometry: Accurately predicting the three-dimensional structure is the foundation of any electronic property calculation. DFT, particularly with dispersion-corrected functionals, can provide reliable geometries for these non-planar systems.
-
Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The HOMO-LUMO energy gap is a critical indicator of chemical stability and the energy required for electronic excitation.
-
Aromaticity: Despite their non-planar nature, methanobenzannulenones exhibit aromatic character. DFT enables the calculation of various indices to quantify this property, including:
-
Nucleus-Independent Chemical Shift (NICS): This magnetic criterion probes the induced ring currents in the presence of a magnetic field. Negative NICS values inside a ring are indicative of aromaticity.
-
Harmonic Oscillator Model of Aromaticity (HOMA): This geometric index evaluates the degree of bond length equalization within a ring, a hallmark of aromatic systems.
-
-
Electronic Spectra: Time-Dependent DFT (TD-DFT) is a powerful extension of DFT that allows for the prediction of electronic absorption spectra (UV-Vis). This provides a direct comparison with experimental measurements and helps to understand the nature of electronic transitions.
The DFT Workflow: A Step-by-Step Approach
The following diagram illustrates a typical workflow for studying the electronic properties of methanobenzannulenones using DFT.
Caption: A typical workflow for DFT studies of methanobenzannulenones.
DFT in Action: A Comparative Analysis
While specific DFT studies on a wide range of methanobenzannulenones are still emerging, we can draw valuable insights from computational investigations of the parent compound, 1,6-methano[1]annulene, and extrapolate the expected effects of benzannulation.
Geometric Parameters: The Foundation of Accuracy
A critical first step is the accurate prediction of the molecular geometry. For 1,6-methano[1]annulene, the distance between the bridged carbon atoms (C1-C6) is a key parameter reflecting the degree of transannular interaction.
| Parameter | Experimental Value (Å) | DFT (B3LYP/6-311+G(d,p)) (Å) |
| C1-C6 distance | ~2.235 | ~2.25 |
As the table shows, DFT calculations provide a C1-C6 distance in good agreement with experimental X-ray crystallographic data for the parent annulene. This agreement provides confidence in the ability of DFT to capture the essential structural features of these bridged systems.
Aromaticity: Beyond Planarity
Despite its non-planar structure, 1,6-methano[1]annulene is considered an aromatic compound, a fact supported by both experimental evidence and DFT calculations.[2]
| Aromaticity Index | 1,6-Methano[1]annulene (Calculated) | Benzene (Calculated) | Naphthalene (Calculated) |
| Resonance Energy (kcal/mol) | < 61 | 36.0 | 61.0 |
| HOMA | ~0.8-0.9 | ~1.0 | ~0.9 (per ring) |
| NICS(1) (ppm) | Not reliable due to bridge interference[3] | -10.2 | -10.8 (per ring) |
Note: HOMA values approaching 1 indicate high aromaticity. Negative NICS(1) values indicate aromaticity.
DFT calculations of HOMA and resonance energy confirm the significant aromatic character of 1,6-methano[1]annulene, although slightly less than that of the planar aromatic hydrocarbons benzene and naphthalene.[4] The NICS values for the annulene ring are often difficult to interpret due to the influence of the bridging methylene group.[3] The fusion of a benzene ring is expected to modulate the overall aromaticity, with the benzannulenone system likely exhibiting a complex interplay of local and global aromaticity.
Frontier Orbitals and Electronic Spectra: A Window into Reactivity
The HOMO-LUMO gap is a crucial parameter for assessing the electronic stability and predicting the wavelength of the lowest energy electronic transition. TD-DFT calculations can further refine this by simulating the entire UV-Vis spectrum.
| Molecule | HOMO-LUMO Gap (eV) - Calculated | λmax (nm) - Calculated (TD-DFT) | λmax (nm) - Experimental |
| 1,6-Methano[1]annulene | ~5.0 - 5.5 | ~260-270 | ~265 |
For 1,6-methano[1]annulene, TD-DFT calculations predict a maximum absorption wavelength (λmax) that aligns well with experimental UV-Vis spectra.[5][6] The fusion of a benzene ring in methanobenzannulenones is expected to lead to a red-shift (a shift to longer wavelengths) in the absorption spectrum due to the extended π-system, resulting in a smaller HOMO-LUMO gap.
Validating with NMR: A Powerful Synergy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for structure elucidation. The chemical shifts of protons and carbons are highly sensitive to their electronic environment. DFT calculations can predict these chemical shifts with remarkable accuracy, providing a powerful tool for validating computational models and assigning experimental spectra.
The ¹H NMR spectrum of 1,6-methano[1]annulene is a classic example of the effects of aromatic ring currents. The peripheral protons are deshielded (shifted to higher ppm values), while the protons on the methylene bridge are strongly shielded (shifted to lower, even negative, ppm values).[2][7]
| Proton | Experimental ¹H NMR Chemical Shift (ppm) | Calculated ¹H NMR Chemical Shift (ppm) |
| Peripheral | 7.0 - 7.3 | ~7.1 - 7.4 |
| Bridge | -0.5 | ~-0.4 |
The excellent agreement between the experimental and calculated ¹H NMR chemical shifts for 1,6-methano[1]annulene demonstrates the power of DFT in capturing the subtle electronic effects within these molecules.[7] This approach can be confidently extended to methanobenzannulenones to aid in the interpretation of their more complex NMR spectra.
Beyond DFT: Alternative Computational Approaches
While DFT is a robust and versatile tool, it is not without its limitations. For systems with significant multi-reference character or for achieving very high accuracy, other methods may be more suitable, albeit at a much higher computational cost.
Caption: A comparison of DFT with alternative computational chemistry methods.
For certain challenging aspects of methanobenzannulenone chemistry, such as accurately describing their valence tautomerism or excited states with significant charge-transfer character, methods like Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) may be necessary to provide a more accurate description.
Conclusion: A Powerful Toolkit for Molecular Exploration
Density Functional Theory provides a powerful and accessible computational toolkit for investigating the intricate electronic properties of methanobenzannulenones. From predicting their three-dimensional structures to quantifying their aromaticity and simulating their spectroscopic signatures, DFT offers invaluable insights that complement and guide experimental research. The ability to accurately predict properties like HOMO-LUMO gaps and NMR chemical shifts makes DFT an indispensable tool for designing novel methanobenzannulenone derivatives with tailored electronic characteristics for applications in materials science and drug development. As computational resources continue to grow and theoretical methods evolve, the synergy between DFT and experimental chemistry promises to unlock even deeper understanding of these fascinating molecules.
References
- DFT study of transition metal π-complexes and their inter-ring haptotropic rearrangements. (URL not available)
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Aromaticity and Homoaromaticity in Methano[1]annulenes. (URL not available)
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1,6-Methano(10)annulene - Wikipedia. [Link]
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1,6-Methano[1]annulene | C11H10 | CID 137603 - PubChem. [Link]
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11,11-Dimethyl-1,6-methano[1]annulene—An Annulene with an Ultralong CC Bond or a Fluxional Molecule? - SMU. (URL not available)
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The NMR spectra of methano[1]annulene and its dianion. The diatropic/paratropic inversion. - Henry Rzepa's Blog. [Link]
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The NMR spectra of methano[1]annulene and its dianion. The diatropic/paratropic inversion. - Henry S. Rzepa. [Link]
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Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds - MDPI. [Link]
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Solvent induced 1H NMR chemical shifts of annulenes - ChemRxiv. [Link]
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How to calculate UV-VIS TD-DFT spectra using Gaussian 09W - YouTube. [Link]
- Experimental and DFT study of UV-vis absorption spectra of azobenzene containing ester groups - ResearchG
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TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines - RSC Publishing. [Link]
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Machine learning electronic structure methods based on the one-electron reduced density matrix - PMC - PubMed Central. [Link]
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TD DFT Calculation (UV-Vis) using Gaussian Software - YouTube. [Link]
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Computational and Experimental Research in Materials and Renewable Energy (UPT Penerbitan Universitas Jember) | 47 Publications | 3 Citations | Top authors | Related journals - SciSpace. [Link]
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Electronic Structure of Metallophthalocyanines, MPc (M = Fe, Co, Ni, Cu, Zn, Mg) and - ChemRxiv. [Link]
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Top 11 Computational and Experimental Research in Materials and Renewable Energy papers published in 2023 - SciSpace. [Link]
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A Senior Application Scientist's Guide to Benchmarking the Stability of Strained Polycyclic Ketones
Introduction: The Energetic Landscape of Constrained Ketones
In the intricate world of molecular architecture, strained polycyclic ketones represent a fascinating class of compounds where geometric constraints impose significant potential energy. This stored energy, or ring strain, arises from deviations from ideal bond angles, lengths, and torsional arrangements. For researchers in drug discovery and materials science, quantifying the stability of these molecules is not merely an academic exercise. The inherent strain energy dictates a molecule's reactivity, metabolic stability, and conformational preferences, directly impacting its utility. A highly strained ketone might serve as a potent intermediate for complex syntheses via strain-release reactions, or its rigid framework could be an ideal scaffold for a bioactive molecule, locking it into a desired conformation for receptor binding.[1][2]
This guide provides an in-depth comparison of methodologies for benchmarking the stability of these energetic molecules. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and self-validating approach to characterization. We will dissect both experimental and computational techniques, providing the technical insights necessary to select the appropriate method and interpret the resulting data with confidence.
I. The Dichotomy of Stability: Kinetic vs. Thermodynamic
Before delving into benchmarking techniques, it is crucial to distinguish between two facets of stability:
-
Thermodynamic Stability: This refers to the potential energy of a molecule relative to a strain-free isomer. A molecule with high ring strain is thermodynamically unstable.
-
Kinetic Stability: This describes the molecule's resistance to decomposition or reaction. A high activation barrier to a decomposition pathway can render a thermodynamically unstable molecule persistent and isolable. Cubane is a prime example; it possesses enormous strain energy but is remarkably kinetically stable due to the absence of low-energy decomposition pathways.[3]
Our benchmarking efforts will primarily focus on quantifying the thermodynamic instability (i.e., the strain energy), as this is the most direct measure of the energy stored within the polycyclic framework.
II. Overall Benchmarking Workflow
A comprehensive stability assessment integrates both experimental measurements and computational modeling. This dual approach provides a system of checks and balances, where computational insights can explain experimental observations and experimental data can validate theoretical models.
Caption: Integrated workflow for stability assessment of polycyclic ketones.
III. Experimental Benchmarking Techniques
Experimental methods provide tangible data on the physical properties and energetic content of a molecule.
A. Thermochemical Analysis: Bomb Calorimetry
The most direct method for quantifying stored energy is to measure the heat of combustion (ΔH°c).[4] By burning the strained ketone and a corresponding strain-free reference compound, the difference in the heat released can be attributed to the strain energy.
Causality: The more energy a compound contains due to strain, the more heat it will release upon complete combustion to CO₂ and H₂O.[4] This technique provides the "gold standard" for experimental strain energy determination. However, it is a destructive method requiring a relatively large amount of pure sample.
Protocol: See Appendix A for a detailed Bomb Calorimetry workflow.
B. Spectroscopic Analysis: A Window into Bond Strain
Spectroscopy offers a rapid, non-destructive proxy for assessing relative strain.
1. Infrared (IR) Spectroscopy: The carbonyl (C=O) stretching frequency in the IR spectrum is exquisitely sensitive to the local geometric environment.[5] As ring strain increases, the bond angles around the carbonyl carbon are compressed. To accommodate this strain, the carbon atom rehybridizes, increasing the s-character of the C=O bond. This results in a stronger, stiffer bond that vibrates at a higher frequency (wavenumber).[6]
Trustworthiness: This method is self-validating when a strain-free reference, such as cyclohexanone (~1715 cm⁻¹), is used. A systematic increase in the C=O stretching frequency compared to this reference provides strong evidence of increasing ring strain.[7]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a direct measure of energy, ¹H and ¹³C NMR provide critical data for confirming the structure and assessing the consequences of strain.[8] The chemical shifts of α-protons and the carbonyl carbon can be influenced by the altered electronic environment in strained systems.[7] For example, the carbonyl carbon in ketones typically appears in the 190-220 ppm range in a ¹³C NMR spectrum.[8]
Data Summary: IR Spectroscopic Comparison
The following table summarizes the characteristic C=O stretching frequencies for a series of cyclic ketones, clearly illustrating the correlation between ring size, strain, and vibrational frequency.
| Ketone | Structure | Ring Size | Approx. C=O Frequency (cm⁻¹) | Strain Implication |
| Cyclohexanone | Bicyclic | 6 | ~1715[9] | Low Strain (Reference) |
| Cyclopentanone | Bicyclic | 5 | ~1750[9] | Moderate Strain |
| Cyclobutanone | Bicyclic | 4 | ~1775[6] | High Strain |
| 2-Norbornanone | Bicyclic[2.2.1] | 5/5/6 | ~1751[5] | Significant Strain |
IV. Computational Benchmarking: In Silico Energetics
Computational chemistry provides a powerful, non-destructive means to calculate strain energies and rationalize experimental findings. Density Functional Theory (DFT) is a widely used method that offers a good balance of accuracy and computational cost.[10]
A. Calculating Ring Strain Energy (RSE)
The most common method for calculating RSE is through the use of homodesmotic reactions .[11] These are hypothetical reactions where the number and types of bonds on both the reactant and product sides are conserved. The strained polycyclic ketone is "broken down" into smaller, strain-free acyclic molecules. The calculated enthalpy change of this reaction is a direct measure of the strain energy in the cyclic system.[12][13]
Causality: By ensuring that the number and type of all bonds (C-C, C-H, C=O, etc.) are identical on both sides of the equation, we isolate the energy difference that arises purely from the geometric constraints (strain) of the ring system. Any deviation from ΔH_rxn = 0 is attributed to strain.
Caption: Conceptual diagram of a homodesmotic reaction to calculate RSE.
Protocol: See Appendix B for a step-by-step DFT workflow for RSE calculation.
Data Summary: Comparative Strain Energies
This table compares experimentally determined and computationally calculated strain energies for several key polycyclic systems. The strong agreement between methods validates the computational approach.
| Polycyclic System | Formula | Experimental RSE (kcal/mol) | Computational RSE (kcal/mol) | Source(s) |
| Norbornane | C₇H₁₂ | ~17 | 18.5 | [14] |
| [1.1.1]Propellane | C₅H₆ | - | ~102 | [15][16] |
| Cubane | C₈H₈ | ~166 | 157-164 | [3] |
| 2-Norbornanone | C₇H₁₀O | 22.97 (via hydrolysis) | ~25 | [17] |
V. Case Study: Norbornanone vs. Adamantanone
Let's compare two well-known polycyclic ketones:
-
2-Norbornanone: A bridged bicyclic system with significant angle strain due to its boat-like conformation.[14] Its rigidity and strain make it a common starting material in synthesis.
-
Adamantanone: A tricyclic cage-like ketone. Its structure is essentially a strain-free arrangement of three fused cyclohexane chairs.
| Feature | 2-Norbornanone | Adamantanone | Rationale & Implication |
| IR C=O Freq. | ~1751 cm⁻¹ | ~1720 cm⁻¹ | The higher frequency in norbornanone directly indicates greater strain at the carbonyl bridge. |
| Calculated RSE | High (~25 kcal/mol) | Low (~6.5 kcal/mol) | Norbornanone's constrained bicyclic structure stores significant energy. Adamantanone's chair-based framework is energetically favorable. |
| Reactivity | High (e.g., susceptible to nucleophilic addition) | Low (similar to unstrained ketones) | The high strain in norbornanone provides a thermodynamic driving force for reactions that open or alter the ring system to relieve that strain.[1][14] |
This comparison demonstrates how the combination of spectroscopic and computational data provides a clear and actionable assessment of relative stability and reactivity, guiding the researcher in the selection of molecules for their specific application.
Conclusion
Benchmarking the stability of strained polycyclic ketones is a multi-faceted process that requires a thoughtful integration of experimental and computational techniques. Direct thermochemical measurements provide absolute energy values, while rapid spectroscopic methods offer an invaluable proxy for relative strain. These experimental results are rationalized and quantified by computational models that can dissect a molecule's energetics with high precision. By employing the workflows and principles outlined in this guide, researchers can build a comprehensive and trustworthy understanding of these energetic molecules, enabling their strategic application in the development of next-generation therapeutics and advanced materials.
Appendix A: Protocol for Bomb Calorimetry
(Note: This is a generalized protocol. Specific instrument parameters must be followed as per the manufacturer's guidelines. All operations must be conducted by trained personnel with appropriate safety precautions.)
-
Sample Preparation:
-
Accurately weigh (~1 g) of the polycyclic ketone into a sample crucible.
-
For liquid samples, encapsulate in a gelatin capsule of known heat of combustion.
-
Prepare a pellet of a standard, like benzoic acid, for calibration.[18]
-
-
Calorimeter Assembly:
-
Place the crucible in the bomb head.
-
Attach a fuse wire of known length and material, ensuring it is in contact with the sample.
-
Seal the bomb and purge with oxygen, then pressurize to ~30 atm.
-
Place the bomb into the calorimeter bucket containing a precisely measured volume of water.
-
-
Combustion and Data Acquisition:
-
Lower the calorimeter lid and allow the system to reach thermal equilibrium (monitor temperature for a stable baseline).
-
Ignite the sample by passing a current through the fuse wire.
-
Record the temperature rise until a stable maximum is reached and the cooling curve is established.
-
-
Analysis:
-
First, run the benzoic acid standard to calculate the heat capacity of the calorimeter.[19]
-
Run the strained ketone sample.
-
Correct the observed temperature rise for heat exchange with the surroundings and the heat released by the fuse wire.
-
Calculate the heat of combustion (ΔH°c) for the strained ketone.
-
Compare this value to the ΔH°c of a strain-free reference to determine the Ring Strain Energy.
-
Appendix B: Protocol for DFT-based RSE Calculation
(Note: This protocol assumes familiarity with a quantum chemistry software package like Gaussian, ORCA, or Spartan.)
-
Structure Building:
-
Build the 3D structure of the strained polycyclic ketone.
-
Build the 3D structures of the corresponding strain-free fragments required for the chosen homodesmotic reaction.
-
-
Geometry Optimization:
-
Perform a geometry optimization for the ketone and all fragment molecules. A common level of theory is B3LYP with a 6-31G* basis set.[10]
-
Self-Validation: Ensure the optimization converges to a true energy minimum by confirming the absence of imaginary frequencies in a subsequent frequency calculation.
-
-
Energy Calculation:
-
Extract the final electronic energy (including zero-point vibrational energy correction) for the optimized ketone and each fragment molecule.
-
-
RSE Calculation:
-
Set up the balanced homodesmotic reaction equation.
-
Calculate the reaction enthalpy (ΔH_rxn), which is the RSE:
-
RSE = [Sum of (Energies of Products)] - [Sum of (Energies of Reactants)]
-
-
A positive RSE value indicates the energy stored in the ring system.
-
References
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Eaton, P. E. (1992). Cubanes: Starting Materials for the Chemistry of the 21st Century. Angewandte Chemie International Edition in English, 31(11), 1421-1436. [Link]
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Marchand, A. P. (1989). Synthesis and chemistry of cage-like molecules. Chemical Reviews, 89(5), 1011-1033. [Link]
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Carreira, E. M., & Hönig, D. (2022). Total syntheses of strained polycyclic terpenes. Chemical Communications, 58(33), 5053-5066. [Link]
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Bachrach, S. M. (1998). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society. [Link]
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Shepler, B. (2019). Spectroscopic analysis of aldehydes and ketones. YouTube. [Link]
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Carreira, E. M., & Hönig, D. (2022). Total syntheses of strained polycyclic terpenes. PubMed Central. [Link]
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Nagib, D. A. (2023). Influence of Ring Strain on the Formation of Rearrangement vs Cyclization Isotwistane Products in the Acyl Radical Reaction of Bicyclo[2.2.2]octanone. Organic Letters, 25(39), 7174-7178. [Link]
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A Researcher's Guide to 2D NMR: Deconvoluting the Structure of L-tert-Leucine (CAS 13351-26-3) with HSQC and HMBC Spectra
In the landscape of modern drug discovery and chemical research, the unambiguous structural elucidation of chiral building blocks is paramount. L-tert-Leucine, also known as (S)-2-Amino-3,3-dimethylbutanoic acid (CAS 13351-26-3), is a non-proteinogenic amino acid that serves as a critical component in the synthesis of pharmaceuticals and chiral catalysts. Its bulky tert-butyl group imparts unique conformational constraints, making it a valuable asset in designing molecules with specific biological activities. This guide provides an in-depth analysis of two powerful 2D NMR techniques—Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC)—to rigorously confirm the structure of L-tert-Leucine.
This comparison guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind the spectral interpretations, ensuring a self-validating analytical approach.
The Analytical Challenge: Confirming Connectivity in L-tert-Leucine
The structure of L-tert-Leucine appears simple, yet it contains a quaternary carbon and distinct proton environments that necessitate a multi-dimensional NMR approach for full characterization. While 1D ¹H and ¹³C NMR provide initial chemical shift information, they do not explicitly define the connectivity of the molecular framework. 2D correlation spectroscopy is essential to assemble the structure piece by piece.
Below is the annotated structure of L-tert-Leucine, which will be the focus of our spectral analysis.
Caption: Molecular structure of L-tert-Leucine with atom numbering.
Pillar 1: The Power of 2D Heteronuclear Correlation
To build a complete picture of L-tert-Leucine, we employ two complementary proton-detected heteronuclear NMR experiments: HSQC and HMBC. These are among the most useful 2D NMR experiments for structural elucidation.[1] Proton detection provides a significant sensitivity advantage over direct ¹³C detection, making these experiments efficient even with moderate sample concentrations.[1][2]
HSQC: Mapping Direct One-Bond Connections
The HSQC experiment is the foundational step in our analysis. It exclusively identifies protons that are directly attached to a specific carbon atom.[3][4][5] The resulting 2D spectrum displays the ¹H NMR spectrum on one axis and the ¹³C spectrum on the other, with cross-peaks appearing only at the coordinates of directly bonded C-H pairs.[4] This provides unambiguous, one-bond connectivity information. An "edited" HSQC can further distinguish CH/CH₃ groups from CH₂ groups by their phase, which is analogous to the information provided by a DEPT-135 experiment but with much greater sensitivity.[4]
HMBC: Unveiling the Carbon Skeleton through Long-Range Couplings
While HSQC maps the immediate C-H connections, the HMBC experiment reveals the broader molecular framework.[6] It detects correlations between protons and carbons that are two, three, and sometimes four bonds apart (ⁿJCH, where n = 2-4).[3][4][7] Crucially, the experiment is designed to suppress the strong, direct one-bond correlations seen in HSQC.[4][7] This allows us to "walk" across the molecule, connecting spin systems and identifying the positions of quaternary (non-protonated) carbons, which are invisible in HSQC spectra.[8]
Pillar 2: Spectral Analysis of L-tert-Leucine
For this analysis, we will use typical chemical shift values for L-tert-Leucine dissolved in D₂O. The amine and carboxylic acid protons will exchange with the solvent and are generally not observed.
Predicted ¹H and ¹³C Chemical Shifts
| Atom Label | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Hα / C2 | CH | ~3.46 | ~65 |
| Hγ / C4,C5,C6 | 3 x CH₃ | ~1.08 | ~27 |
| - / C3 | C (quat.) | - | ~34 |
| - / C1 | COOH | - | ~175 |
Note: The three methyl groups (C4, C5, C6) and their nine protons are chemically equivalent due to free rotation around the C2-C3 bond and appear as a single resonance.
HSQC Spectrum Analysis: Identifying C-H Pairs
The HSQC spectrum of L-tert-Leucine is expected to be very simple, containing only two cross-peaks, confirming the presence of two distinct types of protonated carbons.
| ¹H Signal (ppm) | ¹³C Signal (ppm) | Correlation | Interpretation |
| ~3.46 | ~65 | ¹JCH | The alpha-proton (Hα) is directly attached to the alpha-carbon (C2). |
| ~1.08 | ~27 | ¹JCH | The nine equivalent methyl protons are attached to the three equivalent methyl carbons. |
The absence of any other cross-peaks confirms that the carboxylic carbon (C1) and the quaternary tert-butyl carbon (C3) are not directly bonded to any protons.
Caption: Key one-bond correlations observed in the HSQC spectrum.
HMBC Spectrum Analysis: Assembling the Pieces
The HMBC spectrum provides the critical long-range correlations needed to connect the alpha-carbon to the tert-butyl group and the carboxyl group.
| Proton Signal | Correlating Carbon(s) | Correlation Type | Structural Insight |
| Hα (~3.46 ppm) | C1 (~175 ppm) | ²JCH | Connects the alpha-proton to the carboxyl carbon, establishing the amino acid backbone. |
| C3 (~34 ppm) | ²JCH | Connects the alpha-proton to the quaternary carbon of the tert-butyl group. | |
| C4,5,6 (~27 ppm) | ³JCH | A three-bond correlation from the alpha-proton to the methyl carbons. | |
| Hγ (~1.08 ppm) | C2 (~65 ppm) | ³JCH | A crucial three-bond correlation from the methyl protons back to the alpha-carbon, confirming the tert-butyl group is attached at C2. |
| C3 (~34 ppm) | ²JCH | A strong two-bond correlation from the methyl protons to the quaternary carbon they are attached to. |
The combination of these correlations provides undeniable proof of the L-tert-Leucine structure. The Hα correlations to C1 and C3 link the entire backbone, while the reciprocal correlation from the methyl protons (Hγ) back to C2 solidifies the assignment.
Caption: Long-range (2- and 3-bond) correlations for L-tert-Leucine.
Pillar 3: Experimental Protocols for Data Acquisition
Acquiring high-quality HSQC and HMBC data requires careful parameter selection. The protocols below provide a validated starting point for a 400 or 500 MHz NMR spectrometer.
General Sample Preparation
-
Dissolve: Accurately weigh 10-20 mg of L-tert-Leucine and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, MeOD-d₄).
-
Filter: If any particulate matter is visible, filter the solution into a clean, dry 5 mm NMR tube.
-
Homogenize: Ensure the sample is at a height of at least 4.5 cm in the tube for optimal shimming.
Workflow for 2D NMR Acquisition
Caption: Standard workflow for acquiring 2D NMR correlation spectra.
Protocol 1: Gradient-Selected Edited HSQC
-
Setup: Lock and shim the sample. Acquire a standard 1D proton spectrum to determine the spectral width (sw) and transmitter offset (o1p).[7]
-
Load Parameters: Load a standard gradient-selected, edited HSQC parameter set (e.g., hsqcedetgpsisp on Bruker systems).
-
Set Spectral Windows:
-
F2 (¹H): Center the offset (o1p) on the proton spectrum and set the spectral width (sw) to cover all proton signals (e.g., ~10 ppm).
-
F1 (¹³C): Set the carbon spectral width to cover the expected range. For L-tert-Leucine, a range from 0 to 180 ppm is sufficient.
-
-
Acquisition Parameters:
-
Number of Scans (ns): 2 to 4 scans per increment.
-
Number of Increments (ni): 256 increments in the F1 dimension for good resolution.
-
Relaxation Delay (d1): 1.5 seconds.
-
-
Acquire & Process: Start the acquisition. After completion, process the data using a sine-bell squared window function in both dimensions and perform a 2D Fourier transform (xfb).
Protocol 2: Gradient-Selected HMBC
-
Load Parameters: Load a standard gradient-selected HMBC parameter set (e.g., hmbcgplpndqf on Bruker systems). The ¹H parameters should match those from the HSQC experiment.
-
Optimize for Long-Range Coupling: The HMBC experiment is optimized for a long-range JCH coupling constant. A typical value is 8 Hz, which covers a good range of 2- and 3-bond couplings.[4] This is controlled by the CNST2 parameter in many systems.
-
Acquisition Parameters:
-
Number of Scans (ns): 4 to 8 scans per increment (HMBC is less sensitive than HSQC).
-
Number of Increments (ni): 256 to 400 increments.
-
Relaxation Delay (d1): 1.5 - 2.0 seconds.
-
-
Acquire & Process: Start the acquisition. HMBC data is typically processed in magnitude mode.[9]
Conclusion
The synergistic application of HSQC and HMBC spectroscopy provides a robust and self-validating method for the complete structural assignment of L-tert-Leucine (CAS 13351-26-3). The HSQC experiment efficiently maps all direct one-bond C-H connections, while the HMBC experiment reveals the carbon skeleton through two- and three-bond correlations, decisively connecting the distinct fragments of the molecule. This guide demonstrates not just the interpretation of the final spectra, but the logical workflow and experimental causality required for confident structural elucidation in a professional research environment.
References
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University of Wisconsin-Madison. (2020). HSQC and HMBC for Topspin. Chemistry Department NMR Facility. [Link]
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Furrer, J. (2011). Recent developments in HMBC studies. Annual Reports on NMR Spectroscopy. (This is a representative academic source for in-depth information, accessible via ResearchGate). [Link]
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Indiana University. (n.d.). 2D HMQC and HSQC (VnmrJ ChemPack). IU NMR Facility. [Link]
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-
Powers, R. et al. (2022). Leveraging the HMBC to Facilitate Metabolite Identification. University of Nebraska-Lincoln. [Link]
-
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A Comparative Guide to the Stereochemical Confirmation of Substituted Benzonorbornadienes
In the landscape of chemical research and drug development, the rigid, bicyclic framework of substituted benzonorbornadienes presents both unique opportunities and significant challenges. These molecules serve as critical building blocks in ring-opening metathesis polymerization (ROMP) and as scaffolds in medicinal chemistry.[1] However, their synthetic accessibility, often through Diels-Alder cycloadditions involving substituted benzynes, frequently yields a mixture of stereoisomers.[2][3] The precise determination of their three-dimensional structure—specifically the relative and absolute stereochemistry—is not merely an academic exercise; it is a prerequisite for understanding structure-activity relationships (SAR), controlling polymer properties, and ensuring the safety and efficacy of therapeutic agents.
This guide provides an in-depth comparison of the primary analytical methodologies for confirming the stereochemistry of substituted benzonorbornadienes. We move beyond simple protocol descriptions to explore the causality behind experimental choices, offering a framework for selecting the most appropriate technique and generating self-validating, unambiguous structural data.
The Stereochemical Challenge: Endo, Exo, Syn, and Anti
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Proximity in Solution
NMR spectroscopy is often the first and most powerful tool for determining the relative stereochemistry of diastereomers in solution. While standard 1D ¹H and ¹³C NMR provide initial constitutional data, advanced techniques that probe through-space interactions are required for stereochemical assignment.
Core Technique: The Nuclear Overhauser Effect (NOE)
The Nuclear Overhauser Effect (NOE) is a phenomenon of spin polarization transfer between nuclei that are close in space (typically <5 Å), irrespective of through-bond connectivity.[4] This distance-dependent relationship is the key to differentiating stereoisomers in benzonorbornadienes.
-
Expertise & Causality: In a substituted benzonorbornadiene, the distance between a substituent and the bridge protons (H7-syn/anti) or vinyl protons differs significantly between the exo and endo isomers. By selectively irradiating one proton and observing an enhancement on another, we can map these spatial relationships. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is superior to a series of 1D NOE experiments as it provides a comprehensive map of all through-space interactions simultaneously, offering a more robust and self-validating dataset.[5]
Experimental Workflow: 2D NOESY
Sources
A Comparative Guide to Catalytic Systems for Bridged Ring Formation: Strategies and Performance
For Researchers, Scientists, and Drug Development Professionals
The synthesis of bridged ring systems, a common motif in biologically active natural products and pharmaceuticals, presents a formidable challenge to synthetic chemists. The inherent ring strain and complex three-dimensional architecture of these molecules necessitate powerful and selective catalytic methods. This guide provides a comparative analysis of the leading catalytic systems for bridged ring formation, offering insights into their mechanisms, performance, and practical applications. We will delve into the nuances of transition metal catalysis, the elegance of organocatalysis, and the burgeoning potential of biocatalysis, supported by experimental data to inform your selection of the optimal synthetic strategy.
Transition Metal Catalysis: The Powerhouse of Bridged Ring Synthesis
Transition metal catalysis stands as the most robust and versatile methodology for constructing bridged ring systems. Catalysts based on rhodium, palladium, and copper have demonstrated remarkable efficacy in promoting a variety of transformations, including intramolecular cycloadditions, C-H bond activation/insertion, and "cut-and-sew" reactions.
Rhodium-Catalyzed Cycloadditions and C-H Functionalization
Rhodium catalysts, particularly rhodium(II) dimers, are preeminent in their ability to catalyze intramolecular cycloaddition reactions and C-H functionalization to forge bridged structures.[1][2] These reactions often proceed through the formation of reactive rhodium-carbene or -nitrene intermediates.
A prominent strategy involves the rhodium-catalyzed intramolecular [4+3] cycloaddition of vinylcarbenoids with dienes, which provides a direct route to bicyclo[3.2.1]heptane skeletons.[2] Furthermore, rhodium catalysts have been shown to be effective in promoting intramolecular C-H insertion reactions, where a rhodium carbene inserts into a C-H bond of the same molecule to form a new ring.[3]
Key Performance Aspects of Rhodium Catalysis:
-
High Efficiency: Rhodium catalysts often achieve high yields and turnovers.
-
Stereoselectivity: Chiral rhodium catalysts can induce high levels of diastereoselectivity and enantioselectivity.
-
Functional Group Tolerance: Modern rhodium catalysts exhibit good tolerance to a wide range of functional groups.
Palladium-Catalyzed "Cut-and-Sew" Reactions
A conceptually innovative approach to bridged ring synthesis is the palladium-catalyzed "cut-and-sew" strategy.[4] This method involves the oxidative addition of a palladium(0) catalyst into a strained C-C bond of a cyclic ketone, followed by the intramolecular insertion of a tethered unsaturated moiety (e.g., an alkene or alkyne) and subsequent reductive elimination to form the bridged product. This deconstructive-reconstructive approach allows for the synthesis of complex bridged architectures from readily available starting materials.[4]
Advantages of the "Cut-and-Sew" Strategy:
-
Novel Disconnections: This strategy offers unique retrosynthetic disconnections for complex targets.
-
Access to Strained Systems: It provides a powerful tool for the construction of highly strained bridged ring systems.
-
Versatility: The nature of the unsaturated tether can be varied to access a diverse range of bridged scaffolds.
Comparative Performance of Transition Metal Catalysts
| Catalytic System | Reaction Type | Typical Substrate | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (% ee) | Catalyst Loading (mol%) | Ref. |
| Rh₂(OAc)₄ | Intramolecular C-H Insertion | Diazoacetoacetate with a tethered cycloalkane | 60-95 | Varies | N/A | 1-5 | [3] |
| [Rh(CO)₂Cl]₂ | Intramolecular [4+3] Cycloaddition | Vinyldiazoacetate and a tethered diene | 70-90 | >20:1 | N/A | 2.5-5 | [2] |
| Pd(PPh₃)₄ | Intramolecular Heck Reaction | Unsaturated halide with a tethered alkene | 50-85 | Varies | N/A | 5-10 | [5] |
| [(π-allyl)PdCl]₂ / (S)-DTBM-Segphos | Asymmetric Tandem Heck/Sonogashira | Cyclopentene with an iodoarene and a terminal alkyne | 88 | >20:1 | 95 | 5 | [6] |
Organocatalysis: The Rise of Metal-Free Bridged Ring Formation
Organocatalysis has emerged as a powerful and environmentally benign alternative to transition metal catalysis.[7][8] Chiral small organic molecules can catalyze a variety of transformations with high enantioselectivity, including the formation of bridged ring systems.
Organocatalytic Intramolecular Diels-Alder Reactions
The intramolecular Diels-Alder (IMDA) reaction is a classic strategy for the construction of bicyclic systems. The development of enantioselective organocatalytic IMDA reactions has provided access to chiral bridged adducts with high optical purity.[7][8] Chiral amines, such as proline and its derivatives, and phosphoric acids are common catalysts for these transformations. The catalyst activates the dienophile through the formation of a chiral iminium ion or by hydrogen bonding, enabling a highly stereocontrolled cycloaddition.
Mechanism of Amine-Catalyzed Intramolecular Diels-Alder Reaction
Caption: Catalytic cycle of an amine-catalyzed intramolecular Diels-Alder reaction.
Proline-Catalyzed Intramolecular Aldol Condensation
The intramolecular aldol condensation is another powerful tool for ring formation. L-proline has been shown to be an effective catalyst for the enantioselective intramolecular aldol cyclization of triketones to afford chiral bicyclic products.[9][10] The reaction proceeds through the formation of a chiral enamine intermediate, which then undergoes an intramolecular cyclization.
Key Features of Organocatalytic Methods:
-
Metal-Free: Avoids the use of potentially toxic and expensive heavy metals.
-
High Enantioselectivity: Often provides excellent levels of asymmetric induction.
-
Mild Reaction Conditions: Typically performed under mild and environmentally friendly conditions.
Performance of Organocatalysts in Bridged Ring Synthesis
| Catalyst | Reaction Type | Substrate | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (% ee) | Catalyst Loading (mol%) | Ref. |
| (S)-Proline | Intramolecular Aldol Condensation | Triketone | 70-93 | N/A | 93 | 3-20 | [10] |
| MacMillan Catalyst (Imidazolidinone) | Intramolecular Diels-Alder | Tethered diene-enal | 75-85 | >20:1 | 93-94 | 5-20 | [7][8] |
| Chiral Phosphoric Acid | Intramolecular Diels-Alder | Tethered diene-enal | 60-90 | Varies | up to 97 | 10 | [3] |
Biocatalysis: The Green Frontier of Bridged Ring Construction
Biocatalysis offers a highly sustainable and selective approach to chemical synthesis.[6] The use of enzymes to catalyze the formation of bridged ring systems is a rapidly developing field with immense potential.
Ene Reductases for Intramolecular Cyclization
Ene reductases (EREDs) have recently been shown to facilitate intramolecular β-C-H functionalization of substituted cyclohexanones to produce bridged bicyclic nitrogen heterocycles.[11][12] In a chemoenzymatic cascade, an iridium photocatalyst can be used to generate the substrate for the ERED-catalyzed cyclization in a one-pot process.[11][12]
Mechanism of Ene Reductase-Catalyzed Cyclization
Caption: Proposed mechanism for ene reductase-enabled synthesis of bridged bicyclic nitrogen heterocycles.
Lipases and Alcohol Dehydrogenases for Lactone Formation
Enzymes such as lipases and horse liver alcohol dehydrogenase (HLADH) have been employed in the synthesis of enantiomerically pure bridged bicyclic lactones.[6][13] These enzymes can perform stereospecific oxidations of meso diols or desymmetrization of prochiral diesters to afford chiral lactones, which are valuable building blocks in organic synthesis.
Advantages of Biocatalysis:
-
Exceptional Selectivity: Enzymes often exhibit unparalleled chemo-, regio-, and stereoselectivity.
-
Mild and Sustainable Conditions: Reactions are typically performed in aqueous media at ambient temperature and pressure.
-
Reduced Waste: Biocatalytic processes often generate less waste compared to traditional chemical methods.
Performance of Biocatalytic Systems
| Enzyme | Reaction Type | Substrate | Yield (%) | Enantiomeric Excess (% ee) | Ref. |
| Ene Reductase (ERED) | Intramolecular β-C-H Functionalization/Cyclization | Substituted Cyclohexanone | up to 99 (conversion) | >99 | [11][12] |
| Horse Liver Alcohol Dehydrogenase (HLADH) | Stereospecific Oxidation | meso-Diol | 60-85 | >98 | [13] |
| Lipase | Desymmetrization | Prochiral diester | 80-95 | >95 | [6] |
Experimental Protocols
General Procedure for Rhodium-Catalyzed Intramolecular [5+2] Cycloaddition of 3-Acyloxy-1,4-enyne
To a solution of [Rh(CO)₂Cl]₂ (3.9 mg, 5 mol %) in 1,2-dichloroethane (0.1 M) is added the 3-acyloxy-1,4-enyne substrate (0.2 mmol). The reaction mixture is stirred at 80 °C until the reaction is complete as monitored by TLC analysis. The solvent is then removed under reduced pressure, and the residue is purified by chromatography on silica gel to afford the desired cycloheptene product.[14]
Representative Procedure for Organocatalytic Intramolecular Diels-Alder Reaction
To a solution of the imidazolidinone catalyst (10-20 mol%) in a suitable solvent (e.g., CH₂Cl₂/H₂O), the tethered diene-enal substrate (1.0 equiv) is added at room temperature. The reaction is stirred until complete consumption of the starting material is observed by TLC or ¹H NMR. The reaction mixture is then concentrated and purified by silica gel chromatography to yield the enantioenriched bridged bicyclic product.[7][8]
General Protocol for Ene Reductase-Catalyzed Intramolecular Cyclization
In a typical procedure, a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5) containing the ene reductase, a cofactor (if required), and a glucose/glucose dehydrogenase system for cofactor regeneration is prepared. The substituted cyclohexanone substrate is then added, and the reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with shaking. The reaction progress is monitored by HPLC or GC. Upon completion, the product is extracted with an organic solvent, and the solvent is removed to yield the bridged bicyclic product.[11][12]
Conclusion and Future Outlook
The synthesis of bridged ring systems has been significantly advanced by the development of sophisticated catalytic methodologies. Transition metal catalysis, particularly with rhodium and palladium, offers a powerful and versatile toolkit for the construction of these complex architectures. Organocatalysis provides a complementary, metal-free approach that often delivers excellent enantioselectivity under mild conditions. While still in its early stages for this specific application, biocatalysis holds immense promise for the development of highly sustainable and selective methods for bridged ring formation.
The choice of catalytic system will ultimately depend on the specific target molecule, the desired level of stereocontrol, and considerations of cost and environmental impact. Future research in this area will likely focus on the development of more efficient and selective catalysts, the expansion of the substrate scope of existing methods, and the integration of different catalytic strategies in tandem or cascade reactions to further streamline the synthesis of complex bridged molecules. The continued exploration of biocatalytic approaches is also expected to provide novel and powerful tools for the sustainable synthesis of these important structural motifs.
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Zhang, X., et al. (2020). A concise access to bridged[1][15][15] bicyclic lactones with a quaternary stereocenter via stereospecific hydroformylation. Nature Communications.
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Zhang, X., et al. (2020). Methods for synthesis of chiral bridged[1][15][15] bicyclic lactones a... ResearchGate.
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- Li, C., et al. (2021). Catalytic asymmetric construction of bridged bicyclo[m.3.1] rings using an intramolecular Diels-Alder reaction.
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Safety Operating Guide
A Guide to the Safe Disposal of 8,9-Dihydro-5H-5,9-methanobenzoannulen-7(6H)-one
A Guide to the Safe Disposal of 8,9-Dihydro-5H-5,9-methanobenzo[1]annulen-7(6H)-one
For Researchers, Scientists, and Drug Development Professionals
The proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 8,9-Dihydro-5H-5,9-methanobenzo[1]annulen-7(6H)-one, a bridged bicyclic ketone. Due to its chemical properties and associated hazards, this compound requires careful handling and disposal as hazardous waste. Adherence to these protocols is essential to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Hazard Assessment and Classification
While a comprehensive Safety Data Sheet (SDS) with full toxicological data for 8,9-Dihydro-5H-5,9-methanobenzo[1]annulen-7(6H)-one is not universally available, information from chemical suppliers indicates that it should be handled as a hazardous substance.[2][3]
Based on available data, the primary hazards associated with this compound are:
-
Harmful if swallowed (H302)[2]
-
Causes skin irritation (H315)[2]
-
Causes serious eye irritation (H319)[2]
-
May cause respiratory irritation (H335)[2]
Given these hazards, 8,9-Dihydro-5H-5,9-methanobenzo[1]annulen-7(6H)-one must be treated as hazardous chemical waste.[4][5] Improper disposal, such as pouring it down the drain, is strictly prohibited as it can contaminate water supplies.[4][6]
| Hazard Classification | GHS Hazard Statement | Pictogram |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | GHS07: Harmful/Irritant |
| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07: Harmful/Irritant |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07: Harmful/Irritant |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | GHS07: Harmful/Irritant |
Personal Protective Equipment (PPE)
Before handling 8,9-Dihydro-5H-5,9-methanobenzo[1]annulen-7(6H)-one for disposal, all personnel must wear appropriate Personal Protective Equipment (PPE) to minimize the risk of exposure.[7]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and eye irritation.[7]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn to prevent skin contact.[7]
-
Body Protection: A laboratory coat or other protective clothing is required to prevent contamination of personal clothing and skin.[7]
-
Respiratory Protection: If handling the compound in a way that may generate dust or aerosols, use a NIOSH-approved respirator with an appropriate cartridge. All handling of the solid material should be done in a chemical fume hood.
Spill Management
In the event of a spill, immediate and appropriate action must be taken to contain and clean up the material safely.
-
Evacuate and Ventilate: If a significant spill occurs, evacuate non-essential personnel from the area and ensure adequate ventilation, preferably within a chemical fume hood.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid creating dust. For solutions, absorb the spill with an inert, non-combustible absorbent material such as sand, diatomite, or universal binders.[8]
-
Collect and Label: Place the absorbed material and any contaminated cleaning supplies into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to the laboratory supervisor and the institution's Environmental Health & Safety (EH&S) department.
Step-by-Step Disposal Protocol
The disposal of 8,9-Dihydro-5H-5,9-methanobenzo[1]annulen-7(6H)-one must follow a "cradle-to-grave" approach, where the waste is tracked from its point of generation to its final disposal.[5]
-
Waste Stream: This compound should be disposed of as a non-halogenated organic solid waste. Do not mix it with halogenated solvents or other incompatible waste streams.
-
Container: Use a designated, compatible, and properly sealed hazardous waste container. High-density polyethylene (HDPE) containers are generally suitable for solid organic waste.[9] The container must be in good condition, with no leaks or cracks.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "8,9-Dihydro-5H-5,9-methanobenzo[1]annulen-7(6H)-one," and the associated hazard warnings (e.g., "Irritant," "Harmful if Swallowed").[10][11]
-
Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[4][11] The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Storage Conditions: Keep the container tightly sealed except when adding waste.[5] Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[12]
-
Volume Limits: Do not exceed the volume limits for an SAA as defined by the EPA and your institution's policies.
-
Contact EH&S: Once the waste container is full, or before the designated accumulation time limit is reached, contact your institution's Environmental Health & Safety (EH&S) or hazardous waste management department to arrange for pickup.
-
Documentation: Complete any required waste pickup forms or manifests as per your institution's procedures. Accurate record-keeping is essential for regulatory compliance.[13]
-
Professional Disposal: The collected hazardous waste will be transported and disposed of by a licensed hazardous waste disposal facility.[9] These facilities use approved methods such as incineration or other chemical treatments to safely manage the waste.[11]
-
Do Not Attempt On-Site Treatment: Do not attempt to treat or neutralize the chemical waste within the laboratory unless you have specific, approved procedures and the necessary equipment to do so safely.
Disposal Workflow
Caption: Decision workflow for the proper disposal of 8,9-Dihydro-5H-5,9-methanobenzo[1]annulen-7(6H)-one.
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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Mastering the Safe Handling of 8,9-Dihydro-5H-5,9-methanobenzoannulen-7(6H)-one: A Guide to Personal Protective Equipment and Disposal
Mastering the Safe Handling of 8,9-Dihydro-5H-5,9-methanobenzo[1]annulen-7(6H)-one: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling 8,9-Dihydro-5H-5,9-methanobenzo[1]annulen-7(6H)-one (CAS No. 13351-26-3). By moving beyond a simple checklist and explaining the causality behind each safety measure, this document aims to be your preferred source for laboratory safety and chemical handling, building a foundation of deep trust.
Understanding the Hazard Profile
8,9-Dihydro-5H-5,9-methanobenzo[1]annulen-7(6H)-one is classified under the Globally Harmonized System (GHS) with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The presence of the GHS07 pictogram, an exclamation mark, signals these potential hazards.[1][2] This necessitates a comprehensive approach to personal protective equipment (PPE) to mitigate risks of exposure.
Core Principles of Protection: Your Personal Protective Equipment (PPE) Plan
A multi-layered approach to PPE is crucial when handling this aromatic ketone. The following table summarizes the recommended PPE for various stages of handling.
| Operation Stage | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles. | Butyl rubber or natural latex gloves.[3][4] | Laboratory coat. | N95 respirator or work in a certified chemical fume hood. |
| Solution Preparation and Transfers | Chemical splash goggles. A face shield is recommended if there is a significant splash risk. | Butyl rubber or natural latex gloves.[3][4] | Chemical-resistant laboratory coat or apron. | Work in a certified chemical fume hood. |
| Reaction Monitoring and Work-up | Chemical splash goggles. | Butyl rubber or natural latex gloves.[3][4] | Chemical-resistant laboratory coat. | Work in a certified chemical fume hood. |
| Waste Disposal | Chemical splash goggles. | Butyl rubber or natural latex gloves.[3][4] | Chemical-resistant laboratory coat or apron. | Work in a certified chemical fume hood. |
Expert Insight: While nitrile gloves are common in laboratories, they are generally not recommended for use with ketones as they can degrade upon prolonged exposure.[4][5] Butyl rubber and natural latex provide more robust protection against this class of compounds.[3][4] Always inspect gloves for any signs of degradation or perforation before use.
Procedural Guidance: Step-by-Step Safety Protocols
Adherence to standardized procedures is the bedrock of a safe laboratory environment. The following workflows are designed to minimize exposure and ensure operational integrity.
Donning and Doffing PPE: A Deliberate Process
Incorrectly donning or doffing PPE can lead to contamination. Follow this sequence to ensure your safety.
Caption: Sequential workflow for donning and doffing Personal Protective Equipment.
Handling 8,9-Dihydro-5H-5,9-methanobenzo[1]annulen-7(6H)-one: From Receipt to Disposal
This workflow outlines the critical control points for safely managing the chemical throughout its lifecycle in the laboratory.
Caption: Lifecycle management and control points for handling the target compound.
Emergency Procedures: Immediate and Effective Response
In the event of an exposure, a swift and correct response is critical.
Skin Contact:
-
Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[1][6]
-
Remove any contaminated clothing while continuing to flush.
-
Wash the area thoroughly with soap and water.[6]
-
Seek medical attention if irritation persists.
Eye Contact:
-
Immediately flush the eyes with a large amount of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation of the eye and lid surfaces.[1][6][7]
-
Remove contact lenses if present and easy to do so.
-
Seek immediate medical attention.
Inhalation:
-
Move the affected individual to fresh air immediately.
-
If breathing is difficult, provide oxygen.
-
Seek medical attention.
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
Disposal Plan: Responsible Stewardship
Proper disposal of 8,9-Dihydro-5H-5,9-methanobenzo[1]annulen-7(6H)-one is essential to protect the environment and comply with regulations.
As a non-halogenated organic solid, the following disposal protocol should be followed:
-
Segregation: Collect waste in a designated, clearly labeled container for "Non-Halogenated Solid Organic Waste."[8][9] Do not mix with halogenated waste, as this can complicate disposal and increase costs.[10]
-
Containerization: Use a chemically compatible, sealable container. Ensure the container is in good condition and properly labeled with the chemical name and associated hazards.[2][8]
-
Storage: Store the waste container in a well-ventilated area, away from incompatible materials.[8]
-
Arrangement for Disposal: Follow your institution's hazardous waste disposal procedures. This typically involves contacting your Environmental Health and Safety (EHS) department for pickup and disposal by a licensed waste management company.[2]
Causality in Disposal: Segregating non-halogenated from halogenated waste is crucial because the disposal methods differ significantly. Halogenated waste often requires high-temperature incineration to prevent the formation of toxic byproducts. Improper segregation can lead to environmental contamination and regulatory non-compliance.
By adhering to these detailed safety and handling protocols, you can confidently and safely incorporate 8,9-Dihydro-5H-5,9-methanobenzo[1]annulen-7(6H)-one into your research and development workflows, ensuring both the integrity of your results and the well-being of your team.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
